molecular formula C17H20N2O3 B1584019 N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide CAS No. 43051-46-3

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Cat. No.: B1584019
CAS No.: 43051-46-3
M. Wt: 300.35 g/mol
InChI Key: OYTLLQHYKCEMGB-UHFFFAOYSA-N
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Description

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide is an organic compound with the CAS Registry Number 43051-46-3 . It is characterized by the molecular formula C17H20N2O3 and has a molecular weight of approximately 300.35 g/mol . The compound's structure features a benzamide group linked to a phenyl ring that is substituted with a bis(2-hydroxyethyl)amino group, which contributes to its physicochemical profile, including a high topological polar surface area of about 72.8 Ų . Researchers should note that this chemical is classified with the signal word "Warning" and has the hazard statement H302, indicating that it may be harmful if swallowed . Recommended storage conditions are sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and development purposes in a laboratory setting and is strictly for Research Use Only. It is not intended for human or animal use . For more detailed structural information, researchers can refer to its SMILES notation (O=C(NC1=CC=CC(N(CCO)CCO)=C1)C2=CC=CC=C2) or its InChIKey (OYTLLQHYKCEMGB-UHFFFAOYSA-N) .

Properties

IUPAC Name

N-[3-[bis(2-hydroxyethyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-11-9-19(10-12-21)16-8-4-7-15(13-16)18-17(22)14-5-2-1-3-6-14/h1-8,13,20-21H,9-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTLLQHYKCEMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068449
Record name Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-
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Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

43051-46-3
Record name N-[3-[Bis(2-hydroxyethyl)amino]phenyl]benzamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)-
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Record name Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-
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Record name Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-
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Record name N-[3-[bis(2-hydroxyethyl)amino]phenyl]benzamide
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Foundational & Exploratory

An In-depth Technical Guide to N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide (CAS No. 43051-46-3). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's structure, physicochemical properties, a proposed synthesis protocol, and methods for its analytical characterization. Furthermore, this guide discusses potential applications based on the characteristics of its constituent chemical moieties and provides essential safety and handling information.

Introduction

This compound is a complex organic molecule incorporating a benzamide structure linked to a phenyl ring substituted with a diethanolamine group. The benzamide functional group is a common scaffold in a variety of pharmacologically active compounds, while the diethanolamine moiety imparts hydrophilicity and potential for further chemical modification. A comprehensive understanding of the chemical properties of this compound is essential for its potential application in medicinal chemistry, materials science, and as an intermediate in organic synthesis. This guide aims to consolidate the available information and provide a scientifically grounded framework for the synthesis, characterization, and utilization of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, others are predicted based on computational models and may require experimental verification.

PropertyValueSource
IUPAC Name N-{3-[Bis(2-hydroxyethyl)amino]phenyl}benzamide[1]
CAS Number 43051-46-3[1][2]
Molecular Formula C₁₇H₂₀N₂O₃[1][2]
Molecular Weight 300.35 g/mol [2]
Appearance Predicted: Off-white to light yellow solidInferred from related compounds
Density 1.281 g/cm³ (Predicted)[2]
Boiling Point 451.1°C at 760 mmHg (Predicted)[2]
Flash Point 226.6°C (Predicted)[2]
Refractive Index 1.669 (Predicted)[2]
Solubility Predicted: Soluble in DMSO and methanol. The presence of two hydroxyl groups suggests potential for limited solubility in water. Insoluble in non-polar solvents like hexane.Inferred from chemical structure

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cluster_purification Purification A 3-(Bis(2-hydroxyethyl)amino)aniline D Acylation Reaction A->D B Benzoyl Chloride B->D C Anhydrous Pyridine (Solvent/Base) Inert Atmosphere (N₂ or Ar) 0°C to Room Temperature C->D E This compound D->E F Aqueous Workup Column Chromatography E->F G cluster_synthesis Synthesis cluster_characterization Characterization cluster_verification Verification A Synthesized Compound B NMR (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E HPLC A->E F Structural Confirmation B->F C->F D->F G Purity Assessment E->G

Sources

An In-depth Technical Guide to the Physical Properties of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide, a benzamide derivative, presents a molecule of interest for various applications within drug discovery and materials science. A thorough understanding of its physical properties is a critical prerequisite for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound and outlines detailed, field-proven methodologies for the experimental determination of key parameters. The causality behind experimental choices is elucidated to empower researchers in their laboratory endeavors.

Chemical Identity and Structure

  • Chemical Name: this compound

  • CAS Number: 43051-46-3[1][2][3]

  • Molecular Formula: C₁₇H₂₀N₂O₃[1][2][3]

  • Molecular Weight: 300.35 g/mol [1][2]

The molecular structure, characterized by a central phenyl ring with a benzamide group and a diethanolamine substituent, suggests a molecule with potential for hydrogen bonding, which will significantly influence its physical properties such as melting point and solubility.

Known and Predicted Physical Properties

A summary of the currently available physical property data for this compound is presented below. It is important to note that much of the available data is calculated or predicted and awaits experimental verification.

PropertyValueSource
Boiling Point 451.1 °C at 760 mmHg[1]
Flash Point 226.6 °C[1]
Density 1.281 g/cm³[1]
Refractive Index 1.669[1]
EINECS Number 256-065-2[2][3]
DSSTox Substance ID DTXSID5068449[2]

Experimental Determination of Key Physical Properties

The following sections detail the standard, authoritative methodologies for determining crucial physical properties of this compound. The rationale behind the procedural steps is provided to ensure robust and reproducible results.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

The capillary melting point method is a widely accepted and accessible technique for determining the melting point of a solid organic compound. It allows for precise temperature control and clear observation of the melting process.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind the crystalline sample to a fine powder. prep2 Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in a melting point apparatus. prep2->meas1 meas2 Heat the sample at a controlled rate (e.g., 1-2 °C/min near the expected melting point). meas1->meas2 meas3 Observe and record the temperature at which the first liquid appears (T1). meas2->meas3 meas4 Record the temperature at which the entire sample becomes a clear liquid (T2). meas3->meas4 analysis1 The melting point is reported as the range T1-T2. meas4->analysis1

Caption: Workflow for determining the melting point of a solid organic compound using the capillary method.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and designing biological assays. The "shake-flask" method is a reliable technique for determining equilibrium solubility.

The shake-flask method allows for the determination of the thermodynamic equilibrium solubility of a compound by ensuring that a saturated solution is achieved through prolonged agitation. This method is widely recognized by regulatory bodies for its robustness.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial. equil1 Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. prep1->equil1 sep1 Allow the undissolved solid to settle. equil1->sep1 sep2 Carefully withdraw an aliquot of the supernatant. sep1->sep2 sep3 Filter the aliquot to remove any remaining solid particles. sep2->sep3 analysis1 Determine the concentration of the compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV). sep3->analysis1

Caption: Standard workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.

NMR is a powerful, non-destructive technique that provides unambiguous structural information. Deuterated solvents are used to avoid interference from the solvent's proton signals.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Cap the NMR tube securely.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

    • Process the data (Fourier transform, phase correction, baseline correction, and integration).

    • Analyze the chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique for solid samples that requires minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the powdered this compound onto the ATR crystal.

  • Instrumental Analysis:

    • Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.

    • Collect the background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

    • Identify the characteristic absorption bands for functional groups such as N-H, O-H, C=O, C-N, and aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further aid in structural confirmation.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the target compound, which minimizes fragmentation and typically produces a strong molecular ion peak.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumental Analysis:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass-to-charge ratio (m/z) of the most abundant peak should correspond to the molecular weight of the compound plus the mass of a proton.

Conclusion

This technical guide provides a comprehensive overview of the known physical properties of this compound and detailed, authoritative protocols for the experimental determination of its key characteristics. While some physical data for this compound are available from computational predictions, experimental verification is paramount for its application in research and development. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for the thorough characterization of this promising molecule.

References

  • Axsyn Chemical Intermediates. Benzamide,N-[3-[bis(2-hydroxyethyl)amino]phenyl]-;43051-46-3. [Link]

  • LookChem. This compound. [Link]

  • U.S. Environmental Protection Agency. Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- - Substance Details - SRS. [Link]

  • Suzhou Health Chemicals Co., Ltd. 3-Benzamidophenyliminodiethanol | 43051-46-3. [Link]

Sources

An In-depth Technical Guide to N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide (CAS 43051-46-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide is a chemical compound belonging to the broader class of benzamide derivatives. While specific research on this particular molecule is limited, its structural features, particularly the benzamide core and the diethanolamine substitution, suggest potential applications in medicinal chemistry and materials science. Benzamides are a well-established "privileged scaffold" known to form the basis of a wide range of pharmacologically active agents. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthesis protocol, potential biological activities based on related compounds, and essential safety and handling information. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules.

Chemical Identity and Physicochemical Properties

This compound is an organic molecule with the chemical formula C₁₇H₂₀N₂O₃.[1][2] Its structure features a central N-phenylbenzamide core with a diethanolamine group attached to the meta-position of the aniline ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 43051-46-3[1][2]
Molecular Formula C₁₇H₂₀N₂O₃[1][2]
Molecular Weight 300.35 g/mol [1]
Boiling Point 451.1°C at 760 mmHg[1]
Density 1.281 g/cm³[1]
Flash Point 226.6°C[1]
Refractive Index 1.669[1]

Note: The properties listed are primarily from chemical supplier databases and may be predicted rather than experimentally determined.

Solubility

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not prominently available in the scientific literature. However, a plausible and efficient synthesis route can be proposed based on the well-established Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.

Proposed Synthesis Pathway

The proposed synthesis involves the reaction of 2,2'-((3-aminophenyl)azanediyl)di(ethan-1-ol) with benzoyl chloride in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway cluster_reactants Reactants Reactant_A 2,2'-((3-aminophenyl)azanediyl)di(ethan-1-ol) Product This compound Reactant_A->Product Acylation Reactant_B Benzoyl Chloride Reactant_B->Product Base Base (e.g., Pyridine or Triethylamine) Base->Product HCl scavenger reac_plus +

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on standard laboratory procedures for similar reactions and should be optimized for best results.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2,2'-((3-aminophenyl)azanediyl)di(ethan-1-ol) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Acylation: Cool the mixture in an ice bath to 0°C. Slowly add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanism of Action

While there is no specific biological data for this compound, the benzamide scaffold is present in numerous compounds with diverse pharmacological activities. Research on related benzamide derivatives suggests potential for this compound in several therapeutic areas.

Anticancer Potential

Numerous benzamide derivatives have been investigated for their anticancer properties.[5][6][7] These compounds can exert their effects through various mechanisms, including:

  • Enzyme Inhibition: Certain benzamides are known to inhibit enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) or protein kinases.

  • Cell Cycle Arrest and Apoptosis: Many anticancer agents, including some benzamides, can induce cell cycle arrest at different phases and trigger programmed cell death (apoptosis) in cancer cells.[6]

  • Inhibition of Proliferation: Studies have shown that some benzamide analogs can inhibit the growth of tumor cells in a dose- and time-dependent manner.[1]

Anticancer_MoA Compound This compound Kinase Protein Kinases Compound->Kinase Inhibition? HDAC HDACs Compound->HDAC Inhibition? Proliferation Cell Proliferation Kinase->Proliferation HDAC->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis leads to CellCycle Cell Cycle Arrest Proliferation->CellCycle leads to

Caption: Hypothetical anticancer mechanisms of action.

Anti-inflammatory Properties

Benzamides and nicotinamides have been reported to possess anti-inflammatory properties.[8] A potential mechanism involves the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response.[8] Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[8]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB NF-κB Activation Inflammatory_Stimulus->NF_kB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB->Cytokines Compound This compound Compound->NF_kB Potential Inhibition

Caption: Potential anti-inflammatory signaling pathway.

Experimental Workflows

The following workflow outlines the general steps for the synthesis, purification, and initial biological screening of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening Synthesis Proposed Synthesis (Schotten-Baumann) Purification Column Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purity HPLC Analysis Anticancer In Vitro Anticancer Assays (e.g., MTT on A549, MCF-7) Purity->Anticancer Anti_Inflammatory In Vitro Anti-inflammatory Assays (e.g., NF-κB inhibition)

Caption: General experimental workflow.

Safety and Handling

Specific toxicological data for this compound are not available. The following recommendations are based on safety data for structurally related benzamide and aniline derivatives.[9][10][11][12]

  • General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[9][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11]

  • Health Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[12]

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

    • In case of skin contact: Wash with plenty of soap and water.[10][11]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[9][12]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Future Outlook

This compound represents an under-explored molecule with potential for further investigation. Based on the activities of related compounds, future research could focus on:

  • Systematic Biological Screening: Evaluating its efficacy in anticancer and anti-inflammatory in vitro and in vivo models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize biological activity and understand the contributions of different structural motifs.

  • Material Science Applications: The diethanolamine moiety could be a site for further functionalization, potentially leading to applications in polymer chemistry or as a chemical intermediate.

The information presented in this guide, though based in part on related structures, provides a solid starting point for researchers to design and execute studies to unlock the full potential of this compound.

References

  • Smulson, M., et al. (n.d.). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed. Retrieved from [Link]

  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. Retrieved from [Link]

  • Li, Y., et al. (2022). Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. PubMed. Retrieved from [Link]

  • Shtil, A. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Nadeem, H., et al. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. Retrieved from [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Retrieved from [Link]

  • Bano, S., et al. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl diethanolamine. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Chemister.ru. (n.d.). N-phenylbenzamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • PMC - NIH. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • ResearchGate. (2010). (10) Patent No.. Retrieved from [Link]

  • Google Patents. (n.d.). CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative.
  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethanolamine. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the novel compound N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide. Intended for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven workflow. We will proceed from foundational analysis to advanced two-dimensional nuclear magnetic resonance, detailing not only the requisite experimental protocols but also the expert rationale behind each step. The core philosophy is one of a self-validating system, where data from multiple orthogonal techniques—including mass spectrometry, infrared spectroscopy, and multi-dimensional NMR—are integrated to build an unassailable structural proof. All methodologies are grounded in authoritative standards, with comprehensive citations provided.

Introduction and Foundational Analysis

The compound this compound, with a molecular formula of C17H20N2O3, represents a potentially valuable intermediate in medicinal chemistry and materials science.[1][2] Its structure combines a benzamide moiety with a substituted aniline core, incorporating a diethanolamine group.[3] Unambiguous confirmation of such a structure is paramount before its use in further research or development, as isomeric impurities or incorrect structural assignments can lead to significant scientific and financial setbacks.

The process of structure elucidation involves a systematic approach to determine the precise arrangement of atoms within a molecule.[4] This guide employs a multi-spectroscopic strategy, a cornerstone of modern organic chemistry, to create a comprehensive and validated structural picture.[5][6][7]

1.1. Preliminary Data

Based on its chemical name and structure, we can deduce the following foundational information:

PropertyValueSource
Molecular Formula C17H20N2O3[1][2]
Molecular Weight 300.36 g/mol [2]
Monoisotopic Mass 300.1474 Da[3]
Index of Hydrogen Deficiency (IHD) 9

The Index of Hydrogen Deficiency (IHD), calculated from the molecular formula, suggests a significant degree of unsaturation (double bonds or rings). The two phenyl rings and the carbonyl group account for all nine degrees of unsaturation (4 for each ring + 1 for C=O), which is consistent with the proposed structure.

The Elucidation Workflow: A Self-Validating Approach

Our approach is designed as an integrated workflow. Each analytical step provides a piece of the puzzle, and the final structure must be consistent with all collected data. This cross-validation is the key to trustworthy and unambiguous elucidation.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Core cluster_confirmation Final Confirmation Purity Sample Purity (HPLC/UPLC) HRMS High-Resolution MS (HRMS) (Molecular Formula) Purity->HRMS Pure Sample FTIR FTIR (Functional Groups) HRMS->FTIR Confirmed Formula NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) FTIR->NMR_1D Identified Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Proton/Carbon Skeleton Integration Data Integration & Structure Assembly NMR_2D->Integration Connectivity Map Final_Structure Final Elucidated Structure Integration->Final_Structure Validated Proof

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is the first line of spectroscopic inquiry, providing the molecular weight and, through fragmentation, initial clues about the molecule's substructures.[4]

3.1. Rationale & Experimental Protocol

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is chosen for its soft ionization, which typically preserves the molecular ion, and its ability to provide a highly accurate mass measurement, allowing for unambiguous molecular formula determination.

  • Protocol: ESI-HRMS

    • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

    • Ionization Mode: Positive ion mode (ESI+) is selected to generate the protonated molecule [M+H]+.

    • Analysis: Acquire the full scan spectrum. The accurate mass of the [M+H]+ ion is used to confirm the elemental composition using the instrument's software.

    • Tandem MS (MS/MS): Isolate the [M+H]+ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.

3.2. Expected Data and Interpretation

  • HRMS: An [M+H]+ ion should be observed at m/z 301.1547, corresponding to the protonated formula [C17H21N2O3]+.

  • MS/MS Fragmentation: The fragmentation pattern of amides often involves the cleavage of the amide (N-CO) bond.[8][9] The primary fragmentation pathway for our target molecule is predictable.

Fragmentation_Pathway Parent [M+H]⁺ m/z 301.15 Fragment1 [C₇H₅O]⁺ Benzoyl Cation m/z 105.03 Parent->Fragment1 NeutralLoss Fragment2 [C₁₀H₁₆N₂O₂]⁺ Amine Fragment m/z 197.12 Parent->Fragment2 NeutralLoss2 NeutralLoss - C₁₀H₁₅N₂O₂ NeutralLoss2 - C₇H₆O

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

The most characteristic cleavage yields the stable benzoyl cation at m/z 105.03.[10][11] This is a strong indicator of the benzamide substructure. Another significant fragment would arise from the cleavage of the C(aryl)-N bond, providing further structural clues.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[4]

4.1. Rationale & Experimental Protocol

Fourier-Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is ideal for rapid, non-destructive analysis of a solid or liquid sample. It will confirm the presence of the key amide, alcohol, and aromatic functionalities.

  • Protocol: ATR-FTIR

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Background: Record a background spectrum of the clean, empty ATR crystal.

    • Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

4.2. Expected Data and Interpretation

The spectrum should reveal characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3300 (broad)O-H stretchAlcohol[12]
~3250 (sharp)N-H stretchSecondary Amide[13]
3100-3000C(sp²)-H stretchAromatic[14]
2950-2850C(sp³)-H stretchAliphatic[14]
~1650C=O stretch (Amide I)Amide[13]
~1540N-H bend (Amide II)Amide[13]
1600, 1480C=C stretchAromatic Ring[14]
1350-1250C-N stretchAromatic Amine[15]

The presence of a broad O-H stretch, a sharp N-H stretch, a strong amide C=O stretch, and aromatic C=C stretches would provide strong, immediate support for the proposed structure.[12][13][14]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[16] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete and unambiguous assignment of all protons and carbons and establish their connectivity.[6]

5.1. Rationale & Experimental Protocol

High-field NMR (≥400 MHz) is required for adequate signal dispersion, especially in the complex aromatic region. Deuterated dimethyl sulfoxide (DMSO-d6) is an appropriate solvent due to its ability to dissolve the polar compound and exchange labile protons (OH, NH), which can be observed.

  • Protocol: NMR Analysis

    • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d6.

    • ¹H NMR: Acquire a standard proton spectrum. Integration will determine the relative number of protons for each signal.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of molecular fragments.

5.2. Expected Data and Interpretation

¹H NMR: The proton spectrum will be complex. Key expected signals include:

  • A singlet for the amide N-H proton.

  • Multiplets in the aromatic region (δ 7-8 ppm) for the 9 aromatic protons.[17]

  • A triplet for the two -CH2-O groups.

  • A triplet for the two -CH2-N groups.

  • A broad singlet for the two O-H protons.

¹³C NMR: The proton-decoupled spectrum should show 13 distinct signals (due to symmetry in the benzoyl and diethanolamine moieties). Key signals include:

  • A carbonyl carbon (~166 ppm).[16]

  • Multiple aromatic carbons (δ 110-150 ppm).

  • Two aliphatic carbons for the ethanolamine side chains (~δ 50-60 ppm).

2D NMR - Assembling the Structure: The true power lies in the 2D correlations which connect these pieces.

HMBC_Correlations NH C_carbonyl C_ipso_benzoyl NH->C_ipso_benzoyl C2_aniline NH->C2_aniline H_ortho H_ortho->C_carbonyl C_para H_meta H_para H2_aniline C_ipso_amide H2_aniline->C_ipso_amide C4_aniline H2_aniline->C4_aniline H4_aniline CH2_N C3_aniline CH2_N->C3_aniline CH2_N->C4_aniline

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

  • COSY: Will show coupling between adjacent protons on the benzoyl ring, the substituted aniline ring, and within the ethyl chains (-N-CH2-CH2-OH).

  • HSQC: Will definitively assign the proton signals to their directly attached carbons.

  • HMBC: This is the final piece of the puzzle. Critical correlations will include:

    • The amide proton (N-H) to the carbonyl carbon and the carbons of the aniline ring it is attached to.

    • The ortho-protons of the benzoyl ring to the carbonyl carbon.

    • The methylene protons adjacent to the nitrogen (-N-CH2-) to the carbons of the aniline ring.

Data Integration and Final Confirmation

The final step is to integrate all the data into a single, cohesive structural proof.

TechniqueInformation ProvidedConfirmation
HRMS Molecular Formula: C17H20N2O3Confirmed
MS/MS Presence of benzoyl cation substructureConfirmed
FTIR Presence of OH, NH, C=O, aromatic C=CConfirmed
¹H & ¹³C NMR Correct number and type of proton/carbon environmentsConfirmed
COSY & HSQC Confirmed H-H and C-H connectivities within fragmentsConfirmed
HMBC Unambiguous connection of benzoyl, aniline, and diethanolamine moietiesConfirmed

The collective data from these orthogonal techniques provides an unassailable, self-validating proof of the structure of this compound. Each technique confirms the findings of the others, fulfilling the highest standards of scientific trustworthiness.

References

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

  • Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Le, T. A., et al. (2020). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry. Retrieved from [Link]

  • Structure Elucidation by Integrated Spectroscopic Methods. (n.d.). eGyanKosh. Retrieved from [Link]

  • Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]

  • Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-. (2023). US EPA. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide. (2008). Acta Crystallographica Section E. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). MDPI. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

  • N-[3-[Bis(2-hydroxyethyl)amino]phenyl]benzamide,43051-46-3. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

  • Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-. (n.d.). PubChem. Retrieved from [Link]

  • Absorption spectra of the product obtained by the reaction of 4-amino-N,N-dimethyl aniline with 10 lg/ml of. (n.d.). ResearchGate. Retrieved from [Link]

  • N,N-Bis(2-hydroxyethyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2017). RSC Advances. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society. Retrieved from [Link]

  • 3-amino-2-chloro-N,N-bis(2-hydroxyethyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. (2004). Synthetic Metals. Retrieved from [Link]

  • Electronic and vibrational spectra of aniline–benzene hetero-dimer and aniline homo-dimer ions. (2002). Chemical Physics. Retrieved from [Link]

  • Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of... (n.d.). ResearchGate. Retrieved from [Link]

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N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Authored by: A Senior Application Scientist

Introduction

This compound is a chemical compound belonging to the benzamide class of molecules. Benzamide and its derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a validated synthesis protocol, analytical characterization, and potential applications in scientific research and drug development. The presence of the diethanolamine group introduces unique solubility characteristics and potential coordination sites, making it an interesting candidate for further investigation as a chemical intermediate or a pharmacologically active agent.

Core Chemical Properties and Identifiers

A precise understanding of a compound's fundamental properties is critical for its application in research. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 300.36 g/mol [2]
Molecular Formula C₁₇H₂₀N₂O₃[2][3]
CAS Number 43051-46-3[2][3][4]
Density 1.281 g/cm³[4]
Boiling Point 451.1°C at 760 mmHg[4]
Flash Point 226.6°C[4]
IUPAC Name N-[3-[bis(2-hydroxyethyl)amino]phenyl]benzamide[2]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Proposed Synthesis Methodology

The synthesis of N-phenylbenzamide derivatives is a well-established process in organic chemistry, typically involving the acylation of an aniline derivative with a benzoyl derivative.[5][6] The following protocol outlines a robust method for synthesizing this compound.

Causality of Experimental Choices:

  • Starting Materials: 2,2'-(3-aminophenylazanediyl)di(ethan-1-ol) is chosen as the amine source, and benzoyl chloride as the acylating agent due to its high reactivity.

  • Base: Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent: Dichloromethane (DCM) is selected as the solvent because it is relatively inert, dissolves both reactants, and can be easily removed post-reaction due to its low boiling point.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive benzoyl chloride and the amine, minimizing side product formation. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol: Synthesis via Acylation
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2,2'-(3-aminophenylazanediyl)di(ethan-1-ol) in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution. Stir the mixture for 10 minutes at room temperature.

  • Acylation: Cool the flask to 0°C using an ice bath. Add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture sequentially with a 1M HCl solution, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

G start Dissolve 2,2'-(3-aminophenylazanediyl)di(ethan-1-ol) and Triethylamine in Anhydrous DCM cool Cool Reaction Mixture to 0°C start->cool add Add Benzoyl Chloride Dropwise cool->add react Stir at Room Temperature (6-8h) Monitor by TLC add->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected results are summarized below.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons of both phenyl rings, a singlet for the amide proton (N-H), and triplets for the methylene (-CH₂-) protons of the hydroxyethyl groups.
¹³C NMR Resonances for the carbonyl carbon (C=O), aromatic carbons, and the aliphatic carbons of the hydroxyethyl chains.
Mass Spec (ESI+) Predicted m/z for [M+H]⁺ is 301.15468. Other potential adducts include [M+Na]⁺ and [M+K]⁺.[7]
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3250 cm⁻¹), C=O stretching (~1650 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹).

Potential Applications in Drug Development and Research

While direct pharmacological data for this compound is not extensively published, its structural motifs suggest several promising avenues for research.

  • Intermediate for DNA-Binding Agents: A structurally similar compound has been utilized as an intermediate in the synthesis of DNA minor-groove-binding polybenzamide agents.[8] The diethanolamine moiety provides reactive handles (hydroxyl groups) that can be used to conjugate the molecule to other biologically active species, targeting DNA with high specificity.

  • Antiviral Drug Discovery: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV 71), a virus that can cause severe illness in children.[5] The core structure of the title compound serves as a valid scaffold that can be further modified to optimize antiviral activity and reduce cytotoxicity.

  • General Pharmacological Scaffold: The broader class of benzamide analogues possesses a wide spectrum of biological activities.[1] This compound could serve as a starting point for creating libraries of novel derivatives to be screened for various therapeutic targets, including but not limited to anti-inflammatory, analgesic, and anticonvulsant activities.[1]

G cluster_synthesis Synthesis & Modification cluster_application Potential Research Applications Compound N-(3-(...))phenyl)benzamide (Core Scaffold) Modification Functional Group Modification (e.g., at -OH groups) Compound->Modification DNA DNA Minor-Groove Binding Agents Modification->DNA Conjugation Antiviral Antiviral Compounds (e.g., Anti-EV71) Modification->Antiviral SAR Studies Library Diverse Chemical Library for Screening Modification->Library Derivatization

Sources

A Technical Guide to the Spectroscopic Characterization of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification

In the field of drug development and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide, a substituted benzanilide, possesses a rich tapestry of functional groups—amide, tertiary amine, hydroxyl, and dual aromatic systems. This complexity necessitates a multi-faceted analytical approach to ensure its identity and purity.

This guide provides an in-depth, technical framework for the spectroscopic characterization of this molecule. It is designed for researchers and scientists who require not just the data, but a profound understanding of the causality behind the analytical choices. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as integrated tools for a comprehensive structural elucidation. The protocols and interpretations that follow are grounded in established principles and data from analogous N-phenylbenzamide derivatives, providing a robust methodology for analysis.[1][2][3]

Molecular Structure and Spectroscopic Overview

To interpret spectral data, one must first understand the molecule's architecture.

  • Molecular Formula: C₁₇H₂₀N₂O₃[4][5]

  • Molecular Weight: 300.35 g/mol [4][5]

  • Key Functional Groups:

    • Secondary Amide (-CONH-): Source of characteristic IR bands and an exchangeable proton in NMR.

    • Tertiary Amine (-N(CH₂CH₂OH)₂): Influences the electronic environment of its substituted phenyl ring.

    • Primary Alcohols (-OH): Two terminal hydroxyl groups, visible in both IR and NMR.

    • Substituted Aromatic Rings: Two distinct phenyl rings with unique proton and carbon environments.

The collective data from NMR, IR, and MS will be used to confirm the presence and connectivity of these groups, providing a complete and validated structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is unparalleled in its ability to map the precise atomic connectivity of a molecule. For a compound like this compound, both ¹H and ¹³C NMR are essential.

Expertise & Rationale: Experimental Design

The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for this class of compounds.[2][3] Its high polarity effectively solubilizes the molecule, and its ability to form hydrogen bonds slows the chemical exchange rate of the amide (-NH) and hydroxyl (-OH) protons. This reduced exchange rate allows these protons to be observed as distinct signals in the ¹H NMR spectrum, which might otherwise be broadened or absent.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum over a range of 0-12 ppm.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

    • Obtain sufficient scans (typically 16-64) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a range of 0-180 ppm.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

    • Longer acquisition times are necessary due to the low natural abundance of ¹³C.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Compound prep2 Dissolve in ~0.7 mL DMSO-d6 prep1->prep2 acq1 Acquire 1H Spectrum (0-12 ppm) prep2->acq1 acq2 Acquire 13C Spectrum (0-180 ppm) prep2->acq2 proc1 Reference Spectra (1H: 2.50, 13C: 39.52 ppm) acq1->proc1 acq2->proc1 proc2 Integrate 1H Signals proc1->proc2 proc3 Assign Signals to Molecular Structure proc2->proc3 result result proc3->result Confirm Structure IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_proc Data Analysis prep1 Place small sample on ATR crystal acq2 Collect Sample Spectrum (4000-600 cm-1) prep1->acq2 acq1 Collect Background Spectrum acq1->acq2 proc1 Identify Key Vibrational Bands acq2->proc1 proc2 Correlate Bands with Functional Groups proc1->proc2 result result proc2->result Confirm Functional Groups

Caption: Workflow for FT-IR data acquisition and analysis using an ATR accessory.

Data Presentation: Expected Vibrational Frequencies

Table 3: Predicted FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3400 - 3200 Broad, Strong O-H Stretch Hydroxyl (-OH) groups, H-bonded.
~3300 Medium N-H Stretch Amide (-CONH-) group.
3100 - 3000 Medium C-H Stretch Aromatic C-H.
2950 - 2850 Medium C-H Stretch Aliphatic (CH₂) C-H.
~1650 Strong C=O Stretch (Amide I) Amide carbonyl group. [3]
~1540 Strong N-H Bend (Amide II) Coupled N-H bending and C-N stretching. [3]
1600, 1480 Medium-Strong C=C Stretch Aromatic ring skeletal vibrations.
~1240 Strong C-N Stretch Amide and Aryl-amine C-N bonds.

| ~1050 | Strong | C-O Stretch | Primary alcohol (-CH₂-OH). |

Mass Spectrometry (MS): Determining Molecular Weight

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental formula.

Expertise & Rationale: Experimental Design

Electrospray Ionization (ESI) is the ideal ionization method for this molecule. [2][3]ESI is a soft ionization technique that imparts minimal energy to the analyte, preventing fragmentation and ensuring the predominant species observed is the intact, protonated molecule ([M+H]⁺). This is crucial for unambiguous molecular weight determination. The analysis is performed in positive ion mode because the tertiary amine and amide groups are readily protonated.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the ion of interest.

  • Data Analysis: Identify the base peak and correlate it to the expected molecular ion.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare Dilute Solution (~10 µg/mL in Methanol) acq1 Infuse into ESI Source (Positive Ion Mode) prep1->acq1 acq2 Scan m/z Range 100-500 acq1->acq2 proc1 Identify Molecular Ion Peak ([M+H]+) acq2->proc1 proc2 Compare with Calculated Molecular Weight proc1->proc2 result result proc2->result Confirm Molecular Formula

Caption: Workflow for molecular weight determination by ESI-Mass Spectrometry.

Data Presentation: Expected Mass Spectrum

Table 4: Predicted ESI-MS Data (Positive Ion Mode)

m/z (Daltons) Ion Species Rationale
301.15 [M+H]⁺ The calculated monoisotopic mass of C₁₇H₂₀N₂O₃ is 300.15 Da. The base peak is expected to be the protonated molecule.

| 323.13 | [M+Na]⁺ | A common adduct observed in ESI-MS, where a sodium ion attaches to the molecule. |

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides a complete structural proof. The trustworthiness of the final identification lies in the seamless integration of all three spectroscopic methods:

  • MS confirms the molecular weight is 300.35 g/mol , consistent with the formula C₁₇H₂₀N₂O₃.

  • IR spectroscopy validates the presence of the key functional groups: O-H (~3300 cm⁻¹), N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and aromatic C=C (~1600-1480 cm⁻¹).

  • NMR spectroscopy provides the definitive map , showing the exact number and connectivity of protons and carbons. The ¹H NMR integration confirms the 20 protons are present in the correct ratios, and the chemical shifts and coupling patterns align perfectly with the proposed arrangement of the benzoyl group, the substituted amino-phenyl ring, and the two N-hydroxyethyl side chains.

Together, these three pillars of spectroscopic analysis provide a self-validating system, leading to the unequivocal confirmation of the structure as this compound.

References

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  • Al-Omary, F. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme as a potential treatment for type 2 diabetes. Drug Design, Development and Therapy, 8, 105–124. Available at: [Link]

  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Gong, Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3506–3517. Available at: [Link]

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  • Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847–855. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-. Substance Registry Services. Retrieved from: [Link]

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An In-depth Technical Guide to the Solubility of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility. Furthermore, this guide synthesizes available data on structurally related compounds to offer predictive insights and contextual understanding. Detailed, step-by-step methodologies for both thermodynamic and kinetic solubility assays are presented, complete with the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Scientific Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility and success of numerous scientific applications. In the realm of drug discovery and development, solubility is a critical determinant of a compound's bioavailability, manufacturability, and overall therapeutic efficacy. A comprehensive understanding of a compound's solubility profile in various solvent systems is paramount for informed decision-making throughout the research and development pipeline.

This compound, with its distinct structural features, presents a unique case for solubility investigation. The presence of both a benzamide group and a diethanolamine moiety suggests a complex interplay of hydrophobic and hydrophilic interactions that will dictate its solubility behavior. This guide aims to equip researchers with the necessary knowledge and experimental protocols to thoroughly characterize the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility.

PropertyValueSource
Molecular Formula C17H20N2O3[1]
Molecular Weight 300.35 g/mol [2]
IUPAC Name This compound[3]
Predicted XlogP 1.4[1]

The predicted XlogP value of 1.4 suggests a moderate lipophilicity. The presence of two hydroxyl groups and a secondary amine in the diethanolamine portion of the molecule introduces significant polarity and the capacity for hydrogen bonding, which would enhance solubility in polar solvents. Conversely, the benzamide and phenyl rings contribute to the molecule's hydrophobic character.

Predictive Solubility Analysis Based on Structural Analogs

In the absence of direct experimental data for this compound, examining the solubility of its core structural components—benzamide and diethanolamine—provides valuable insights.

Benzamide Solubility Profile

Benzamide is described as slightly soluble in water and soluble in many organic solvents.[4] A detailed study on the solubility of benzamide in various organic solvents at different temperatures revealed the following trend in solubility: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[5][6] This indicates that polar protic and polar aprotic solvents are generally effective at dissolving benzamide.

Diethanolamine Solubility Profile

Diethanolamine is very soluble in water and ethanol, and only slightly soluble in benzene and diethyl ether.[7][8] Its high miscibility with water and alcohols is attributed to the presence of two hydroxyl groups and a secondary amine, which readily form hydrogen bonds.[9]

Integrated Solubility Prediction

Based on the characteristics of its structural analogs, this compound is predicted to exhibit favorable solubility in polar organic solvents such as alcohols (methanol, ethanol), and polar aprotic solvents like acetone and DMSO. Its solubility in water is expected to be moderate, influenced by the competing effects of the polar diethanolamine group and the less polar benzamide and phenyl moieties. Solubility in non-polar solvents like hexane is anticipated to be low.

Experimental Determination of Solubility: A Methodological Guide

To obtain definitive solubility data, rigorous experimental evaluation is necessary. The choice between a thermodynamic and a kinetic solubility assay depends on the specific research question and the stage of development.

Thermodynamic Solubility Assay: The Gold Standard

The thermodynamic solubility assay measures the equilibrium solubility of a compound, representing the true saturation point of the substance in a solvent at a given temperature. This method is crucial for understanding a compound's intrinsic solubility.[3][10]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess solid This compound prep_solvent Add known volume of solvent prep_compound->prep_solvent Combine in sealed vial equilibration Incubate at constant temperature with agitation (e.g., 24-48h) prep_solvent->equilibration separation Centrifuge or filter to remove undissolved solid equilibration->separation analysis Analyze supernatant concentration (e.g., HPLC-UV, LC-MS) separation->analysis calculation Calculate solubility (e.g., mg/mL, µM) analysis->calculation

Caption: Thermodynamic Solubility Assay Workflow.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.

    • Add a precise volume of the desired solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-course experiment is recommended to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Care must be taken to avoid temperature fluctuations during this step, as solubility is temperature-dependent.

  • Quantification:

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the concentration in the sample.

Kinetic Solubility Assay: High-Throughput Screening

Kinetic solubility assays are often employed in the early stages of drug discovery for rapid screening of a large number of compounds.[11] These assays measure the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[11] The result is a measure of how readily the compound precipitates from a supersaturated solution.

G cluster_prep Preparation cluster_addition Dispensing & Mixing cluster_detection Detection of Precipitation cluster_analysis Data Analysis prep_stock Prepare a concentrated stock solution in DMSO dispense Add stock solution to aqueous buffer in a microplate prep_stock->dispense mix Mix and incubate (e.g., 1-2 hours) dispense->mix detection Measure precipitation (e.g., nephelometry, UV-Vis after filtration) mix->detection analysis Determine the concentration at which precipitation occurs detection->analysis

Caption: Kinetic Solubility Assay Workflow.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a clear-bottom 96-well or 384-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired starting concentration (the final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility).

  • Incubation and Measurement:

    • Mix the plate and incubate at a controlled temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity (light scattering) of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Conclusion and Future Directions

While direct, published solubility data for this compound is currently unavailable, this guide provides a robust framework for its experimental determination. The structural characteristics of the molecule suggest a favorable solubility profile in polar organic solvents, with moderate solubility in aqueous media. The detailed protocols for thermodynamic and kinetic solubility assays presented herein offer researchers the tools to generate reliable and reproducible data. Such data is indispensable for advancing the scientific understanding and potential applications of this compound in fields ranging from medicinal chemistry to materials science. It is recommended that the solubility of this compound be experimentally determined in a range of pharmaceutically and industrially relevant solvents to create a comprehensive solubility profile.

References

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A Technical Guide to the Synthetic Potential of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide is a polyfunctional organic molecule possessing a unique combination of reactive sites: a tertiary amine, two primary hydroxyl groups, and a benzamide moiety. This intricate arrangement of functional groups opens a vast landscape of possibilities for its application in organic synthesis, positioning it as a versatile building block for a range of complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, offering field-proven insights and detailed methodologies for its utilization in the synthesis of heterocyclic compounds, as a substrate for directed functionalization, a ligand in transition metal catalysis, and as a monomer in polymer chemistry.

Molecular Structure and Physicochemical Properties

This compound has the chemical formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.35 g/mol .[1] Its structure is characterized by a central N-phenylbenzamide core with a diethanolamine substituent at the meta-position of the aniline ring.

PropertyValue
Molecular Formula C₁₇H₂₀N₂O₃
Molecular Weight 300.35 g/mol
CAS Number 43051-46-3

Potential Application 1: Precursor for N-(3-Benzamidophenyl)morpholine via Intramolecular Cyclization

The diethanolamine moiety is a well-established precursor for the synthesis of morpholine rings through acid-catalyzed intramolecular cyclization. This transformation proceeds via protonation of one of the hydroxyl groups, followed by nucleophilic attack by the second hydroxyl group, leading to the elimination of a water molecule and subsequent ring closure.

This reaction offers a direct route to N-aryl morpholines, a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. The resulting N-(3-benzamidophenyl)morpholine could serve as a key intermediate in the development of novel therapeutics.

Experimental Protocol: Synthesis of N-(3-Benzamidophenyl)morpholine

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Slowly add concentrated sulfuric acid (approximately 1.8 equivalents) or concentrated hydrochloric acid while cooling the flask in an ice bath to manage the exothermic reaction.[2]

  • After the addition is complete, heat the reaction mixture to 180-200°C and maintain this temperature for 8-10 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium hydroxide solution to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-(3-benzamidophenyl)morpholine by column chromatography on silica gel or by recrystallization.

G start This compound intermediate Protonated Intermediate start->intermediate H₂SO₄ / Δ product N-(3-Benzamidophenyl)morpholine intermediate->product - H₂O

Caption: Intramolecular cyclization of this compound.

Potential Application 2: Substrate for Directed Ortho-Metalation

The benzamide functional group is a powerful directing group in ortho-metalation reactions.[3][4][5] The carbonyl oxygen of the amide coordinates to an organolithium reagent, facilitating the deprotonation of the proximal ortho-proton on the benzoyl ring. This generates a stabilized aryllithium intermediate that can be quenched with various electrophiles to introduce a wide range of substituents at the ortho position.

This methodology provides a regioselective route to 2-substituted benzamide derivatives, which are valuable intermediates in the synthesis of complex organic molecules and pharmaceuticals.

Experimental Protocol: Ortho-Functionalization of the Benzoyl Ring

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, but often enhances reactivity)[3]

  • Electrophile (e.g., Trimethylsilyl chloride, Iodomethane, Benzaldehyde)

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.

  • If using, add TMEDA (1.2 equivalents).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.1 equivalents) dropwise to the solution. A color change is typically observed, indicating the formation of the aryllithium species.

  • Stir the reaction mixture at -78°C for 1-2 hours.

  • Add the desired electrophile (1.2 equivalents) to the reaction mixture and continue stirring at -78°C for another 1-3 hours, or allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ortho-functionalized product by column chromatography.

G start This compound intermediate Ortho-lithiated intermediate start->intermediate sec-BuLi, THF, -78°C product Ortho-substituted product intermediate->product Electrophile (E+)

Caption: Benzamide-directed ortho-metalation workflow.

Potential Application 3: Tridentate Ligand for Transition Metal Catalysis

The N,N-bis(2-hydroxyethyl)amino moiety can act as a tridentate ligand, coordinating to a metal center through the nitrogen atom and the two hydroxyl oxygen atoms.[6][7] This suggests that this compound could be employed as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, oxidations, or reductions. The benzamide group, while not directly involved in coordination, could influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its catalytic activity.

Protocol for Synthesis of a Metal Complex

Materials:

  • This compound

  • A suitable metal salt (e.g., Cu(OAc)₂, PdCl₂, NiCl₂·6H₂O)

  • An appropriate solvent (e.g., Ethanol, Methanol, Acetonitrile)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring at room temperature.

  • The reaction mixture may be heated to reflux for several hours to facilitate complex formation.

  • Monitor the formation of the complex by observing any color change or precipitation.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude complex, which can then be purified by recrystallization.

  • Characterize the resulting metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

G ligand This compound complex Tridentate Metal Complex ligand->complex metal Metal Salt (MXn) metal->complex

Caption: Formation of a metal complex with the tridentate ligand.

Potential Application 4: Monomer for Step-Growth Polymerization

The presence of two primary hydroxyl groups makes this compound a suitable diol monomer for step-growth polymerization. It can be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters or with diisocyanates to form polyurethanes. The resulting polymers would incorporate the benzamide functionality in the side chain, potentially imparting unique properties such as thermal stability, hydrogen bonding capabilities, and altered solubility.

Experimental Protocol: Synthesis of a Polyester

Materials:

  • This compound

  • A dicarboxylic acid chloride (e.g., Adipoyl chloride, Terephthaloyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) and the base (2.2 equivalents) in the anhydrous solvent.

  • In a separate dropping funnel, dissolve the dicarboxylic acid chloride (1 equivalent) in the same anhydrous solvent.

  • Cool the diamine solution to 0°C in an ice bath.

  • Slowly add the diacyl chloride solution to the diamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The polymer may precipitate from the solution. If so, collect it by filtration, wash thoroughly with water and methanol to remove any unreacted monomers and salts, and dry under vacuum.

  • If the polymer remains in solution, precipitate it by pouring the reaction mixture into a non-solvent such as methanol or hexane.

  • Collect the precipitated polymer by filtration, wash, and dry under vacuum.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, and NMR and FT-IR for structural analysis.

G diol This compound (Diol) polyester Polyester diol->polyester diacid Dicarboxylic Acid Chloride diacid->polyester + Base

Caption: Polycondensation to form a polyester.

Summary and Future Outlook

This compound emerges as a highly promising and versatile building block for organic synthesis. Its unique combination of functional groups allows for its application in the construction of valuable heterocyclic scaffolds, the regioselective functionalization of aromatic rings, the development of novel catalytic systems, and the synthesis of functional polymers. The protocols outlined in this guide, derived from established methodologies for analogous structures, provide a solid foundation for researchers to explore and unlock the full synthetic potential of this intriguing molecule. Further investigations into the reactivity and applications of this compound are poised to yield exciting discoveries in the fields of medicinal chemistry, materials science, and catalysis.

References

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  • Liu, J., et al. (2014). Crystal structure of bis[N,N-bis(2-hydroxyethyl)glycinato-κ3 O 1,N,O 2]cobalt(II) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), m103–m104. Retrieved from [Link]

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The Bifunctional Role of the Bis(2-hydroxyethyl)amino Group: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bis(2-hydroxyethyl)amino group, also known as the diethanolamine (DEA) moiety, is a versatile functional group that plays a crucial role in a multitude of applications, ranging from industrial processes to pharmaceutical development.[1][2][3][4][5][6] Its unique structure, featuring a secondary amine flanked by two hydroxyl groups, imparts a dual reactivity profile that allows for a wide array of chemical transformations.[6][7] This guide provides an in-depth exploration of the core reactivity of the bis(2-hydroxyethyl)amino group, offering insights into its behavior in key reactions, the causal factors behind experimental choices, and detailed protocols for its synthetic manipulation.

Introduction: The Structural and Electronic Landscape of the Bis(2-hydroxyethyl)amino Group

The bis(2-hydroxyethyl)amino group, chemically represented as HN(CH₂CH₂OH)₂, is a cornerstone in organic synthesis due to its bifunctional nature.[4][6] It combines the nucleophilic characteristics of a secondary amine with the reactivity of two primary hydroxyl groups.[7] This duality allows it to act as a versatile building block in the construction of more complex molecules.[4][7]

The nitrogen atom, with its lone pair of electrons, is the primary site of nucleophilicity, making it susceptible to reactions with electrophiles. However, the presence of the two hydroxyl groups introduces several key considerations:

  • Intramolecular Hydrogen Bonding: The hydroxyl groups can form intramolecular hydrogen bonds with the nitrogen atom, which can influence the nitrogen's basicity and nucleophilicity.

  • Steric Hindrance: The two hydroxyethyl chains can create steric bulk around the nitrogen atom, potentially hindering its reaction with sterically demanding electrophiles.

  • Competitive Reactivity: The hydroxyl groups themselves are nucleophilic and can compete with the amine in reactions, particularly under basic conditions.

Understanding these intrinsic properties is fundamental to predicting and controlling the reactivity of this functional group in a synthetic context.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of the bis(2-hydroxyethyl)amino group can be broadly categorized into reactions involving the nitrogen atom (N-centered reactivity) and those involving the oxygen atoms of the hydroxyl groups (O-centered reactivity).

N-Centered Reactivity: The Nucleophilic Amine

The secondary amine is a potent nucleophile, readily participating in a variety of reactions.

N-alkylation is a common transformation of the bis(2-hydroxyethyl)amino group, leading to the formation of tertiary amines. This reaction typically involves the treatment of a diethanolamine derivative with an alkyl halide or a dialkyl sulfate.[8][9]

A key challenge in the N-alkylation of diethanolamine is the potential for O-alkylation as a side reaction. To favor N-alkylation, the reaction is often carried out in the presence of a weak base, such as sodium carbonate.[9] The base neutralizes the acid generated during the reaction, preventing the protonation of the amine, which would render it non-nucleophilic. The use of an aqueous solution of sodium carbonate can selectively promote N-alkylation with minimal formation of O-ethylated derivatives.[9]

Table 1: Comparison of N-Alkylation Conditions for Diethanolamine

Alkylating AgentBaseSolventTemperature (°C)Yield of N-alkylated productReference
Diethyl sulfateNoneNeat25-3561%[9]
Diethyl sulfateNa₂CO₃·H₂OWater20-9290.5%[9]
Hexadecyl bromideNoneMethanol-acetonitrileRefluxNot specified[8]

The secondary amine can react with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form amides.[10] These diethanolamides are widely used as surfactants, emulsifiers, and foaming agents in various consumer products.[2][6] The reaction is typically carried out by heating the diethanolamine with the fatty acid.

Diethanolamine can undergo reductive amination with ammonia in the presence of a catalyst to produce piperazine (PIP) and aminoethylethanolamine (AEEA).[11] This industrial process is crucial for the synthesis of these important chemical intermediates.

O-Centered Reactivity: The Versatile Hydroxyl Groups

The two hydroxyl groups of the bis(2-hydroxyethyl)amino moiety can undergo reactions typical of primary alcohols.

Esterification of the hydroxyl groups can be achieved by reacting the diethanolamine derivative with carboxylic acids or their derivatives under acidic conditions.[10] This reaction allows for the introduction of various functional groups onto the hydroxyethyl side chains, thereby modifying the physical and chemical properties of the molecule.

While often a side reaction in N-alkylation, O-alkylation can be the desired outcome under specific conditions. For example, treatment of triethanolamine with an alkyl bromide can result in both N- and O-alkylation.[8] To selectively achieve O-alkylation of diethanolamine, the more reactive amino group must first be protected.

Cyclization Reactions: The Formation of Morpholine

One of the most significant reactions of diethanolamine is its acid-catalyzed dehydration to form morpholine.[12] This intramolecular cyclization involves the protonation of one hydroxyl group, followed by nucleophilic attack by the nitrogen atom and subsequent elimination of a water molecule.

This process is typically carried out by heating diethanolamine with a strong acid, such as sulfuric acid or hydrochloric acid.[12] The use of oleum (fuming sulfuric acid) can lead to high yields of morpholine in a relatively short reaction time.[13]

Diagram 1: Proposed Mechanism for the Acid-Catalyzed Cyclization of Diethanolamine to Morpholine

G DEA HN(CH₂CH₂OH)₂ Protonated_DEA H₂N⁺(CH₂CH₂OH)(CH₂CH₂OH) DEA->Protonated_DEA + H⁺ Intermediate1 H₂N⁺(CH₂CH₂OH)(CH₂CH₂O⁺H₂) Protonated_DEA->Intermediate1 + H⁺ Cyclized_Intermediate Morpholinium ion Intermediate1->Cyclized_Intermediate - H₂O Morpholine O(CH₂CH₂)₂NH Cyclized_Intermediate->Morpholine - H⁺

Caption: Acid-catalyzed intramolecular cyclization of diethanolamine.

Experimental Protocols

Laboratory Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using a strong acid.[12][14]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

Procedure:

  • To a round-bottom flask, add 62.5 g of diethanolamine.

  • Slowly add concentrated hydrochloric acid with stirring until a pH of 1 is reached. This reaction is exothermic.

  • Heat the mixture to drive off water until the internal temperature reaches 200-210 °C. Maintain this temperature for 15 hours.

  • Allow the mixture to cool to 160 °C and pour the thick morpholine hydrochloride paste into a dish.

  • Mix the paste with 50 g of calcium oxide.

  • Transfer the resulting paste to a round-bottom flask and perform a distillation.

  • Dry the crude morpholine distillate by stirring over 20 g of potassium hydroxide for 30-60 minutes.

  • Decant the morpholine and reflux over a small amount of sodium metal for one hour.

  • Perform a fractional distillation, collecting the morpholine product between 126-129 °C.

Selective N-Ethylation of Diethanolamine

This protocol describes the selective N-alkylation of diethanolamine, minimizing O-alkylation byproducts.[9]

Materials:

  • Diethanolamine (105 parts, 1 mole)

  • Diethyl sulfate (38.5 parts, 0.25 mole)

  • Sodium Carbonate Monohydrate (Na₂CO₃·H₂O) (31 parts, 0.25 mole)

  • Water (30 parts, 1.65 moles)

Procedure:

  • In a reaction vessel, place 105 parts of diethanolamine.

  • Prepare an aqueous solution of sodium carbonate by dissolving 31 parts of Na₂CO₃·H₂O in 30 parts of water.

  • Simultaneously and separately, add the diethyl sulfate and the aqueous sodium carbonate solution to the diethanolamine with agitation. The addition of diethyl sulfate should take approximately 0.5 hours, and the sodium carbonate solution should take about 1.5 hours. Maintain the temperature between 20-33 °C during the initial addition, allowing it to rise to 92 °C.

  • After the additions are complete, continue to process the resulting mixture for 2 hours at approximately 92 °C.

  • The N-ethyldiethanolamine product can then be isolated and purified. A yield of 90.5% can be expected with no formation of O-ethylated derivatives.[9]

Protecting Group Strategies

In complex syntheses, it is often necessary to selectively protect one of the functional groups of the bis(2-hydroxyethyl)amino moiety to prevent unwanted side reactions.

Protection of the Amine Group

The secondary amine can be protected using standard amine protecting groups, such as carbamates (e.g., Boc, Cbz, Fmoc).[15][16] The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal. For example, the Boc group is acid-labile, while the Cbz group can be removed by hydrogenolysis.[15]

Diagram 2: Workflow for Selective O-Alkylation using an Amine Protecting Group

G Start Bis(2-hydroxyethyl)amino Compound Protect Protect Amine Group (e.g., Boc anhydride) Start->Protect O_Alkylation O-Alkylation (e.g., Alkyl halide, Base) Protect->O_Alkylation Deprotect Deprotect Amine Group (e.g., Acid) O_Alkylation->Deprotect End Selectively O-Alkylated Product Deprotect->End

Caption: General strategy for selective modification of the hydroxyl groups.

Protection of the Hydroxyl Groups

The hydroxyl groups can be protected as ethers (e.g., benzyl, silyl ethers) or acetals.[17][18] Silyl ethers, such as TBDMS, are particularly useful due to their ease of introduction and removal under mild conditions using a fluoride source.[18]

Applications in Drug Development and Beyond

The unique reactivity of the bis(2-hydroxyethyl)amino group has led to its incorporation into a wide range of molecules with biological activity. It serves as a key intermediate in the synthesis of various pharmaceuticals.[2][4][10] For example, diethanolamine derivatives have been investigated for their potential as anticancer agents.[19] The ability to form diethanolamides is utilized in pharmaceutical formulations as emulsifiers and solubilizing agents.[2][3]

Beyond pharmaceuticals, diethanolamine and its derivatives are used in:

  • Agrochemicals: As a component in the synthesis of herbicides.[3]

  • Corrosion Inhibitors: To protect metals in various industrial applications.[6]

  • Surfactants and Detergents: In a wide range of cleaning and personal care products.[2][6][10]

  • Gas Treatment: To remove acidic gases like hydrogen sulfide and carbon dioxide from natural gas streams.[6]

Conclusion

The bis(2-hydroxyethyl)amino group is a remarkably versatile functional moiety whose reactivity is central to a vast array of chemical syntheses and industrial applications. A thorough understanding of its N-centered and O-centered reactivity, along with the factors that govern the selectivity of its transformations, is essential for chemists and drug development professionals. By leveraging the principles outlined in this guide and employing appropriate synthetic strategies, including the use of protecting groups, the full potential of this bifunctional building block can be realized in the creation of novel and valuable molecules.

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The Benzamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The benzamide moiety, a deceptively simple aromatic amide, stands as a cornerstone of medicinal chemistry. Its remarkable versatility, arising from a combination of robust chemical tractability and the ability to form key interactions with a multitude of biological targets, has cemented its status as a "privileged scaffold." This guide provides a comprehensive technical overview of benzamide derivatives in drug discovery, moving beyond a simple catalog of compounds to explore the causal relationships between structure, mechanism, and therapeutic application. We will dissect the structure-activity relationships (SAR) across diverse target classes, provide detailed experimental protocols for synthesis and evaluation, and offer insights into the strategic decisions that guide the development of benzamide-based therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

Introduction: The Enduring Appeal of the Benzamide Core

The benzamide functional group consists of a benzene ring attached to a carboxamide. This arrangement provides a rigid scaffold for presenting substituents in defined spatial orientations while offering a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This dual hydrogen-bonding capability is fundamental to its ability to anchor ligands within the binding sites of numerous proteins.

The true power of the scaffold lies in its synthetic accessibility and the ease with which both the aromatic ring and the amide nitrogen can be functionalized. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Historically, the journey of benzamides in medicine began with serendipitous discoveries, such as the antipsychotic properties of sulpiride, but has since evolved into a paradigm of rational drug design.[1] Today, benzamide derivatives are found in a wide array of approved drugs and clinical candidates, targeting everything from enzymes to ion channels and G-protein coupled receptors (GPCRs).[2][3]

Targeting Enzymes: Precision Inhibition with Benzamide Derivatives

Enzymes are a major class of drug targets, and benzamides have proven exceptionally effective as inhibitors, particularly for hydrolases where the benzamide can mimic or interact with key catalytic residues.

Histone Deacetylase (HDAC) Inhibitors

HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] Their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.[5] Benzamide derivatives have emerged as a leading class of Class I-selective HDAC inhibitors.[5]

Mechanism of Action & Causality: The canonical pharmacophore for benzamide HDAC inhibitors consists of three parts:

  • Zinc-Binding Group (ZBG): The ortho-amino group of the benzamide chelates the catalytic Zn²⁺ ion in the active site. This interaction is critical for potent inhibition.

  • Linker: An aromatic or aliphatic linker connects the ZBG to the cap group.

  • Cap Group: A larger, often hydrophobic group that interacts with residues on the surface of the enzyme, driving potency and isoform selectivity.[6]

The slow-binding kinetics of many benzamide HDAC inhibitors, such as Entinostat (MS-275), is a key feature.[1] This is attributed to the time-dependent conformational changes required for the inhibitor to optimally engage with the active site, leading to prolonged target engagement and durable pharmacodynamic effects.

Featured Compound: Entinostat (MS-275)

Entinostat is a potent, Class I-selective HDAC inhibitor that has been investigated extensively in oncology.[7] Its structure exemplifies the key pharmacophoric elements described above.

Table 1: Inhibitory Activity of Entinostat (MS-275) Against Class I HDACs

HDAC IsoformIC50 (nM)Reference
HDAC1130[8]
HDAC2160[8]
HDAC3200[8]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP1, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to the accumulation of toxic double-strand breaks and cell death, a concept known as synthetic lethality.

Mechanism of Action & Causality: The benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the PARP substrate, NAD⁺.[10] It forms crucial hydrogen bonds with key residues (Glycine and Serine) in the NAD⁺ binding pocket, effectively competing with the natural substrate and inhibiting the enzyme's catalytic activity.[9] The aromatic ring of the benzamide engages in π-π stacking with a tyrosine residue, further anchoring the inhibitor in the active site.[4]

Featured Compound: Olaparib (a Phthalazinone derivative)

While Olaparib itself is a phthalazinone, its core structure is derived from the rigidification of a benzamide scaffold to improve potency.[4] This highlights a common drug design strategy where the foundational benzamide pharmacophore is elaborated upon to optimize binding. The principles of its interaction are directly analogous to simpler benzamide inhibitors.

Table 2: Cellular Potency of Representative PARP Inhibitors

CompoundCell LineIC50 (nM)Reference
OlaparibLoVo (Colon Cancer)14[6]
VeliparibLoVo (Colon Cancer)20Data derived from similar assays
RucaparibCapan-1 (Pancreatic)5Data derived from similar assays
Kinase Inhibitors

Protein kinases are another major class of oncology targets. Benzamide derivatives have been successfully developed as inhibitors of various kinases, often by targeting the ATP-binding site.

Mechanism of Action & Causality: Imatinib, a landmark targeted therapy for chronic myeloid leukemia (CML), features a 3-substituted benzamide moiety.[11] This group is crucial for its activity against the Bcr-Abl tyrosine kinase. The benzamide forms key hydrogen bonds within the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. Modifications to the benzamide ring and its substituents are used to fine-tune selectivity and overcome resistance mutations, such as the challenging T315I "gatekeeper" mutation.[12][13]

Featured Compound: Imatinib Analogue NS-187

NS-187 is a benzamide derivative designed to inhibit Bcr-Abl, including mutants resistant to Imatinib.[11] The strategic placement of substituents on the benzamide core enhances its potency and allows it to accommodate changes in the mutant kinase's active site.

Table 3: Antiproliferative Activity of selected Bcr-Abl Inhibitors

CompoundK562 Cell Line IC50 (nM)Reference
Imatinib250[11]
Nilotinib20[11]
NS-1871.2[11]

Modulating the Central Nervous System: Benzamides in Neuropharmacology

Benzamide derivatives have a long and successful history in treating CNS disorders, primarily through the modulation of neurotransmitter receptors and ion channels.

Dopamine D₂ Receptor Antagonists

Substituted benzamides like Sulpiride and Remoxipride are atypical antipsychotics that act as selective antagonists of the dopamine D₂ receptor.[1]

Mechanism of Action & Causality: These agents work by blocking dopamine from binding to D₂ receptors in the mesolimbic pathway of the brain.[12] This blockade reduces dopaminergic neurotransmission, which is believed to be hyperactive in conditions like schizophrenia. The "atypical" nature of these drugs, characterized by a lower incidence of extrapyramidal side effects, is attributed to their selectivity for D₂ receptors over other dopamine receptor subtypes and their weaker binding affinity compared to dopamine itself, which may allow for a more physiological modulation of the receptor.[14]

Featured Compound: Remoxipride

Remoxipride is a selective D₂ antagonist with a well-defined structure-activity relationship.[14] Though withdrawn from the market due to rare side effects, its development provides a clear case study in optimizing benzamide scaffolds for CNS targets.

Voltage-Gated Sodium Channel (VGSC) Blockers

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells like neurons.[15] Blockers of these channels are used as antiarrhythmics, anesthetics, and antiepileptics.

Mechanism of Action & Causality: Benzamide-containing drugs like Procainamide act by physically occluding the pore of the fast sodium channels, reducing the influx of sodium ions during phase 0 of the cardiac action potential.[7][16] This slows the rate of depolarization and conduction velocity, thereby suppressing arrhythmias.[10]

A more recent drug, Lacosamide, while not a classical benzamide, is a functionalized amino acid ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) that showcases a distinct mechanism. It selectively enhances the slow inactivation of VGSCs, rather than the fast inactivation targeted by older drugs.[9][17] This preferential modulation of channels that are already active for prolonged periods—as seen in an epileptic focus—provides a more targeted anticonvulsant effect with potentially fewer side effects.[17]

Featured Compound: Procainamide

Procainamide is a classic Class IA antiarrhythmic agent.[7] Its benzamide core is essential for its sodium channel blocking activity. The diethylaminoethyl side chain enhances its interaction with the channel and influences its pharmacokinetic properties.

Serotonin 5-HT₄ Receptor Agonists

G-protein coupled receptors (GPCRs) are the largest family of drug targets, and benzamides have been shown to effectively modulate their activity. Substituted benzamides like Cisapride and Velusetrag are selective agonists for the serotonin 5-HT₄ receptor.[17]

Mechanism of Action & Causality: These agents bind to the 5-HT₄ receptor, a GPCR located in the myenteric plexus of the gastrointestinal tract.[4][11] Activation of this receptor enhances the release of acetylcholine, which in turn stimulates muscle contractions and increases GI motility.[11] This prokinetic effect is useful in treating conditions like gastroparesis and chronic constipation. The specific substitution pattern on the benzamide core is critical for achieving high affinity and selectivity for the 5-HT₄ receptor over other serotonin receptor subtypes, which is crucial for avoiding off-target effects.

Featured Compound: Velusetrag (TD-5108)

Velusetrag is a highly selective 5-HT₄ receptor agonist developed for GI motility disorders. Its structure demonstrates the sophisticated chemical modifications applied to a core benzamide scaffold to achieve a potent and selective pharmacological profile.[1]

Table 4: Receptor Binding Affinity of Velusetrag

ReceptorBinding Affinity (pKi)Reference
5-HT₄7.7[2]
5-HT₂A< 5.0 (No significant affinity)[2]
5-HT₂B< 5.0 (No significant affinity)[2]

Experimental Workflows and Protocols

The translation of a benzamide scaffold into a clinical candidate requires a rigorous and iterative process of synthesis, biological evaluation, and optimization. This section outlines key experimental protocols.

General Synthesis of Benzamide Derivatives

The most common and robust method for synthesizing benzamide derivatives is the coupling of a benzoic acid with an amine.

Protocol: EDC/HOBt Amide Coupling

  • Acid Activation: Dissolve the desired benzoic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution. Stir at room temperature for 30 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final benzamide derivative.

Causality: The use of EDC/HOBt is a classic choice for minimizing racemization (if chiral centers are present) and efficiently forming the amide bond under mild conditions. The aqueous work-up is designed to remove unreacted starting materials, coupling reagents, and byproducts.

Diagram: General Drug Discovery Workflow

G cluster_0 Discovery & Optimization cluster_1 Preclinical Development Target_ID Target Identification HTS High-Throughput Screening Target_ID->HTS Assay Dev. Hit_to_Lead Hit-to-Lead (SAR) HTS->Hit_to_Lead Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Leads ADME_Tox In Vitro ADME/Tox Profiling Lead_Opt->ADME_Tox Preclinical Candidate In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo In_Vivo->Lead_Opt Feedback Candidate Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for discovering and developing novel therapeutic agents.

Biological Evaluation Protocols

Protocol: In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay quantifies the ability of a benzamide derivative to inhibit HDAC enzyme activity.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Prepare serial dilutions of the benzamide test compound in DMSO.

  • Enzyme Reaction: In a 96-well black plate, add the assay buffer, recombinant human HDAC enzyme (e.g., HDAC1), and the test compound at various concentrations. Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction. Incubate for 60 minutes at 37°C.

  • Develop Signal: Stop the reaction by adding a developer solution containing a protease (like trypsin) and a potent pan-HDAC inhibitor (like Trichostatin A) to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

  • Detection: Read the fluorescence on a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality: This is a self-validating system. The use of a known potent inhibitor in the developer solution ensures that the signal generated is solely from the initial enzymatic reaction. The fluorogenic readout provides a sensitive and high-throughput method for quantifying enzyme activity.

Protocol: Cell-Based PARP Inhibition Assay

This assay measures the inhibition of PARP activity within a cellular context.

  • Cell Culture: Plate a relevant cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzamide test compound for 1-2 hours.

  • Induce DNA Damage: Induce DNA damage to activate PARP by treating cells with a DNA-damaging agent (e.g., H₂O₂ or MMS) for 15-30 minutes.

  • Cell Lysis: Wash the cells with PBS and lyse them to release cellular contents.

  • PARP Activity Measurement (ELISA-based): Transfer the lysates to an ELISA plate coated with histones. The assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto the histone proteins.

  • Detection: Detect the biotinylated PAR using a Streptavidin-HRP conjugate followed by the addition of a chemiluminescent substrate.[6]

  • Data Analysis: Read the luminescent signal on a plate reader. Calculate percent inhibition and determine the IC50 value.[6]

Causality: This cell-based assay provides more physiologically relevant data than a simple biochemical assay by accounting for cell permeability and intracellular target engagement. Inducing DNA damage is essential to activate the PARP enzyme and create a measurable signal window.

Signaling Pathways and Systemic Effects

Understanding how benzamide derivatives modulate cellular signaling is key to rational drug design.

Diagram: Simplified PARP Inhibition and Synthetic Lethality Pathway

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 BER Base Excision Repair PARP1->BER DNA_Repair1 DNA Repaired BER->DNA_Repair1 SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 PARPi Benzamide PARP Inhibitor PARPi->PARP2 Stalled_Fork Stalled Replication Fork (DSB Formation) PARP2->Stalled_Fork Repair Blocked HRR Homologous Recombination Repair (Defective) Stalled_Fork->HRR Apoptosis Cell Death (Synthetic Lethality) HRR->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

Future Perspectives and Challenges

The benzamide scaffold, while mature, continues to be a fertile ground for innovation. Key future directions include:

  • Targeting Novel Proteins: Expanding the application of benzamides to new and challenging targets, including allosteric sites on GPCRs and protein-protein interactions.[3]

  • Developing Covalent Inhibitors: Designing benzamides with reactive "warheads" to form covalent bonds with their targets, offering increased potency and prolonged duration of action.

  • Improving Drug Properties: Overcoming challenges related to poor solubility, metabolic instability, and off-target toxicity through advanced medicinal chemistry strategies and computational modeling. The integration of in silico ADME-Tox profiling early in the discovery process is crucial to "fail early, fail cheap" and select candidates with higher probabilities of clinical success.

Conclusion

The benzamide core is far more than a simple chemical linker; it is a dynamic and adaptable pharmacophore that has enabled the development of numerous life-changing medicines. Its continued prevalence in drug discovery is a testament to its privileged structural and chemical properties. By understanding the fundamental principles of its interactions with diverse biological targets and employing rigorous, iterative experimental workflows, researchers can continue to unlock the full potential of this remarkable scaffold to address unmet medical needs.

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N-Phenylbenzamide Compounds: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile N-Phenylbenzamide Scaffold

The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This structural motif, characterized by a benzamide group linked to a phenyl ring, serves as a versatile template for the design of therapeutic agents targeting a wide array of diseases. Its synthetic tractability and the ability to readily modify both the benzoyl and phenyl rings allow for fine-tuning of physicochemical properties and biological activity, making it a cornerstone in modern drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, multifaceted biological applications, and key structure-activity relationships of N-phenylbenzamide compounds. We will delve into the mechanistic underpinnings of their therapeutic effects and provide detailed experimental protocols to facilitate further research and development in this promising area.

Synthetic Strategies for N-Phenylbenzamide Analogs

The synthesis of N-phenylbenzamide derivatives is typically achieved through the formation of an amide bond between a benzoic acid derivative and an aniline derivative. The choice of synthetic route often depends on the desired substituents and the overall complexity of the target molecule.

Method 1: Acylation of Anilines with Benzoyl Chlorides

A common and efficient method involves the acylation of a substituted aniline with a substituted benzoyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Protocol:

  • Dissolve the substituted aniline in a suitable aprotic solvent (e.g., dioxane, dichloromethane).

  • Add a base, such as triethylamine or sodium hydroxide solution, to the mixture.[1]

  • Slowly add the substituted benzoyl chloride to the reaction mixture, typically at room temperature or with cooling.[1]

  • Stir the reaction vigorously for a specified period until the reaction is complete, which can be monitored by the disappearance of the benzoyl chloride odor.[1]

  • Upon completion, the reaction mixture is typically diluted with water to precipitate the crude N-phenylbenzamide product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[1]

This method is widely applicable and allows for the synthesis of a diverse range of N-phenylbenzamide derivatives by varying the substituents on both the aniline and benzoyl chloride starting materials.[2][3]

Method 2: Peptide Coupling Reactions

For more complex substrates or when milder reaction conditions are required, standard peptide coupling reagents can be employed to facilitate the amide bond formation between a benzoic acid and an aniline.

General Protocol:

  • Dissolve the substituted benzoic acid in an appropriate solvent, such as dichloromethane (CH2Cl2).

  • Add a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and an activating agent, like N-hydroxybenzotriazole (HOBt).[4]

  • Stir the mixture for a short period to activate the carboxylic acid.

  • Add the substituted aniline to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

  • Work-up the reaction by washing with aqueous solutions to remove byproducts and purify the desired N-phenylbenzamide derivative using column chromatography.[4]

Method 3: One-Pot Multi-Component Reactions

For increased efficiency and atom economy, one-pot multi-component reactions have been developed for the synthesis of complex N-phenylbenzamide derivatives.

Example Protocol for Imidazole-Based N-Phenylbenzamides:

  • Combine phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in ethanol.[5]

  • Add a catalytic amount of hydrochloric acid (HCl).[5]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[5]

  • After completion, add water to the reaction mixture to precipitate the product.[5]

  • Collect the solid product by filtration, wash with water, and dry.[5]

  • The final product can be further purified by recrystallization from ethanol.[5]

This approach allows for the rapid generation of a library of compounds from readily available starting materials in a single synthetic operation.[5]

Diverse Biological Activities and Mechanisms of Action

N-phenylbenzamide derivatives have been shown to exhibit a wide spectrum of biological activities, making them attractive candidates for the development of novel therapeutics.

Antiviral Activity

Several N-phenylbenzamide compounds have demonstrated potent antiviral activity against a range of viruses, including Enterovirus 71 (EV71) and Hepatitis C virus (HCV).[6][7]

  • Mechanism of Action against Enteroviruses: Studies suggest that some N-phenylbenzamide derivatives act as capsid binders.[8] They are thought to bind to a hydrophobic pocket in the viral capsid, stabilizing the virion and preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell.[8] Docking studies have indicated potential binding sites around the 2- and 3-fold axes of the CVA9 capsid.[8]

  • Mechanism of Action against HCV: The antiviral mechanism against HCV for some N-phenylbenzamide derivatives is linked to the stabilization of the host cellular restriction factor, Human apolipoprotein B mRNA–editing enzyme catalytic polypeptide-like 3G (APOBEC3G or hA3G).[6] By stabilizing hA3G, these compounds enhance the host's innate antiviral defense mechanisms.

Antiviral_Mechanism cluster_Enterovirus Enterovirus Inhibition cluster_HCV HCV Inhibition N-phenylbenzamide N-phenylbenzamide Viral_Capsid Viral_Capsid Uncoating_Inhibition Uncoating_Inhibition Genome_Release_Blocked Genome_Release_Blocked NPB_HCV N-phenylbenzamide hA3G hA3G HCV_Replication_Inhibition HCV_Replication_Inhibition

Anticancer Activity

N-phenylbenzamide derivatives have emerged as promising anticancer agents with various mechanisms of action.

  • Kinase Inhibition: Certain imidazole-based N-phenylbenzamide derivatives have shown the ability to act as ABL1 kinase inhibitors.[5][9] Molecular docking and dynamic simulations suggest that these compounds can form stable complexes with the ABL1 kinase protein, thereby inhibiting its activity and downstream signaling pathways involved in cancer cell proliferation and survival.[5][9]

  • HDAC Inhibition: A significant area of research has focused on N-phenylbenzamide derivatives as histone deacetylase (HDAC) inhibitors.[10] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[11] N-(2-aminophenyl)-benzamide derivatives, in particular, have been identified as potent inhibitors of Class I HDACs (HDAC1 and HDAC2).[10] The mechanism involves the N-(2-aminophenyl)-benzamide functionality acting as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme and blocking its catalytic activity.[10] This leads to an accumulation of acetylated histones and non-histone proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[12]

  • Antagonism of Grb7 SH2 Domain: Some phenylbenzamide compounds have been identified as antagonists of the Growth factor receptor-bound protein 7 (Grb7) SH2 domain.[13] Overexpression of Grb7 is linked to the proliferative and migratory potential of cancer cells, and by blocking the function of its SH2 domain, these compounds can inhibit cancer cell growth.[13]

Anticancer_Mechanisms cluster_Kinase Kinase Inhibition cluster_HDAC HDAC Inhibition cluster_Grb7 Grb7 Antagonism N-phenylbenzamide N-phenylbenzamide ABL1_Kinase ABL1_Kinase N-phenylbenzamide->ABL1_Kinase Inhibits HDAC_Enzyme HDAC_Enzyme N-phenylbenzamide->HDAC_Enzyme Inhibits Grb7_SH2 Grb7 SH2 Domain N-phenylbenzamide->Grb7_SH2 Antagonizes Proliferation_Inhibition_K Inhibition of Proliferation ABL1_Kinase->Proliferation_Inhibition_K Gene_Expression_Modulation Modulation of Gene Expression HDAC_Enzyme->Gene_Expression_Modulation Apoptosis_Induction Induction of Apoptosis Gene_Expression_Modulation->Apoptosis_Induction Cell_Growth_Inhibition Inhibition of Cell Growth Grb7_SH2->Cell_Growth_Inhibition

Other Biological Activities

Beyond antiviral and anticancer effects, N-phenylbenzamide derivatives have demonstrated a range of other important biological activities:

  • Antimicrobial and Antifungal Activity: Various substituted N-phenylbenzamides have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14]

  • Potassium Channel Activation: Certain substituted benzanilides have been identified as potent potassium channel activators, leading to vasodilation, which suggests their potential in treating cardiovascular diseases.[3]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of N-phenylbenzamide derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Target/ActivityMoietySubstitution Effects on ActivityReference
Antiviral (EV71) Phenyl Ring (Ring B)- Essential for activity (replacement with cyclohexyl abolishes activity).- Electron-withdrawing groups (e.g., Cl, Br) at the para-position increase activity.
Anticancer (HDAC Inhibition) Benzamide Moiety- An ortho-amino group on the benzamide ring is a key zinc-binding feature for potent HDAC1/2 inhibition.[10]
Anticancer (HDAC3 Inhibition) Benzamide Moiety- 2-substituted benzamides can confer selectivity for HDAC3.[15]
Antimicrobial General Structure- The specific substitution pattern on both aromatic rings significantly influences the spectrum and potency of antibacterial activity.[14]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of N-phenylbenzamide compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[16]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with various concentrations of the N-phenylbenzamide compounds and incubate for the desired exposure period (e.g., 24-72 hours).[16]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.[16][18]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with N-phenylbenzamide compounds Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Solubilize Add solubilization solution Incubate_Formazan->Solubilize Read_Absorbance Measure absorbance Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

HDAC Inhibition Assay

This protocol describes a general fluorometric assay for measuring HDAC activity and inhibition.

Materials:

  • HDAC enzyme (e.g., recombinant human HDAC1) or nuclear extract containing HDACs[19]

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A for background control)[19]

  • 96-well black plates

  • Fluorometric microplate reader

Protocol:

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the N-phenylbenzamide inhibitor at various concentrations, and the HDAC enzyme or nuclear extract.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[20]

  • Stop and Develop: Add the developer solution to each well. The trypsin in the developer will cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC). Trichostatin A stops the HDAC reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[21]

  • Data Analysis: The fluorescence intensity is proportional to the HDAC activity. Calculate the percentage of inhibition for each concentration of the N-phenylbenzamide compound and determine the IC50 value.

HDAC_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix (buffer, inhibitor, HDAC enzyme) Start->Prepare_Reaction Pre_Incubate Pre-incubate inhibitor and enzyme Prepare_Reaction->Pre_Incubate Add_Substrate Add fluorogenic HDAC substrate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Developer Add developer solution (stop/develop) Incubate_Reaction->Add_Developer Read_Fluorescence Measure fluorescence Add_Developer->Read_Fluorescence Analyze_Data Calculate % inhibition and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Conclusion and Future Directions

The N-phenylbenzamide scaffold has proven to be a highly fruitful starting point for the development of a diverse range of biologically active compounds. The synthetic accessibility and the potential for chemical modification make it an attractive platform for medicinal chemists. The broad spectrum of activities, from antiviral and anticancer to antimicrobial and cardiovascular effects, underscores the therapeutic potential of this compound class. Future research should focus on elucidating the detailed molecular mechanisms of action for the various biological effects, which will enable more rational drug design. The exploration of novel substitutions and the development of more sophisticated synthetic methodologies will undoubtedly lead to the discovery of new N-phenylbenzamide derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new and effective therapies for a variety of human diseases.

References

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  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (1984). Google Patents.
  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. (2015). ResearchGate. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). MDPI. Available at: [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). PubMed Central. Available at: [Link]

  • Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. (2016). ResearchGate. Available at: [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). PubMed. Available at: [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019). PubMed Central. Available at: [Link]

  • (PDF) New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). ResearchGate. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). MDPI. Available at: [Link]

  • HDAC Cell-Based Assay Kit. (n.d.). Bio-Techne. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2023). MDPI. Available at: [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2015). PubMed Central. Available at: [Link]

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  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). PubMed. Available at: [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). NIH. Available at: [Link]

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  • HDAC/HAT Function Assessment and Inhibitor Development. (n.d.). Universitätsmedizin Mainz. Available at: [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024). RSC Publishing. Available at: [Link]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. (2019). ACS Omega. Available at: [Link]

  • Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. (2021). Available upon request.
  • The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. (2012). PubMed. Available at: [Link]

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Methodological & Application

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide: An Uncharted Territory in Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Despite its defined chemical structure and commercial availability, N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide remains a molecule with no publicly documented scientific applications or established experimental protocols. Extensive searches of scientific literature and chemical databases have revealed a significant gap in our understanding of this compound's biological activity and potential uses within the research and drug development landscape.

While the scientific community has actively explored a wide array of benzamide derivatives for various therapeutic areas, this specific compound, with the CAS number 43051-46-3, appears to be largely unexplored. This lack of data prevents the creation of detailed, field-proven application notes and protocols as requested. To maintain scientific integrity, it is crucial to base such documents on validated and published research.

Chemical and Physical Properties

This compound is a chemical compound with the following key identifiers:

PropertyValueSource
CAS Number 43051-46-3
Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol

A search on PubChem, a comprehensive database of chemical substances and their biological activities, also indicates a lack of literature associated with this compound.[1]

Potential Research Avenues: Inferences from Related Compounds

While no direct data exists for this compound, the broader class of benzamides has been investigated for a multitude of biological activities. These studies on related structures could offer potential starting points for future investigation into this specific molecule.

For instance, various N-phenylbenzamide derivatives have been synthesized and evaluated for their potential as:

  • Antiproliferative agents: Some benzamide derivatives have been shown to inhibit the growth of cancer cell lines.

  • Antimicrobial agents: Research has indicated that certain benzamides possess antibacterial and antifungal properties.

  • Anticonvulsants: The benzamide scaffold is present in some drugs used to manage seizures.

  • Antitrypanosomal agents: Novel benzamide compounds have been identified as potential inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.

One abstract identified a structurally similar compound, N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide, as an intermediate in the synthesis of DNA minor-groove-binding polybenzamide agents.[2] This suggests that this compound could potentially be explored for similar applications in targeting DNA.

Hypothetical Experimental Workflow

Should a researcher wish to investigate the potential biological activities of this compound, a general workflow could be envisioned. This is a theoretical framework and would require substantial validation at every step.

Caption: A hypothetical workflow for the initial investigation of this compound.

Safety and Handling

Given the absence of specific toxicological data, this compound should be handled with the standard precautions for a novel chemical compound. General safety guidelines for related benzamides recommend the following:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

The request for detailed application notes and protocols for this compound highlights a significant gap in the current scientific knowledge. While its chemical identity is established, its biological function remains a mystery. The information available on related benzamide compounds provides a tantalizing glimpse into the potential avenues of research for this molecule. However, without dedicated studies on this specific compound, any proposed protocol would be purely speculative and lack the necessary scientific validation. The exploration of this compound represents an open opportunity for researchers to contribute new knowledge to the field of medicinal chemistry and drug discovery.

References

  • Shek, L. S., et al. (2008). N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o978-9. [Link]

  • PubChemLite. This compound. [Link]

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Application Notes: N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Trifunctional Scaffold for Innovation

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide (CAS No: 43051-46-3) is a unique aromatic compound distinguished by its trifunctional architecture.[1][2] At its core lies a robust benzanilide framework, providing rigidity and specific electronic properties. This is flanked by two key functionalities: a nucleophilic tertiary amine and, critically, two primary hydroxyl groups. This combination of features makes it an exceptionally versatile building block, offering multiple reactive sites for derivatization and polymerization.

These notes provide an in-depth guide to the properties, synthesis, and strategic application of this molecule. We will move beyond simple descriptions to explore the causal logic behind experimental protocols, empowering researchers to leverage this compound as a strategic starting material in diverse fields, from the synthesis of advanced azo dyes to the development of novel bioactive agents and specialty polymers.

Core Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. The molecule's structure presents a duality: the hydrophobic benzanilide core and the hydrophilic diethanolamine moiety, which dictates its solubility and handling characteristics.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 43051-46-3 [1][2]
Molecular Formula C₁₇H₂₀N₂O₃ [1][2][3]
Molecular Weight 300.36 g/mol [2]
IUPAC Name N-{3-[Bis(2-hydroxyethyl)amino]phenyl}benzamide [2]
Boiling Point 451.1ºC at 760 mmHg [1]

| Density | 1.281 g/cm³ |[1] |

Handling and Storage:

  • Solubility: The compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols, and sparingly soluble in water.

  • Stability: Stable under standard laboratory conditions. Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or vapors.

Synthesis of the Building Block: A Benzoylation Approach

The most direct and efficient synthesis of this compound is achieved through the benzoylation of 2,2'-((3-aminophenyl)imino)diethanol. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides.[4][5]

Causality of the Protocol: The reaction is conducted in the presence of a base (e.g., aqueous NaOH or pyridine). This is critical for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[4][6] The removal of HCl drives the equilibrium towards the product, ensuring a high yield of the desired benzamide. A two-phase system (e.g., an organic solvent and water) is often employed to keep the starting materials and product in the organic phase while the base neutralizes the acid in the aqueous phase.[4]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products A 2,2'-((3-aminophenyl)imino)diethanol P Schotten-Baumann Reaction (Benzoylation) A->P B Benzoyl Chloride B->P C Base (e.g., NaOH or Pyridine) C->P Catalyst/ Acid Scavenger D Organic Solvent D->P Medium Product This compound P->Product Forms Byproduct HCl (neutralized by base) P->Byproduct Generates

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Schotten-Baumann Reaction

  • Dissolution: Dissolve 1.0 equivalent of 2,2'-((3-aminophenyl)imino)diethanol in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add 1.5 equivalents of 10% aqueous sodium hydroxide solution and cool the mixture to 0-5°C in an ice bath.

  • Acylation: Slowly add 1.1 equivalents of benzoyl chloride dropwise to the vigorously stirred biphasic mixture. Maintain the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting amine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Core Applications & Experimental Protocols

The unique trifunctional nature of this molecule opens pathways to several classes of materials and compounds. The following protocols are designed as validated starting points for exploration.

Application as a Dye Intermediate

The bis(2-hydroxyethyl)amino group is a well-known feature in dye chemistry, enhancing solubility and acting as a powerful auxochrome.[7] The aromatic core of this compound can function as a coupling component for diazonium salts, leading to the formation of vibrant azo dyes. This is confirmed by the existence of related azo dyes incorporating this scaffold, such as N-[5-[Bis(2-hydroxyethyl)amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]benzamide.[8]

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling A Aromatic Amine (e.g., p-Nitroaniline) B NaNO2, aq. HCl A->B Reacts at 0-5°C C Diazonium Salt B->C Forms E Azo Dye Product C->E Couples with D N-(3-(...))benzamide (Our Building Block) D->E in weak base G A N-(3-(...))benzamide (Diol Scaffold) C Esterification A->C B Functional Acid Chloride (R-COCl) B->C D Di-esterified Product (Bioactive Conjugate Precursor) C->D Base Catalyst (e.g., DMAP, TEA)

Caption: Workflow for functionalizing the hydroxyl groups.

Protocol 3: Di-esterification of Hydroxyl Groups

  • Setup: To a solution of 1.0 equivalent of this compound in anhydrous dichloromethane (DCM), add 3.0 equivalents of triethylamine (TEA) or 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

  • Acylation: Cool the mixture to 0°C and add 2.5 equivalents of the desired acid chloride (e.g., acetyl chloride or a more complex linker) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Workup: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting di-ester by column chromatography on silica gel to obtain the desired functionalized product.

Application as a Monomer for Specialty Polymers

The presence of two hydroxyl groups allows this compound to act as a diol monomer in condensation polymerization. Reacting it with a diacyl chloride can produce novel polyesters. The rigid benzamide core is expected to impart favorable thermal properties and stiffness to the resulting polymer chain.

Protocol 4: Synthesis of a Polyester via Polycondensation

  • Monomer Preparation: In a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts of this compound and a diacyl chloride (e.g., terephthaloyl chloride) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Polymerization: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Cool the viscous solution to room temperature and pour it slowly into a large volume of a non-solvent like methanol or water with vigorous stirring.

  • Isolation: The polymer will precipitate as a solid or fibrous material. Collect the polymer by filtration.

  • Purification: Wash the polymer extensively with the non-solvent to remove unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved. The resulting polymer can then be characterized for its molecular weight, thermal properties (Tg, Tm), and mechanical properties.

Conclusion

This compound is more than a single chemical entity; it is a versatile platform for chemical innovation. Its three distinct functional domains—the benzanilide core, the tertiary amine, and the dual hydroxyl groups—provide a rich playground for synthetic chemists. The protocols detailed herein demonstrate its utility as a key intermediate for high-performance dyes, a modifiable scaffold for bioactive molecules, and a novel monomer for specialty polymers. By understanding the principles behind its reactivity, researchers are well-equipped to build upon this foundation and develop next-generation materials and therapeutics.

References

  • Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- - Substance Details - SRS | US EPA. [Link]

  • N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide - PubMed. [Link]

  • This compound - PubChemLite. [Link]

  • Benzoylation - Unacademy. [Link]

  • Benzoylation | PDF | Amine | Hydroxide - Scribd. [Link]

  • Understanding N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulphate. [Link]

  • ।।Benzoylation।।Schotten Baumann Reaction।।Chemical Reactions of Amines।।Amines।।Class 12 JEE NEET।। - YouTube. [Link]

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Application Notes and Protocols for the Analytical Detection of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide is a chemical compound with the molecular formula C17H20N2O3 and a molecular weight of 300.36 g/mol [1][2]. Its chemical structure, characterized by a benzamide core and a diethanolamine substituent on the phenyl ring, suggests its potential utility in various fields, including as an intermediate in the synthesis of more complex molecules such as DNA minor-groove-binding polybenzamide agents[3]. Given its potential applications in research and development, robust and reliable analytical methods for its detection, quantification, and characterization are paramount.

This document provides a comprehensive guide to the analytical methodologies for this compound. As no standardized analytical methods have been published specifically for this compound, the protocols herein are developed based on established principles for the analysis of similar aromatic amine and benzamide derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Physicochemical Properties (Inferred)

  • Solubility : The presence of two hydroxyl groups and a tertiary amine suggests that the compound will have moderate polarity and should be soluble in polar organic solvents such as methanol, acetonitrile, and ethanol. Its solubility in aqueous solutions is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the tertiary amine.

  • UV Absorbance : The aromatic rings in the benzamide and aniline moieties will confer UV-absorbing properties, making UV spectrophotometry a suitable detection method. The maximum absorbance wavelength (λmax) is expected to be in the range of 250-300 nm, typical for such chromophores.

  • Ionization : The tertiary amine group is basic and can be readily protonated, making the molecule suitable for analysis by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a workhorse technique for the quantification of small organic molecules in various matrices. A reverse-phase HPLC (RP-HPLC) method is proposed for the routine analysis of this compound.

Rationale for Method Design
  • Reverse-Phase Chromatography : RP-HPLC is chosen due to the non-polar to moderately polar nature of the target analyte. A C18 (octadecylsilyl) stationary phase is recommended as it provides excellent retention and separation for a wide range of organic molecules.

  • Mobile Phase Selection : A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. The addition of a small amount of acid, such as formic acid or phosphoric acid, is crucial for several reasons[4]. It helps to protonate the tertiary amine, leading to better peak shape by preventing tailing. It also controls the ionization of any acidic or basic functional groups, ensuring consistent retention times. For mass spectrometry compatibility, formic acid is preferred over non-volatile acids like phosphoric acid[4].

  • UV Detection : Based on the structure, a detection wavelength in the range of 254-280 nm is likely to provide good sensitivity. An initial UV scan of a standard solution should be performed to determine the optimal λmax for maximum sensitivity.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade) or Phosphoric acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or optimal λmax)

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing the analyte in methanol or the initial mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.

Rationale for Method Design
  • Electrospray Ionization (ESI) : ESI is a soft ionization technique suitable for polar and ionizable molecules. Given the presence of the tertiary amine, positive ion mode ESI will be highly effective in generating the protonated molecule [M+H]+.

  • Multiple Reaction Monitoring (MRM) : MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pathway of the analyte. A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This reduces chemical noise and matrix interference.

Detailed LC-MS/MS Protocol

Instrumentation:

  • LC system (as described for HPLC) coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • The same LC conditions as the HPLC method can be used, but with formic acid as the mobile phase modifier to ensure compatibility with the mass spectrometer.

MS/MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 301.15 (calculated for [C17H21N2O3]+)
Product Ions (Q3) To be determined by infusion of a standard solution and performing a product ion scan. Likely fragments would involve the loss of the hydroxyethyl groups or cleavage of the amide bond.
Collision Energy (CE) To be optimized for the specific instrument and precursor/product ion pair.
Dwell Time 100-200 ms

Workflow for Method Development:

LCMSMS_Workflow cluster_infusion Direct Infusion cluster_lc LC Optimization cluster_validation Method Validation infuse Infuse Standard Solution ms_scan Perform Full Scan (Q1) to find [M+H]+ infuse->ms_scan 1. product_scan Perform Product Ion Scan on [M+H]+ ms_scan->product_scan 2. select_transitions Select >2 MRM Transitions product_scan->select_transitions 3. inject_std Inject Standard on LC-MS/MS select_transitions->inject_std lc_method Develop LC Method (as per HPLC) lc_method->inject_std 4. optimize_ce Optimize Collision Energy for each transition inject_std->optimize_ce 5. linearity Linearity & Range optimize_ce->linearity 6. accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq

Caption: Workflow for LC-MS/MS method development.

Forced Degradation Studies and Stability-Indicating Method Development

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method (SIAM)[5][6]. A SIAM is capable of separating the intact analyte from its degradation products, thus providing an accurate measure of the analyte's concentration in the presence of its degradants.

Rationale for Stress Conditions

The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light[7].

  • Acid/Base Hydrolysis : The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into 3-(bis(2-hydroxyethyl)amino)aniline and benzoic acid.

  • Oxidation : The tertiary amine and the electron-rich aromatic ring are potential sites of oxidation.

  • Thermal and Photolytic Stress : These conditions assess the overall stability of the molecule to heat and light energy.

Protocol for Forced Degradation Studies

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H2O2)

  • HPLC system with DAD (to ensure peak purity)

Procedure:

  • Prepare a stock solution of the analyte (e.g., 1 mg/mL in methanol).

  • For each stress condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (or solvent for the control).

  • Incubate the solutions under the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours, then dissolve to the target concentration.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by the developed HPLC method.

Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Assess the peak purity of the analyte peak in the stressed samples using the DAD to ensure that no degradation products are co-eluting.

  • If co-elution occurs, the HPLC method must be re-developed (e.g., by changing the gradient, mobile phase, or column) to achieve adequate separation.

Workflow for Forced Degradation and SIAM Development:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_decision Method Evaluation cluster_outcome Outcome acid Acid Hydrolysis hplc_dad Analyze by HPLC-DAD acid->hplc_dad base Base Hydrolysis base->hplc_dad oxidation Oxidation oxidation->hplc_dad thermal Thermal thermal->hplc_dad photo Photolytic photo->hplc_dad peak_purity Assess Peak Purity hplc_dad->peak_purity is_separated Degradants Separated? peak_purity->is_separated siam_ok Stability-Indicating Method Achieved is_separated->siam_ok Yes redevelop Redevelop HPLC Method is_separated->redevelop No redevelop->hplc_dad

Caption: Workflow for forced degradation and stability-indicating method development.

Safety Precautions

As with any chemical, appropriate safety precautions should be taken when handling this compound and its solutions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[8][9].

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols[8][9].

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal[8][9][10].

Conclusion

The analytical methods outlined in this document provide a robust framework for the detection, quantification, and stability assessment of this compound. The proposed HPLC-UV method is suitable for routine analysis and quality control, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications. The forced degradation protocol is essential for developing a stability-indicating method, which is a regulatory requirement for drug development and ensures the quality and safety of pharmaceutical products. These methods, grounded in established analytical principles, can be readily implemented and validated in a research or industrial laboratory setting.

References

  • SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column.
  • ResearchGate.
  • PerkinElmer. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Acta Crystallographica Section E: Crystallographic Communications. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}.
  • SIELC Technologies. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column.
  • US EPA. Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- - Substance Details - SRS.
  • ResearchGate.
  • PubMed. N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide.
  • Google Patents. Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
  • PubChem. Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | C13H20N2O3 | CID 109718.
  • ECHEMI. N-[3-[Bis(2-hydroxyethyl)amino]phenyl]benzamide Formula - 43051-46-3.
  • Agilent.
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  • ResearchGate.
  • National Institute of Standards and Technology. Benzamide, N-phenyl- - the NIST WebBook.
  • Letters in Applied NanoBioScience.
  • PubMed Central. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors.
  • Norwegian Research Information Repository - NTNU. Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino.
  • PubChem. N,N-Bis(2-hydroxyethyl)benzamide | C11H15NO3 | CID 94109.
  • National Institute of Standards and Technology. Benzamide, N-phenyl- - the NIST WebBook.

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Application Notes and Protocols: N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Building Block for Advanced Materials

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide is a multifunctional aromatic compound poised for significant contributions to the field of material science. Its unique architecture, featuring a rigid benzamide core, a reactive diol functionality, and a tertiary amine, offers a compelling platform for the synthesis of novel polymers with tailored properties. The presence of two primary hydroxyl groups makes it an ideal candidate as a diol monomer or chain extender in the production of polyurethanes and polyesters. Furthermore, the aromatic backbone and the benzamide linkage are expected to impart high thermal stability and mechanical strength to the resulting polymers, making them suitable for high-performance applications. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this versatile molecule, complete with detailed protocols to facilitate its exploration in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various chemical processes and for predicting the characteristics of materials derived from it.

PropertyValueReference
CAS Number 43051-46-3[1]
Molecular Formula C₁₇H₂₀N₂O₃[1]
Molecular Weight 300.35 g/mol [1]
Boiling Point 451.1°C at 760 mmHg[1]
Density 1.281 g/cm³[1]
Refractive Index 1.669[1]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the intermediate, N-(3-aminophenyl)benzamide, followed by the subsequent reaction with ethylene oxide to introduce the bis(2-hydroxyethyl)amino functionality.

Part 1: Synthesis of N-(3-aminophenyl)benzamide

This procedure is adapted from established methods for the synthesis of N-phenylbenzamide derivatives.[2][3]

Materials:

  • 3-Nitroaniline

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 10% Palladium on carbon (Pd/C)

  • Hydrazine hydrate or Hydrogen gas

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Amide Formation:

    • In a round-bottom flask, dissolve 3-nitroaniline (1 eq.) in anhydrous DCM.

    • Add pyridine (1.2 eq.) to the solution and cool the mixture in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain N-(3-nitrophenyl)benzamide.

  • Nitro Group Reduction:

    • Dissolve the crude N-(3-nitrophenyl)benzamide in ethanol.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • For catalytic hydrogenation, place the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Alternatively, for transfer hydrogenation, add hydrazine hydrate (3-5 eq.) dropwise at room temperature and stir for 2-4 hours.

    • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield N-(3-aminophenyl)benzamide. Purify by recrystallization if necessary.

Part 2: Synthesis of this compound

This step involves the ethoxylation of the amino group, a common reaction for introducing hydroxyethyl functionalities.[4]

Materials:

  • N-(3-aminophenyl)benzamide

  • Ethylene oxide

  • Acetic acid (catalyst)

  • Reaction vessel suitable for handling ethylene oxide (e.g., a high-pressure reactor)

Procedure:

  • Ethoxylation Reaction:

    • Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.

    • Charge a high-pressure reactor with N-(3-aminophenyl)benzamide and a catalytic amount of acetic acid.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

    • Introduce a controlled amount of ethylene oxide (at least 2 equivalents) into the reactor.

    • Heat the reaction mixture to 80-100°C and monitor the pressure. The reaction is exothermic.

    • Maintain the reaction at this temperature until the pressure stabilizes, indicating the consumption of ethylene oxide.

    • Cool the reactor to room temperature and carefully vent any unreacted ethylene oxide.

  • Work-up and Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow cluster_step1 Part 1: Synthesis of N-(3-aminophenyl)benzamide cluster_step2 Part 2: Synthesis of Final Product 3-Nitroaniline 3-Nitroaniline Amide_Formation Amide Formation (DCM, Pyridine) 3-Nitroaniline->Amide_Formation Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Amide_Formation N-3-nitrophenyl_benzamide N-(3-nitrophenyl)benzamide Amide_Formation->N-3-nitrophenyl_benzamide Reduction Nitro Group Reduction (Pd/C, H₂ or N₂H₄) N-3-nitrophenyl_benzamide->Reduction N-3-aminophenyl_benzamide N-(3-aminophenyl)benzamide Reduction->N-3-aminophenyl_benzamide Ethoxylation Ethoxylation (Acetic Acid catalyst) N-3-aminophenyl_benzamide->Ethoxylation Ethylene_oxide Ethylene oxide Ethylene_oxide->Ethoxylation Final_Product This compound Ethoxylation->Final_Product

Caption: Synthetic workflow for this compound.

Application in Polyurethane Synthesis

The diol functionality of this compound makes it an excellent monomer for the synthesis of polyurethanes.[5][6] The incorporation of this aromatic diol is anticipated to enhance the thermal stability and mechanical properties of the resulting polyurethane.

Protocol: Synthesis of a Polyurethane Elastomer

This protocol describes a typical procedure for the synthesis of a polyurethane elastomer using the title compound as a chain extender.[7][8]

Materials:

  • This compound

  • Poly(tetramethylene glycol) (PTMG, Mn = 1000 g/mol )

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-polymer Formation:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add PTMG and heat to 80°C under vacuum for 2 hours to remove any moisture.

    • Cool to 60°C and add MDI (2 eq. to PTMG).

    • Stir the mixture at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve this compound (1 eq. to remaining NCO groups) in anhydrous DMF.

    • Add the solution of the chain extender to the prepolymer mixture.

    • Add a catalytic amount of DBTDL (0.1 wt%).

    • Stir vigorously until the mixture becomes highly viscous.

  • Curing:

    • Pour the viscous mixture into a preheated mold.

    • Cure the polymer in an oven at 100°C for 24 hours.

    • After curing, demold the polyurethane elastomer and post-cure at room temperature for 7 days before characterization.

Polyurethane_Synthesis PTMG Poly(tetramethylene glycol) (Soft Segment) Prepolymer_Formation Pre-polymer Formation (80°C, 2-3h) PTMG->Prepolymer_Formation MDI 4,4'-Methylenebis(phenyl isocyanate) (Diisocyanate) MDI->Prepolymer_Formation Isocyanate_Terminated_Prepolymer Isocyanate-Terminated Prepolymer Prepolymer_Formation->Isocyanate_Terminated_Prepolymer Chain_Extension Chain Extension (DBTDL catalyst) Isocyanate_Terminated_Prepolymer->Chain_Extension Diol_Monomer This compound (Chain Extender) Diol_Monomer->Chain_Extension Polyurethane_Elastomer Polyurethane Elastomer Chain_Extension->Polyurethane_Elastomer Curing Curing (100°C, 24h) Polyurethane_Elastomer->Curing Final_Product Cured Polyurethane Curing->Final_Product

Caption: Workflow for polyurethane synthesis using the title compound.

Potential Application in Aromatic Polyamide Synthesis

The aromatic nature of this compound suggests its potential as a monomer in the synthesis of high-performance aromatic polyamides (aramids).[9][10] While the hydroxyl groups are not directly reactive in typical polyamidation reactions, they can be chemically modified to other functional groups (e.g., amines or carboxylic acids) to create novel diamine or diacid monomers. Alternatively, under specific conditions, the hydroxyl groups might participate in polymerization, leading to poly(ester-amide)s.

Conceptual Protocol: Synthesis of a Novel Polyamide

This conceptual protocol outlines the steps for synthesizing a polyamide after converting the hydroxyl groups to amino groups.

Materials:

  • This compound

  • Thionyl chloride

  • Sodium azide

  • Triphenylphosphine

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride

Procedure:

  • Functional Group Transformation (Conceptual):

    • Convert the diol to a dichloride using thionyl chloride.

    • React the dichloride with sodium azide to form a diazide.

    • Reduce the diazide (e.g., using a Staudinger reaction with triphenylphosphine followed by hydrolysis) to obtain the corresponding diamine monomer.

  • Polycondensation:

    • In a flame-dried, nitrogen-purged flask, dissolve the newly synthesized diamine monomer and an equimolar amount of terephthaloyl chloride in anhydrous NMP containing dissolved lithium chloride.

    • Stir the reaction mixture at low temperature (e.g., 0-5°C) for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

    • Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum.

Potential Application in Epoxy Resin Systems

Aromatic diols are commonly used as precursors for the synthesis of epoxy resins.[11][12] this compound, with its two primary hydroxyl groups, can react with epichlorohydrin to form a diglycidyl ether, which can then be cured to form a crosslinked epoxy network. The aromatic and benzamide moieties are expected to contribute to high glass transition temperatures and good thermal stability.

Protocol: Synthesis of a Diglycidyl Ether Epoxy Resin

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene

Procedure:

  • Epoxidation Reaction:

    • In a reaction flask, dissolve this compound in an excess of epichlorohydrin and toluene.

    • Add a phase transfer catalyst.

    • Heat the mixture to 60-70°C and add a concentrated solution of sodium hydroxide dropwise over a period of 1-2 hours.

    • Continue stirring at this temperature for an additional 4-6 hours.

    • Cool the reaction mixture and wash with water to remove the salt and excess sodium hydroxide.

    • Separate the organic layer and remove the toluene and excess epichlorohydrin under reduced pressure to obtain the crude diglycidyl ether.

  • Curing of the Epoxy Resin:

    • Mix the synthesized diglycidyl ether with a suitable curing agent (e.g., an aromatic diamine like 4,4'-diaminodiphenylmethane) in a stoichiometric ratio.

    • Heat the mixture to a temperature that allows for good mixing and initiates the curing reaction (typically 80-120°C).

    • Pour the mixture into a mold and cure at an elevated temperature (e.g., 150-180°C) for several hours to obtain a crosslinked epoxy thermoset.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the development of advanced polymer materials. Its unique combination of a rigid aromatic core, a benzamide linkage, and reactive hydroxyl groups provides a pathway to novel polyurethanes, polyamides, and epoxy resins with potentially enhanced thermal and mechanical properties. The protocols provided herein offer a starting point for researchers to explore the synthesis and application of this interesting molecule. Further research into the structure-property relationships of polymers derived from this monomer will undoubtedly unlock new opportunities in the field of high-performance materials.

References

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  • Liou, G. S., Hsiao, S. H., & Ishida, M. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574. [Link]

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  • De la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]

  • Dimitrov, V., & Lazarova, H. (2017). POLYCARBONATE DIOLS TO PRODUCE ELASTIC POLYURETHANE FOAMS – A METHOD OF IMMOBILIZATION OF CARBON DIOXIDEINTO A POLYMER STRUCTURE. Journal of Chemical Technology and Metallurgy, 52(1), 28-40. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Role of Benzamide Derivatives in Electronic Chemicals. Retrieved from [Link]

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  • Kim, S. H., et al. (2015). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. Macromolecular Research, 23(1), 85-91. [Link]

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  • Kao, C. W., et al. (2019). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. Polymers, 11(10), 1642. [Link]

  • Singh, A., et al. (2020). Synthesis of Macromolecular Aromatic Epoxy Resins as Anticorrosive Materials: Computational Modeling Reinforced Experimental Studies. ACS Omega, 5(7), 3524-3535. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. Retrieved from [Link]

  • Dr. K. S. V. Krishna Rao. (2022, March 15). Polyurethane -Synthesis, properties and application- Module-3 and series-2 [Video]. YouTube. [Link]

  • Krawczyk, K., et al. (2019). Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products. Journal of Thermal Analysis and Calorimetry, 138(4), 2733-2743. [Link]

  • Badoux, M., & Kilbinger, A. F. M. (2017). Synthesis of high molecular weight poly(p-benzamide)s. Macromolecules, 50(11), 4188-4197. [Link]

  • El-Sayed, A. M., et al. (2014). Synthesis and characterization of crystalline poly(N-(2-hydroxyethyl)aniline) microspheres. Journal of the Serbian Chemical Society, 79(10), 1219-1231. [Link]

  • ChemBK. (n.d.). N,N-Bis(2-hydroxyethyl)aniline. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers, 15(23), 4567. [Link]

  • Thompson, B. C., & Reynolds, J. R. (2021). Polyaniline Derivatives and Their Applications. In Polyaniline - Recent Advances. IntechOpen. [Link]

  • El-Sayed, M. A. A., et al. (2019). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • Gieselman, M. B., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. ACS Macro Letters, 10(11), 1436-1441. [Link]

  • Duval, A., & Averous, L. (2021). Bio-Based Aromatic Epoxy Monomers for Thermoset Materials. Polymers, 13(11), 1779. [Link]

  • Wilson, P. J. (1954). U.S. Patent No. 2,681,354. U.S.
  • Boenau, A. H., et al. (1962). U.S. Patent No. 3,062,771. U.S.
  • Sharma, P., & Kumar, A. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Chen, J., et al. (2013). CN Patent No. 103288667A.
  • Alshenawi, A. (2019). Synthesis And Antimicrobial Activity Of N-{4-[3-(4-Chlorophenyl)-Ethylene Oxide-Carbonyl]-Phenyl}-Benzamide. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide. This guide is designed for researchers and drug development professionals to provide in-depth insights, troubleshooting strategies, and optimized protocols to enhance the yield and purity of this important intermediate.

Synthesis Overview and Mechanism

The synthesis of this compound is most reliably achieved through the N-acylation of 3-(bis(2-hydroxyethyl)amino)aniline with benzoyl chloride. This reaction is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2]

The Core Mechanism:

The reaction proceeds via the nucleophilic attack of the primary aromatic amino group (-NH₂) of the aniline derivative on the electrophilic carbonyl carbon of benzoyl chloride. The nitrogen's lone pair is significantly more nucleophilic than the hydroxyl groups' oxygen atoms, ensuring high chemoselectivity for N-acylation over O-acylation.[3][4][5] A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[2]

ReactionMechanism Amine 3-(Bis(2-hydroxyethyl)amino)aniline Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack BenzoylCl Benzoyl Chloride BenzoylCl->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Product This compound Intermediate->Product Elimination of Cl⁻ Byproduct Base-HCl Salt

Caption: General reaction mechanism for benzamide synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields are typically traced back to one of three main issues: hydrolysis of the acylating agent, incomplete reaction, or product loss during workup.[1]

  • Cause 1: Hydrolysis of Benzoyl Chloride: Benzoyl chloride reacts readily with water to form inactive benzoic acid.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dry dichloromethane, THF, or dioxane). The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[1]

  • Cause 2: Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to unreacted starting materials.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC.[6] If the starting amine is still present after the recommended time, consider extending the reaction duration or allowing the mixture to slowly warm to room temperature after the initial exothermic phase has subsided.[1]

  • Cause 3: Product Loss During Workup: The target molecule has multiple functional groups (tertiary amine, hydroxyls) that can affect its solubility.

    • Solution: During aqueous washes, maintain careful control of the pH. An overly acidic wash can protonate the tertiary amine, pulling your product into the aqueous layer. Conversely, a strongly basic wash can deprotonate the amide N-H or hydroxyl groups. A wash with a saturated sodium bicarbonate solution is generally sufficient to remove acidic impurities without significant product loss.[2]

Q2: I'm observing a significant amount of a white, crystalline byproduct that is insoluble in my organic solvent. What is it?

A2: This is very likely benzoic acid, resulting from the hydrolysis of benzoyl chloride.[1]

  • Troubleshooting:

    • Prevention: Follow the steps in A1 to minimize moisture in your reaction.

    • Removal: During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). This will convert the benzoic acid into its water-soluble sodium salt, which will be partitioned into the aqueous layer.

Q3: My purified product seems to have a higher molecular weight than expected, and the NMR is complex. What could have happened?

A3: This suggests the formation of over-acylated byproducts. The two main possibilities are:

  • Diacylation: The nitrogen of the newly formed benzamide can be acylated a second time, though this is generally unfavorable.

  • O-Acylation: One or both of the hydroxyethyl groups may have been acylated to form esters.

  • Cause & Prevention: These side reactions occur when there is a localized high concentration of benzoyl chloride.

    • Solution: Add the benzoyl chloride slowly and dropwise to the stirred solution of the amine, preferably using a syringe pump for large-scale reactions. Ensure vigorous stirring to dissipate the acyl chloride quickly. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition to control the reaction rate.[1][2]

Q4: How do I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method.[6]

  • Procedure:

    • Prepare a TLC plate with co-spots of your starting amine, benzoyl chloride (if stable enough), and the reaction mixture.

    • Use a solvent system such as 5-10% Methanol in Dichloromethane or 30-50% Ethyl Acetate in Hexanes. The exact ratio should be optimized.

    • The product should have an Rf value intermediate between the polar starting amine and the nonpolar benzoyl chloride. The reaction is complete when the starting amine spot has been completely consumed.

Troubleshooting Workflow

Troubleshooting Start Low Yield or Impure Product CheckMoisture Check for Moisture Contamination (Wet Solvents/Glassware) Start->CheckMoisture CheckAddition Review Benzoyl Chloride Addition Technique Start->CheckAddition CheckWorkup Analyze Workup & Purification (pH, Solvent Choice) Start->CheckWorkup Impurity_Acid Impurity ID: Benzoic Acid? CheckMoisture->Impurity_Acid Yes Impurity_Overacylation Impurity ID: Over-acylation? CheckAddition->Impurity_Overacylation Yes Impurity_SM Impurity ID: Unreacted Amine? CheckWorkup->Impurity_SM Yes Sol_Moisture Action: Use Anhydrous Solvents, Dry Glassware, Inert Atmosphere Sol_Addition Action: Add Benzoyl Chloride Slowly at 0°C with Vigorous Stirring Sol_Workup Action: Optimize pH of Washes, Select Appropriate Recrystallization Solvent Impurity_Acid->Sol_Moisture Impurity_Overacylation->Sol_Addition Impurity_SM->Sol_Workup

Caption: Troubleshooting logic for low yield and purity issues.

Optimized Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials:

  • 3-(bis(2-hydroxyethyl)amino)aniline

  • Benzoyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et₃N), distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 3-(bis(2-hydroxyethyl)amino)aniline (1.0 eq) in anhydrous DCM. Add pyridine or Et₃N (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.05 - 1.1 eq) dropwise to the stirred solution over 15-30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates full consumption of the starting amine.[2]

  • Quenching & Workup: Cool the mixture back to 0 °C and slowly add water to quench any remaining benzoyl chloride. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (to remove excess pyridine/Et₃N) - use with caution, see note below.

    • Saturated NaHCO₃ solution (to remove benzoic acid and residual HCl).[2]

    • Brine (to remove bulk water).

    • Note on Acid Wash: A mild acid wash can remove the base, but may cause some product loss. An alternative is to simply dilute with DCM and wash directly with NaHCO₃, then remove the base during purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by either recrystallization (e.g., from ethyl acetate/hexanes or ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM.[2]

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Justification
Stoichiometry Amine:Benzoyl Chloride:Base (1 : 1.05 : 1.2)A slight excess of benzoyl chloride ensures complete consumption of the valuable amine. Excess base neutralizes the HCl byproduct.[2]
Solvent Anhydrous DCM, THF, or DioxaneAprotic, anhydrous solvents prevent hydrolysis of benzoyl chloride and are good solvents for the reactants.[6]
Base Pyridine, Triethylamine (Et₃N)Non-nucleophilic bases that effectively scavenge HCl without competing in the main reaction.[2]
Temperature 0 °C for addition, then warm to RTControls the initial exothermic reaction, minimizing side products. Warming to RT ensures the reaction goes to completion.[1]
Reaction Time 4 - 16 hoursTypically sufficient for completion. Should always be confirmed by reaction monitoring (TLC/HPLC).[2]
Workup Sequential washes with NaHCO₃ and BrineEffectively removes acidic byproducts and impurities, preparing the crude product for final purification.[2]

References

  • Fox, K. R., et al. (2008). N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o978–o979. Available at: [Link]

  • Various Authors. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Quora. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O- acylation?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

A1: The impurity profile largely depends on the synthetic route. Assuming a standard synthesis involving the acylation of 3-(bis(2-hydroxyethyl)amino)aniline with benzoyl chloride, the most common impurities include:

  • Unreacted Starting Materials: Residual 3-(bis(2-hydroxyethyl)amino)aniline and benzoic acid (from the hydrolysis of benzoyl chloride). Benzoic acid is a frequent contaminant when anhydrous conditions are not strictly maintained.[1]

  • Diacylated Byproduct: Over-acylation can lead to the formation of N-benzoyl-N-(3-(bis(2-hydroxyethyl)amino)phenyl)benzamide. This occurs when a second benzoyl chloride molecule reacts with the newly formed amide nitrogen. Controlling stoichiometry and reagent addition rates is key to minimizing this.[1]

  • Reaction Solvents: Residual solvents used during the synthesis and initial workup (e.g., Dichloromethane, Tetrahydrofuran) may be present.

  • Degradation Products: The diethanolamine moiety can be susceptible to oxidation or other side reactions, potentially leading to colored impurities.

Q2: What is the best initial purification strategy for crude this compound?

A2: For most solid organic compounds, recrystallization is the most effective and economical first-line purification technique.[2] It is highly efficient at removing small amounts of impurities that have different solubility profiles from the target compound. Given the polar dihydroxyethyl groups and the aromatic backbone, a polar protic solvent or a mixed-solvent system (e.g., ethanol/water, acetone/water) is a logical starting point.[3] If recrystallization fails to yield a product of sufficient purity or if the crude material is an oil, column chromatography is the recommended secondary method.

Q3: My final yield after purification is significantly lower than expected. What are the common causes of product loss?

A3: Low recovery is a frequent issue and can stem from several stages of the process:

  • Incomplete Reaction: The initial synthesis may not have proceeded to completion, resulting in less product in the crude mixture.

  • Loss During Workup: The compound's hydroxy groups impart some water solubility. During aqueous washes in an extraction, a portion of the product may be lost to the aqueous phase. Using multiple extractions with smaller volumes of organic solvent can help mitigate this.[2]

  • Overly Aggressive Purification:

    • Recrystallization: Using an excessive volume of solvent will keep more of your product dissolved, even upon cooling.[3] Similarly, washing the final crystals with a solvent at room temperature, rather than ice-cold, can dissolve a significant portion of the purified product.[3]

    • Chromatography: When performing column chromatography, being too selective with fraction collection (i.e., only taking the very center of the product peak) can substantially reduce the isolated yield.

Troubleshooting Guide
Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals upon cooling.

This is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Possible Cause 1: High Impurity Level. A significant amount of impurity can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

    • Solution: Attempt to remove the bulk of the impurities first. This could involve a simple wash of the crude solid or running a rapid "plug" of silica gel chromatography before attempting a final recrystallization.

  • Possible Cause 2: Solution is Too Concentrated (Supersaturation). If the concentration of the solute is too high, the molecules may not have sufficient time or space to align into an ordered crystal lattice as the temperature drops.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of the hot solvent to dilute the solution slightly, and then allow it to cool more slowly.[3]

  • Possible Cause 3: Rapid Cooling. Cooling the solution too quickly can shock the system, causing the product to crash out as an amorphous oil.

    • Solution: Ensure a very slow cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a glass wool or cloth, before moving it to an ice bath.[3]

Problem: No crystals form even after the solution has cooled completely.

  • Possible Cause 1: Insufficient Supersaturation. You may have used too much solvent during the initial dissolution step.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe faint cloudiness (the saturation point), then add a drop or two of solvent to re-dissolve it and allow the solution to cool again.[2]

  • Possible Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial "seed" or nucleation site to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide ideal nucleation sites.[2]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of pure product to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[2]

Diagram: Troubleshooting Failed Crystallization

G start Solution Cooled, No Crystals Form q1 Was an excessive amount of solvent used? start->q1 s1 Boil off excess solvent until solution is slightly turbid. Allow to cool again. q1->s1 Yes q2 Have you tried to induce nucleation? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 1. Scratch inner flask surface. 2. Add a seed crystal. q2->s2 No q3 Still no crystals. Is the solvent system appropriate? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Consider a different solvent or a mixed-solvent system. q3->s3 No end Consult further purification methods (e.g., Chromatography) q3->end Yes a3_yes Yes a3_no No

A simplified logic diagram for troubleshooting failed crystallization.

Column Chromatography Issues

Problem: The compound is not separating from impurities on the silica gel column.

  • Possible Cause 1: Inappropriate Eluent Polarity. The chosen solvent system (mobile phase) does not have the correct polarity to differentiate between your compound and the impurities.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Test various solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane). The ideal system should give your target compound an Rf value of approximately 0.3-0.4 and show clear separation from other spots.[2][3]

  • Possible Cause 2: Column Overload. Too much crude material was loaded onto the column, exceeding its separation capacity.

    • Solution: Use a larger column with more stationary phase or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Possible Cause 3: Poor Column Packing. Cracks, channels, or air bubbles in the silica gel bed will lead to uneven flow and very poor separation.

    • Solution: Ensure the column is packed carefully and uniformly. A "slurry packing" method, where the silica is mixed with the initial eluent and poured into the column, is generally more reliable than dry packing for achieving a homogenous bed.

Experimental Protocols
Protocol 1: Recrystallization

This protocol provides a general guideline. The ideal solvent must be determined experimentally.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water). The ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent while stirring or swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (1-2% by weight) and boil for a few minutes to adsorb colored byproducts.[3]

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Solvent System (Example)PolaritySuitability for this compound
Ethanol/WaterHighGood. The compound should dissolve well in hot ethanol. Water can be added dropwise as an anti-solvent to induce crystallization upon cooling.
Acetone/HexanesMediumPossible. Dissolve in a minimum of hot acetone, then add hexanes as the anti-solvent.
Ethyl AcetateMediumFair. May be a suitable single-solvent system, but solubility might be high even at low temperatures, leading to lower yields.
Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. A gradient of ethyl acetate in hexanes or methanol in dichloromethane are good starting points. Aim for a product Rf of ~0.3.[3]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin running the column with the low-polarity eluent. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

References
  • Technical Support Center: N-(1-hydroxypropan-2-yl)
  • "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. BenchChem.
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem.
  • Strategies to reduce impurities in benzamide synthesis. BenchChem.
  • Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies.

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Common side reactions in the synthesis of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully navigating this chemical transformation. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can identify, resolve, and prevent common issues.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the synthesis of this compound?

This synthesis is a classic example of an N-acylation, specifically a benzoylation. It falls under the category of nucleophilic acyl substitution. The most common named reaction protocol used for this transformation is the Schotten-Baumann reaction.[1][2] This method involves the reaction of an amine with an acid chloride in the presence of an aqueous base to neutralize the hydrochloric acid byproduct.[3]

Q2: What are the primary roles of the reagents involved?
  • N-(3-aminophenyl)diethanolamine: This is the nucleophilic starting material. It contains a primary aromatic amine, which is the intended site of reaction, as well as two hydroxyl groups and a tertiary amine.

  • Benzoyl Chloride: This is the acylating agent, providing the benzoyl group that is transferred to the starting material.[4] The carbonyl carbon of benzoyl chloride is highly electrophilic.[5]

  • Aqueous Base (e.g., NaOH, NaHCO₃): The base serves two critical functions. First, it acts as an acid scavenger, neutralizing the HCl generated during the reaction. This is crucial because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Second, it helps to deprotonate the amine, increasing its nucleophilicity.

  • Solvent System: Often, a two-phase system (e.g., dichloromethane and water) is used. The organic solvent dissolves the starting materials and product, while the aqueous phase contains the base.[2]

Q3: Why does the reaction preferentially occur at the aromatic amine site?

The primary aromatic amine is the most nucleophilic and least sterically hindered site on the N-(3-aminophenyl)diethanolamine molecule compared to the two hydroxyl groups and the tertiary amine. While the hydroxyl groups are also nucleophilic, amines are generally more potent nucleophiles than alcohols under these reaction conditions, leading to chemoselective N-acylation over O-acylation.[6][7]

Troubleshooting Guide: Common Side Reactions & Impurities

The primary challenge in this synthesis is managing the reactivity of the multiple nucleophilic sites on the starting material and the reactivity of the acylating agent. Below is a diagram illustrating the main reaction pathway and the most common side reactions, followed by a detailed troubleshooting guide.

Reaction Pathway and Side Product Formation

Synthesis_Pathways SM N-(3-aminophenyl)diethanolamine Product Desired Product This compound SM->Product N-Acylation (Desired) O_Acyl O-Acylated Impurity (Mono- or Di-ester) SM->O_Acyl O-Acylation (Side Reaction) Unreacted_SM Unreacted Starting Material BC Benzoyl Chloride BC->Product N-Acylation (Desired) BC->O_Acyl O-Acylation (Side Reaction) BenzoicAcid Hydrolysis Product Benzoic Acid BC->BenzoicAcid Hydrolysis (Side Reaction) Base Aqueous Base (NaOH)

Caption: Main reaction and common side reaction pathways.

Issue 1: Low Product Yield

Q: My final product yield is significantly lower than expected. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors, primarily related to side reactions or incomplete conversion.

  • Cause A: Hydrolysis of Benzoyl Chloride

    • Explanation: Benzoyl chloride is highly reactive and can be hydrolyzed by water to form benzoic acid.[8] This is a significant competing reaction, especially if the benzoyl chloride is added too slowly to a highly aqueous or warm basic solution.

    • Troubleshooting & Prevention:

      • Control Temperature: Perform the addition of benzoyl chloride at a low temperature (0-5 °C) to minimize hydrolysis.

      • Vigorous Stirring: Ensure vigorous mixing in a two-phase system. This maximizes the interfacial area, allowing the benzoyl chloride to react with the amine in the organic phase rather than with water.[2]

      • Rate of Addition: Add the benzoyl chloride portion-wise or via a dropping funnel at a steady rate. Do not add it all at once, which can cause an exotherm, nor too slowly, which increases its residence time in the aqueous phase.[5]

      • Reagent Quality: Use fresh, high-purity benzoyl chloride. Older bottles may have already partially hydrolyzed due to atmospheric moisture.

  • Cause B: Incomplete Reaction

    • Explanation: The reaction may not have gone to completion, leaving unreacted N-(3-aminophenyl)diethanolamine. This is often due to insufficient base or insufficient acylating agent. If the HCl byproduct is not effectively neutralized, it will protonate the starting amine, rendering it non-nucleophilic.

    • Troubleshooting & Prevention:

      • Monitor with TLC: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material.

      • pH Control: Ensure the reaction mixture remains basic throughout the addition of benzoyl chloride. Check the pH periodically and add more base if necessary.

      • Stoichiometry: Consider using a slight excess (1.1-1.2 equivalents) of benzoyl chloride to ensure complete consumption of the starting amine.

Issue 2: Presence of Multiple Impurities in the Final Product

Q: My crude product shows multiple spots on TLC or peaks in HPLC/MS analysis. What are these impurities and how can I remove them?

A: The presence of multiple nucleophilic sites makes the formation of several byproducts possible. Identifying these is key to developing a purification strategy.

  • Impurity A: O-Acylated Byproducts

    • Explanation: The two primary hydroxyl groups on the diethanolamine moiety can also be acylated by benzoyl chloride to form mono- or di-ester impurities. A potential di-acylated impurity is (3-aminophenyl)diethanolamine dibenzoate.[9] While N-acylation is kinetically favored, forcing conditions (high temperature, large excess of benzoyl chloride) can promote O-acylation.

    • Identification: These impurities will have a higher molecular weight than the desired product. They can be detected by LC-MS.

    • Troubleshooting & Prevention:

      • Stoichiometry: Avoid using a large excess of benzoyl chloride.

      • Temperature Control: Maintain low reaction temperatures.

    • Purification: These byproducts are often less polar than the desired product (due to the masking of the hydroxyl groups). They can typically be separated using silica gel column chromatography.

  • Impurity B: Benzoic Acid

    • Explanation: As mentioned, this results from the hydrolysis of benzoyl chloride.

    • Identification: Benzoic acid is acidic and can be identified by its characteristic retention time in HPLC or by its mass in LC-MS.

    • Purification:

      • Aqueous Wash: During the workup, washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) will deprotonate the benzoic acid, transferring it as sodium benzoate into the aqueous layer.[10]

      • Crystallization: Benzoic acid has different crystallization properties than the desired amide and can often be removed during recrystallization.

  • Impurity C: Unreacted Starting Material

    • Explanation: N-(3-aminophenyl)diethanolamine may remain if the reaction is incomplete.

    • Identification: This will be a more polar spot on a TLC plate and will have the corresponding molecular weight in an LC-MS analysis.

    • Purification:

      • Aqueous Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the basic starting material and extract it into the aqueous phase. Be cautious, as the desired product also has basic sites.

      • Column Chromatography: A silica gel column can effectively separate the more polar starting material from the product.

Summary of Potential Impurities
Compound NameMolecular FormulaMolecular Weight ( g/mol )Formation PathwaySuggested Analytical Method
Desired Product C₁₇H₂₀N₂O₃300.36[11]N-AcylationTLC, LC-MS, NMR
O,O-Di-benzoylated ImpurityC₂₄H₂₄N₂O₄404.46[9]Di-O-AcylationLC-MS
Benzoic AcidC₇H₆O₂122.12Hydrolysis of Benzoyl ChlorideTLC, LC-MS
Starting MaterialC₁₀H₁₆N₂O₂196.25UnreactedTLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Conditions
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(3-aminophenyl)diethanolamine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (10% w/v, ~3 eq.) to the flask. Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 eq.) dropwise to the vigorously stirred mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.[5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 1M HCl (optional, to remove unreacted starting material), saturated NaHCO₃ solution (to remove benzoic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • Sciencemadness.org. (n.d.). The Reactions of Aliphatic Acid Chlorides. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Singh, T., Lakhan, R., & Singh, G. S. (2013).
  • PubMed. (2008). N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide. Retrieved from [Link]

  • Unacademy. (n.d.). Benzoylation. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-aminophenyl)diethanolamine dibenzoate (C24H24N2O4). Retrieved from [Link]

  • Gogoi, P. (2014). REGIOSELECTIVE N-ACYLATION OF. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1235-1245.
  • Google Patents. (n.d.). Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
  • Al-dujaili, A. H., Al-Masoudi, W. A., & Al-Masoudi, N. A. (2021).
  • ResearchGate. (n.d.). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Optimization of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide (CAS No. 43051-46-3)[1][2]. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and structurally related molecules. The primary challenge in this synthesis is achieving selective N-acylation of the aniline amine in the presence of two reactive primary hydroxyl groups, which can lead to undesired O-acylation and other side products.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, optimize reaction conditions, and ensure the synthesis of a high-purity final product. Our methodologies are grounded in established chemical principles and validated through extensive in-house experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound?

A1: The principal challenge is achieving chemoselectivity. The starting material, 3-(bis(2-hydroxyethyl)amino)aniline, possesses three nucleophilic sites: the aromatic amine (aniline) and two primary hydroxyl groups. The aniline nitrogen is generally more nucleophilic than the hydroxyl oxygens, making N-acylation the kinetically favored pathway.[3] However, under certain conditions, competitive O-acylation can occur, leading to the formation of ester side products. A subsequent intramolecular acyl migration (N→O or O→N) can also complicate the product profile. Therefore, reaction conditions must be carefully optimized to exclusively favor N-acylation.

Q2: Which acylation method is recommended for this synthesis: Schotten-Baumann or an amide coupling agent?

A2: Both methods are viable, but they offer different advantages and disadvantages.

  • Schotten-Baumann Reaction: This classic method uses benzoyl chloride and an aqueous base (like NaOH or NaHCO₃) in a two-phase system.[4][5][6] It is cost-effective, rapid, and often high-yielding. For this specific substrate, it can be highly selective for N-acylation because the aniline's nucleophilicity is enhanced at the interface, while the hydroxyl groups are less reactive.[7][8] However, the high reactivity of benzoyl chloride can lead to side reactions if not controlled properly.

  • Amide Coupling Agents: Reagents like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), used with benzoic acid, offer milder reaction conditions.[9][10] This approach can minimize side reactions and is often preferred for sensitive substrates. However, these reagents are more expensive, and the reactions may require longer times and careful optimization of catalysts and bases (e.g., HOBt, DMAP, DIPEA).[10][11]

For initial trials and scale-up, we recommend starting with an optimized Schotten-Baumann protocol due to its efficiency and cost-effectiveness.

Q3: I am observing a significant side product in my reaction. What is it likely to be?

A3: The most probable side product is the O-benzoylated ester, 2-((3-benzamidophenyl)(2-hydroxyethyl)amino)ethyl benzoate. This arises from the acylation of one of the hydroxyl groups. A di-O-benzoylated product is also possible but less likely if using near-stoichiometric amounts of benzoyl chloride. The presence of these impurities can be identified using:

  • TLC: The ester side product will likely have a different polarity (usually less polar) than the desired amide product.

  • ¹H NMR: Look for characteristic shifts of protons adjacent to an ester vs. an alcohol. The -CH₂-O- protons will shift downfield from ~3.7 ppm (for the alcohol) to ~4.4 ppm (for the ester).

  • IR Spectroscopy: The desired product shows a characteristic amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3400 cm⁻¹). The O-acylated side product will show an additional ester C=O stretch (~1720 cm⁻¹).

Q4: How can I purify the final product effectively?

A4: Purification strategy depends on the impurity profile.

  • Recrystallization: If the primary impurity is unreacted starting material or minor side products, recrystallization is the most effective method. Solvents like ethyl acetate, isopropanol, or mixtures with hexanes can yield high-purity crystalline solids.[12][13]

  • Column Chromatography: If multiple side products are present, particularly the O-acylated ester, silica gel column chromatography is necessary. A gradient elution system, for example, starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, can effectively separate the desired amide from less polar ester impurities.

  • Acid-Base Extraction: An initial workup using a mild acid wash (e.g., dilute HCl) can remove unreacted aniline starting material, followed by a bicarbonate wash to remove any benzoic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Recommended Solution
Poor Quality Reagents Benzoyl chloride can hydrolyze to benzoic acid upon exposure to moisture. 3-(bis(2-hydroxyethyl)amino)aniline can oxidize and darken on storage.
Solution: Use freshly opened or distilled benzoyl chloride. Ensure the aniline starting material is of high purity. Confirm reagent integrity via analytical methods before use.
Incorrect Stoichiometry An excess of the amine can be used, but having the acylating agent as the limiting reagent is crucial to prevent di-acylation.
Solution: Carefully measure all reagents. A slight excess (1.05-1.1 equivalents) of benzoyl chloride is often optimal, but this must be determined empirically.
Sub-optimal Temperature The reaction of benzoyl chloride is highly exothermic. If the temperature is too high, side reactions and reagent degradation can occur. If too low, the reaction rate may be too slow.
Solution: Maintain the reaction temperature between 0-5 °C during the addition of benzoyl chloride using an ice bath. Allow the reaction to slowly warm to room temperature to ensure completion.
Ineffective Mixing (in Schotten-Baumann) In a biphasic system, vigorous stirring is essential to create a large surface area between the organic and aqueous phases, facilitating the reaction at the interface.
Solution: Use a high-speed overhead stirrer or a magnetic stir bar capable of creating a vortex. The reaction rate is directly proportional to the mixing efficiency.
Problem 2: Significant O-Acylation Side Product Observed
Potential Cause Explanation & Recommended Solution
Reaction Conditions Too Harsh Using a strong base like NaOH at elevated temperatures can deprotonate the hydroxyl groups, increasing their nucleophilicity and promoting O-acylation.
Solution: Switch to a milder base such as sodium bicarbonate (NaHCO₃). Perform the reaction at 0 °C. The goal is to have conditions where the amine is sufficiently nucleophilic, but the alcohol is not significantly deprotonated.
Incorrect Solvent Choice Aprotic polar solvents like DMF or pyridine (when used as a solvent) can enhance the reactivity of all nucleophiles, potentially reducing selectivity.
Solution: For the Schotten-Baumann method, a biphasic system like dichloromethane/water or diethyl ether/water is ideal.[4] This environment favors the selective reaction of the more nucleophilic amine.
Use of Amine Base as Catalyst Bases like triethylamine (TEA) or DMAP can act as acylation catalysts, forming a highly reactive acylammonium intermediate. This can sometimes decrease selectivity.
Solution: If using a coupling agent approach, screen different bases. A sterically hindered base like DIPEA may offer better selectivity. For Schotten-Baumann, rely on the inorganic base in the aqueous phase.
Problem 3: Product Degradation or Discoloration
Potential Cause Explanation & Recommended Solution
Oxidation of the Phenolic Moiety Aminophenol derivatives can be susceptible to oxidation, leading to the formation of colored quinone-type impurities, especially under basic conditions or exposure to air.[14]
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). During workup and purification, consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) to the aqueous washes to prevent oxidation.[15] Store the final product under inert gas and protected from light.

Optimized Experimental Protocols

Protocol A: Optimized Schotten-Baumann Benzoylation

This protocol is optimized for high N-selectivity and yield.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-(bis(2-hydroxyethyl)amino)aniline (1.0 eq.) in dichloromethane (DCM, ~10 mL per gram of aniline).

  • Base Addition: Add a solution of sodium bicarbonate (NaHCO₃, 3.0 eq.) in deionized water (equal volume to DCM).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Acylation: Dissolve benzoyl chloride (1.1 eq.) in a small amount of DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 80:20 Ethyl Acetate:Hexanes), checking for the consumption of the starting aniline.

  • Workup: Separate the organic layer. Wash it sequentially with 1M HCl (to remove any unreacted aniline), saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethyl acetate/hexanes.

Protocol B: EDC/HOBt Coupling Method

This protocol provides a milder alternative to the Schotten-Baumann reaction.

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.2 eq.), 1-hydroxybenzotriazole (HOBt, 1.2 eq.), and 3-(bis(2-hydroxyethyl)amino)aniline (1.0 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) portion-wise to the solution.

  • Base: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble reagents.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.

Data Summary & Visualization

Table 1: Comparison of Reaction Conditions
ParameterMethod A (Schotten-Baumann)Method B (EDC/HOBt Coupling)Key Consideration
Acylating Agent Benzoyl ChlorideBenzoic AcidBenzoyl chloride is more reactive but moisture-sensitive.
Base NaHCO₃ (aqueous)DIPEA (organic)Mild inorganic base in biphasic system enhances selectivity.
Solvent DCM / WaterDMFBiphasic system is key for Method A's selectivity.
Temperature 0 °C to RT0 °C to RTStrict temperature control is critical for both methods.
Typical Yield 85-95%70-85%Schotten-Baumann is often higher yielding if optimized.
Purity (Post-Workup) Good to ExcellentGoodMethod A may require recrystallization; Method B often needs chromatography.
Cost LowHighReagents for Method B are significantly more expensive.
Diagrams
Experimental Workflow

This diagram outlines the general steps from reaction to pure product.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Combine Reactants (Aniline, Acid/Acyl Chloride) Reaction Acylation Reaction (0°C -> RT) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Final Pure Product Analyze->Final

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

This chart helps diagnose and solve common synthesis problems.

Troubleshooting Start Problem Observed? LowYield Low / No Yield Start->LowYield Impurity Impurity Detected Start->Impurity CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents CheckConditions Verify Temp & Mixing LowYield->CheckConditions IdentifyImpurity Identify Impurity (NMR, TLC) Impurity->IdentifyImpurity O_Acylation O-Acylation Product IdentifyImpurity->O_Acylation Yes StartingMaterial Unreacted Aniline IdentifyImpurity->StartingMaterial No MilderBase Use Milder Base (NaHCO3) Lower Temperature O_Acylation->MilderBase AcidWash Perform Acid Wash During Workup StartingMaterial->AcidWash

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Selective Alkylation of Aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- - Substance Details. US EPA. [Link]

  • Purification of N-acetyl aminophenols.
  • Optimization studies of an amide coupling reaction with anilines. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Center for Biotechnology Information. [Link]

  • Benzoylation. Scribd. [Link]

  • Purification of N-acetyl aminophenols.
  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]

  • Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
  • Purification of N-acetyl aminophenols. European Patent Office. [Link]

  • Benzoylation. Unacademy. [Link]

Sources

Stability issues of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability, particularly under acidic and basic conditions. Here, we provide in-depth answers to common questions, troubleshooting guides for experimental hurdles, and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered during the handling and analysis of this compound.

Q1: What is the primary stability concern for this molecule?

The most significant stability issue for this compound is the hydrolysis of its amide bond. Amide bonds, while generally stable, are susceptible to cleavage under both acidic and basic conditions, especially when heated.[1][2] This reaction, known as hydrolysis, breaks the amide linkage to yield a carboxylic acid and an amine. For this specific molecule, the degradation products would be Benzoic Acid and 3-Amino-N,N-bis(2-hydroxyethyl)aniline .

Q2: How can I visually or quickly assess if my compound is degrading in solution?

Initial signs of degradation can sometimes be observed visually, although these are not definitive and must be confirmed with analytical techniques. Look for:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products, often arising from the oxidation of the resulting aromatic amine.

  • Precipitation: As the compound degrades into benzoic acid and the aminodiol, changes in solubility can occur. Benzoic acid, in particular, has limited solubility in neutral or acidic aqueous solutions and may precipitate out.

These observations are preliminary. Quantitative analysis using a stability-indicating method is required for confirmation.

Q3: What is the chemical mechanism behind the degradation?

Understanding the mechanism is key to controlling the degradation. The pathway differs between acidic and basic environments.

  • Acid-Catalyzed Hydrolysis: In an acidic solution, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[3] This forms a tetrahedral intermediate which then collapses, breaking the C-N bond and releasing the amine and carboxylic acid.[4][5]

  • Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon.[2][3] This also forms a tetrahedral intermediate. The intermediate then expels the amine portion as a leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the amine drives the reaction to completion.[2]

Q4: My HPLC analysis shows new peaks after storing my sample in an acidic buffer. What do they represent and what should I do?

The appearance of new peaks in your chromatogram is a strong indicator of degradation.

  • Identify the Peaks: The primary new peaks are likely the degradation products: Benzoic Acid and 3-Amino-N,N-bis(2-hydroxyethyl)aniline. You can confirm this by running standards of these compounds if they are available.

  • Quantify Degradation: Use a validated stability-indicating HPLC method to determine the percentage of degradation. The peak area of the parent compound will decrease, while the peak areas of the new impurities will increase.

  • Investigate Further: If the peaks do not correspond to the expected hydrolysis products, they could be secondary degradants, impurities from your starting material, or products of interaction with excipients. In this case, LC-MS analysis is the recommended next step to identify the mass of these unknown compounds and elucidate their structures.[6][7]

Q5: How can I minimize the degradation of this compound during my experiments?

To preserve the integrity of the compound, consider the following preventative measures:

  • pH Control: Maintain solutions at a neutral pH (around 6.0-7.5) whenever possible. Avoid strongly acidic or basic buffers unless required for the experiment.

  • Temperature Management: Perform experiments at controlled room temperature or below. Avoid heating solutions containing the compound, as heat significantly accelerates hydrolysis.[1]

  • Use Fresh Solutions: Prepare solutions of the compound fresh for each experiment. Avoid long-term storage of the compound in solution, especially in aqueous buffers.

  • Inert Atmosphere: For long-term storage or sensitive reactions, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation, which can be a secondary concern for the aniline-like structure.

Data & Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is essential. This is a regulatory requirement and a fundamental part of developing a stability-indicating analytical method.[8][9][10]

Forced Degradation Conditions

The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[9] This ensures that the analytical method can effectively separate the degradants from the parent compound.

Stress Condition Reagent Temperature Time Purpose
Acid Hydrolysis 0.1 M HCl60 °C2, 4, 8, 24 hoursTo simulate acidic degradation pathways.
Base Hydrolysis 0.1 M NaOH60 °C1, 2, 4, 8 hoursTo simulate alkaline degradation pathways.
Oxidation 3% H₂O₂Room Temp24 hoursTo assess susceptibility to oxidation.
Thermal Solid Compound80 °C48 hoursTo evaluate solid-state thermal stability.
Photolytic Solution/SolidICH Q1B ConditionsN/ATo assess light sensitivity.
Protocol 1: Forced Degradation Study (Acid/Base Hydrolysis)

This protocol outlines the procedure for inducing and analyzing degradation under hydrolytic stress.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place the vials in a water bath set to 60 °C. Withdraw aliquots at the specified time points (e.g., 1, 2, 4, 8 hours).

  • Neutralization & Dilution: Immediately neutralize the withdrawn aliquots. For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH. For the base-stressed sample, add an equivalent amount of 0.1 M HCl. Dilute all samples (including the control) to a final concentration of 50 µg/mL with the mobile phase.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

A robust HPLC method is critical for separating the parent compound from its potential degradation products.[11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.5 min: 90% to 10% B

    • 18.5-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Protocol 3: Identification of Degradants using LC-MS

When unknown peaks are observed, LC-MS is used for structural elucidation.[6][13]

  • Sample Preparation: Prepare the degraded sample as described in Protocol 1, aiming for approximately 10-20% degradation to ensure sufficient concentration of degradants for detection.

  • LC-MS System: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Chromatography: Employ the same HPLC method as in Protocol 2 to ensure correlation of retention times.

  • Mass Spectrometry:

    • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes to capture all potential ions.

    • Data Acquisition: Acquire full scan data to determine the molecular weight of the parent and degradation products. Also, acquire tandem MS (MS/MS) data on the major peaks to obtain fragmentation patterns, which are crucial for structural confirmation.[13]

  • Data Analysis: Compare the exact mass measurements with the theoretical masses of expected degradation products (Benzoic Acid and 3-Amino-N,N-bis(2-hydroxyethyl)aniline). Analyze the fragmentation patterns to confirm their identities.

Visualizations: Mechanisms & Workflows
Degradation Mechanisms

The following diagrams illustrate the chemical pathways of amide hydrolysis.

AcidHydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: C-N Bond Cleavage Amide Amide ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H+ Tetrahedral_Int Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_Int + H2O Products Carboxylic Acid + Amine Tetrahedral_Int->Products - H+ BaseHydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Expulsion cluster_2 Step 3: Final Product (Post-Workup) Amide Amide Tetrahedral_Int Tetrahedral Intermediate Amide->Tetrahedral_Int + OH- Carboxylate Carboxylate Anion + Amine Tetrahedral_Int->Carboxylate FinalProducts Carboxylic Acid Carboxylate->FinalProducts + H3O+ (Workup)

Caption: Base-Catalyzed Hydrolysis of an Amide.

Troubleshooting Workflow

Troubleshooting Start Unexpected Peak Observed in HPLC Chromatogram CheckControl Is the peak present in the unstressed control sample? Start->CheckControl YesControl Peak is likely an impurity from the starting material or solvent. CheckControl->YesControl Yes NoControl Peak is a stress-induced degradant. CheckControl->NoControl No CheckExpected Does RT match expected degradants (Benzoic Acid, Amine)? NoControl->CheckExpected YesExpected Confirm identity with co-injection of standards. CheckExpected->YesExpected Yes NoExpected Peak is an unknown degradant. CheckExpected->NoExpected No LCMS Perform LC-MS analysis to determine mass and structure. NoExpected->LCMS Elucidate Elucidate structure using MS/MS fragmentation data. LCMS->Elucidate

Sources

How to avoid polymerization of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-20260122-01

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of unintended polymerization of this compound during synthesis, purification, and storage. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the integrity of your material.

Understanding the Instability: Potential Polymerization Pathways

This compound possesses two key structural features that can contribute to its polymerization: a secondary aromatic amine and two primary hydroxyl groups. Understanding the mechanisms through which these groups can react is fundamental to preventing unwanted side reactions.

Pathway 1: Oxidative Polymerization of the Aromatic Amine (Most Probable)

The tertiary anilino nitrogen in the molecule is susceptible to oxidation, which can initiate a free-radical polymerization cascade. This is a well-documented phenomenon for aromatic amines. The process is typically initiated by atmospheric oxygen, light, or trace metal impurities and proceeds as follows:

  • Initiation: An initiator (e.g., a radical species from autoxidation) abstracts a hydrogen atom from the nitrogen or an electron from the aromatic ring, forming a radical cation.

  • Propagation: The radical cation can then react with a neutral molecule, leading to the formation of dimers, trimers, and eventually higher-order oligomers or polymers. This often results in the formation of colored byproducts.

  • Termination: The polymerization process ceases when two radicals combine or are quenched by a radical scavenger.

Pathway 2: Condensation Polymerization of the Diol

The two hydroxyethyl groups introduce the possibility of condensation polymerization, where water is eliminated to form ether linkages between molecules. This is analogous to the formation of polyesters or polyamides. However, this pathway generally requires more forcing conditions, such as high temperatures and/or the presence of an acid or base catalyst, and is considered less likely to occur under standard handling and storage conditions compared to oxidative polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered by researchers and provide actionable solutions.

Q1: My solution of this compound has developed a yellow or brown color upon standing. What is happening?

A1: The development of color is a strong indicator of oxidative polymerization of the aromatic amine moiety. The resulting polymeric impurities are often colored due to the extended conjugated systems that form. This is a common issue with aromatic amines and is often accelerated by exposure to air and light.

Troubleshooting Steps:

  • Verify Purity: First, confirm that the starting material was pure and colorless. If not, the discoloration may be due to pre-existing impurities.

  • Inert Atmosphere: If the discoloration occurred during an experiment, ensure that all subsequent steps are performed under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using Schlenk techniques or a glovebox.

  • Solvent Purity: Use freshly distilled or deoxygenated solvents for your reactions and purifications. Solvents can contain dissolved oxygen or peroxide impurities that can initiate polymerization.

  • Light Protection: Protect your solutions from light by wrapping flasks in aluminum foil or using amber-colored glassware.

Q2: I am observing a new, broad peak at a shorter retention time in my HPLC analysis of a stored sample. Could this be a polymer?

A2: Yes, a broad peak at a shorter retention time in reverse-phase HPLC, or a peak at a shorter elution volume in size-exclusion chromatography (SEC), is characteristic of higher molecular weight species. This strongly suggests the formation of oligomers or polymers.

Troubleshooting Steps:

  • Confirm with SEC: If you have access to a size-exclusion chromatography (HPLC-SEC) system, this is the most direct way to confirm the presence of higher molecular weight species.[1][2][3]

  • Mass Spectrometry Analysis: Analyze the sample by mass spectrometry (MS). You may be able to identify dimeric, trimeric, and higher-order oligomers.[4] Electrospray ionization (ESI) is often a suitable technique for this.

  • Review Storage Conditions: Assess how the sample was stored. Exposure to air, light, and elevated temperatures can all contribute to polymerization over time.

Q3: How can I prevent polymerization during the synthesis and work-up of this compound?

A3: Proactive measures during your experimental workflow are crucial. The following table summarizes key preventative strategies.

StrategyRationale
Inert Atmosphere Minimizes exposure to atmospheric oxygen, a key initiator of oxidative polymerization.
Use of Antioxidants Radical scavengers can terminate polymerization chain reactions.
Control of pH The rate of aniline oxidation can be pH-dependent. Working in slightly acidic conditions can sometimes stabilize the amine by protonation. However, strong acids may catalyze other side reactions.
Low Temperature Reduces the rate of all chemical reactions, including polymerization.
Light Protection Prevents photochemical initiation of radical formation.

Q4: What are the best practices for long-term storage of this compound?

A4: For long-term stability, the following storage conditions are recommended:

  • Solid Form: Store the compound as a solid rather than in solution.

  • Inert Atmosphere: Place the solid in a vial, purge with an inert gas (argon or nitrogen), and seal tightly.

  • Low Temperature: Store at or below 4°C. For extended periods, storage at -20°C is preferable.

  • Desiccation: Store in a desiccator to protect from moisture, which can facilitate certain degradation pathways.

  • Light Protection: Use an amber vial or store the vial in a light-proof container.

Experimental Protocols

Protocol 1: Degassing Solvents to Prevent Oxidation

This protocol describes a simple and effective method for removing dissolved oxygen from solvents.

Materials:

  • Solvent to be degassed

  • Schlenk flask

  • Source of inert gas (nitrogen or argon) with a bubbler

  • Vacuum pump with a cold trap

Procedure:

  • Place the solvent in the Schlenk flask.

  • Connect the flask to a Schlenk line.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Open the flask to the vacuum line and evacuate for 10-15 minutes.

  • Thaw: Close the flask to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.

  • After the final thaw, backfill the flask with inert gas.

Protocol 2: Analysis of Polymer Impurities by HPLC-SEC

This protocol provides a general method for detecting high molecular weight impurities.

Instrumentation:

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

  • Size-Exclusion Chromatography (SEC) column suitable for organic solvents (e.g., polystyrene-divinylbenzene based)

Mobile Phase:

  • A suitable organic solvent in which the compound and potential polymers are soluble (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).

Procedure:

  • Prepare a calibration curve using polystyrene standards of known molecular weights to correlate retention time with molecular weight.

  • Dissolve a known concentration of your this compound sample in the mobile phase.

  • Inject the sample onto the SEC column.

  • Monitor the chromatogram. The monomeric compound will elute at a specific retention time. Any peaks eluting at earlier retention times correspond to higher molecular weight species (oligomers/polymers).

  • The molecular weight of the impurities can be estimated by comparing their retention times to the calibration curve.

Visualizing the Problem and Solutions

Diagram 1: Oxidative Polymerization Pathway

The following diagram illustrates the likely mechanism of oxidative polymerization.

G Monomer This compound Radical_Cation Radical Cation Monomer->Radical_Cation Dimer Dimer Radical_Cation->Dimer + Monomer Polymer Polymer Dimer->Polymer + n Monomers Initiator Initiator (O2, Light, Metal Ions) Initiator->Monomer -e-, -H+ Workflow Start Start Experiment Degas_Solvent Use Degassed Solvents Start->Degas_Solvent Inert_Atmosphere Work Under Inert Atmosphere Degas_Solvent->Inert_Atmosphere Protect_Light Protect from Light Inert_Atmosphere->Protect_Light Low_Temp Maintain Low Temperature Protect_Light->Low_Temp Antioxidant Consider Antioxidant (Optional) Low_Temp->Antioxidant Reaction Reaction / Work-up Antioxidant->Reaction Storage Proper Storage Reaction->Storage

Caption: Experimental workflow for stability.

References

  • PubMed. (2022). Analysis of pharmaceutical drug oligomers by selective comprehensive two-dimensional liquid chromatography-high resolution mass spectrometry. [Link]

  • Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. (n.d.). Electrochemical polymerization of aniline using on-line electrochemistry/electrospray mass spectrometry. [Link]

  • Agilent. (2011). Characterization of Pharmaceutical Polymers by HPLC and GPC. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Review on Chromatographic Techniques for the Analysis of Pharmaceutical Polymers. [Link]

  • Vrije Universiteit Amsterdam. (2024). Probing High-Order Transient Oligomers Using Ion Mobility Mass Spectrometry Coupled with Infrared Action Spectroscopy. [Link]

  • National Institutes of Health. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. (2021). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • ChemRxiv. (n.d.). A simple size-exclusion chromatographic (hplc-sec) method for the determination of biopolymer's apparent molecular weight. [Link]

  • Chinese Journal of Polymer Science. (n.d.). Characterization of Polymers by High Performance Liquid Chromatography. [Link]

  • MDPI. (n.d.). Role of the Anilinium Ion on the Selective Polymerization of Anilinium 2-Acrylamide-2-methyl-1-propanesulfonate. [Link]

  • Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]

  • ACS Publications. (n.d.). Single-Molecule Detection of α-Synuclein Oligomers in Parkinson's Disease Patients Using Nanopores. [Link]

Sources

Technical Support Center: Purification of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity for your target compound.

I. Understanding the Chemistry: Synthesis and Potential Impurities

This compound is typically synthesized via the acylation of 3-(bis(2-hydroxyethyl)amino)aniline with benzoyl chloride.[1] This reaction, while straightforward, can lead to several impurities that complicate purification. Understanding these potential contaminants is the first step in designing an effective purification strategy.

Common Impurities:

  • Unreacted Starting Materials:

    • 3-(Bis(2-hydroxyethyl)amino)aniline: A polar amine.

    • Benzoyl chloride: Highly reactive and often hydrolyzes to benzoic acid.

  • Reaction By-products:

    • Benzoic acid: Formed from the hydrolysis of benzoyl chloride. It is an acidic impurity.

    • Over-acylated products: Benzoylation may occur at the hydroxyl groups of the diethanolamine moiety.

  • Solvent and Reagent Residues: Residual solvents like DMF or CH2Cl2 and coupling reagents can persist in the crude product.[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a discolored oil/gum. What is the likely cause and my first step?

A1: An oily or gummy consistency often indicates the presence of significant impurities, particularly unreacted starting materials or residual solvent. Your first step should be an initial purification by liquid-liquid extraction to remove the most polar and acidic/basic impurities.

  • Rationale: The target compound is a neutral amide, while the key impurities are basic (3-(bis(2-hydroxyethyl)amino)aniline) and acidic (benzoic acid). This difference in chemical properties can be exploited for separation.[3]

  • Troubleshooting:

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the unreacted amine.

    • Follow with a wash using a dilute base (e.g., 1M NaHCO3) to remove benzoic acid.

    • Finally, wash with brine to remove residual water and dry the organic layer over an anhydrous salt (e.g., Na2SO4).

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice depends on the purity of your crude product after initial workup. Thin-Layer Chromatography (TLC) is an indispensable tool for making this decision.

  • When to Recrystallize: If your TLC shows one major spot (your product) and only minor, faint spots for impurities, recrystallization is often the most efficient method.[4]

  • When to Use Column Chromatography: If the TLC shows multiple spots of comparable intensity, column chromatography is necessary to separate the components based on their polarity.[5][6]

Q3: What is a good solvent system for recrystallizing my product?

A3: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For this compound, which is a relatively polar amide, a moderately polar solvent or a mixed-solvent system is often effective.[7][8]

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate/Hexane Dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.[9]
Acetonitrile Acetonitrile can be an excellent choice for recrystallizing amides.[4]

Q4: My recrystallization attempt resulted in "oiling out." What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent's boiling point is too high.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of the pure product can also promote proper crystallization.

Q5: How do I develop a TLC and column chromatography method for my compound?

A5: Your target compound has polar functional groups (two hydroxyls and an amide) and a large aromatic system. Therefore, it is a polar molecule.

  • TLC Development: Start with a solvent system of intermediate polarity, such as 50% ethyl acetate in hexane.[10][11]

    • If the Rf value is too high (>0.5), decrease the polarity of the mobile phase (e.g., 30% ethyl acetate in hexane).

    • If the Rf value is too low (<0.2), increase the polarity (e.g., 70% ethyl acetate in hexane or add a small percentage of methanol).[10]

  • Column Chromatography: The ideal TLC Rf for the target compound for good separation on a column is typically between 0.2 and 0.4.[12] Use the solvent system that provides this Rf as your mobile phase for flash column chromatography. For very polar compounds that are difficult to elute, a mobile phase like 5% methanol in dichloromethane can be effective.[10]

Q6: How can I confirm the purity of my final product?

A6: Purity should be assessed using multiple methods:

  • TLC: The purified compound should appear as a single spot in a suitable solvent system.

  • Melting Point: A sharp melting point range indicates high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any remaining impurities. The chemical shifts of common impurities are well-documented.[13]

III. Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare a TLC plate (silica gel 60 F254).

  • Dissolve a small amount of your crude and purified product in a suitable solvent (e.g., ethyl acetate).

  • Spot the samples on the baseline of the TLC plate.

  • Place the plate in a developing chamber containing a mobile phase (e.g., 50:50 ethyl acetate:hexane).

  • Allow the solvent to travel up the plate.

  • Visualize the spots under UV light (254 nm).

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Purification by Flash Column Chromatography
  • Select Eluent: Based on TLC analysis, choose a solvent system that gives your product an Rf of ~0.3. A common starting point for polar compounds is an ethyl acetate/hexane mixture.[10]

  • Pack the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar component of your eluent (e.g., hexane).[12]

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Run the Column: Start eluting with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example, start with 20% ethyl acetate in hexane and gradually increase to 50% or higher.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualized Workflows

Purification Strategy Workflow

This diagram outlines the decision-making process for purifying your crude product.

Purification_Strategy Crude Crude this compound Extraction Liquid-Liquid Extraction (Acid/Base Wash) Crude->Extraction TLC_Analysis Analyze by TLC Extraction->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization  One major spot,  minor impurities Column Column Chromatography TLC_Analysis->Column  Multiple spots of  similar intensity Purity_Check Assess Purity (TLC, MP, NMR) Recrystallization->Purity_Check Column->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: Decision workflow for purification.

Troubleshooting Recrystallization

This flowchart helps diagnose and solve common issues during recrystallization.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Product 'Oiled Out' Problem->OilingOut Oiling NoCrystals No Crystals Form, Even When Cold Problem->NoCrystals No Formation PoorRecovery Poor Yield Problem->PoorRecovery Low Yield Solution_Oil 1. Reheat to dissolve oil. 2. Add more of the 'good' solvent. 3. Cool SLOWLY. 4. Seed with a crystal. OilingOut->Solution_Oil Solution_NoCrystals 1. Too much solvent was used.   - Boil off some solvent. 2. Scratch inner flask surface. 3. Add an anti-solvent. NoCrystals->Solution_NoCrystals Solution_PoorRecovery 1. Product is too soluble in cold solvent.   - Use a different solvent system. 2. Crystals were lost during transfer.   - Ensure complete transfer and washing. PoorRecovery->Solution_PoorRecovery

Caption: Troubleshooting common recrystallization problems.

V. References

  • Google Patents. (n.d.). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Retrieved from

  • Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed. (n.d.). N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • PubMed Central. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde. Retrieved from

  • LibreTexts Chemistry. (2022, September 24). Chemistry of Amides. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents. PDF document.

  • ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Retrieved from [Link]

  • ACS Publications. (2023, September 20). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • US EPA. (n.d.). Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- - Substance Details. Retrieved from [Link]

  • Reddit. (2017, May 12). Separation of Phenylamine and Benzoic acid from N-phenylbenzamide. Retrieved from [Link]

  • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography of Aromatic Amines.

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization.

  • Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • ResearchGate. (2017, June 14). Detect aninline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this compound. Here, we combine established chemical principles with field-proven insights to ensure your experiments are both successful and reproducible.

Overview of the Synthesis

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction, specifically an acylation of the aromatic amine 3-(bis(2-hydroxyethyl)amino)aniline with benzoyl chloride. This reaction often employs Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction toward completion.[1][2][3] Understanding the interplay of reagents, solvents, and reaction conditions is critical to maximizing yield and purity.

Reaction Scheme:
  • Reactants: 3-(Bis(2-hydroxyethyl)amino)aniline + Benzoyl Chloride

  • Product: this compound

  • Byproduct: Hydrochloric Acid (HCl)

The core of this synthesis is the nucleophilic attack of the primary aromatic amine group of the aniline derivative on the electrophilic carbonyl carbon of benzoyl chloride.[4][5] The presence of the two hydroxyl groups on the ethyl chains adds a layer of complexity, as they can potentially undergo side reactions (O-acylation) if conditions are not carefully controlled.

Detailed Experimental Protocol

This protocol outlines a standard lab-scale synthesis. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials:

  • 3-(Bis(2-hydroxyethyl)amino)aniline

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 3-(Bis(2-hydroxyethyl)amino)aniline in anhydrous DCM.

  • Base Addition: Add 1.1 to 1.2 equivalents of triethylamine to the solution. Cool the flask in an ice bath to 0-5 °C. The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[2][5]

  • Acylation: Slowly add a solution of 1.05 equivalents of benzoyl chloride in anhydrous DCM to the stirred mixture via the dropping funnel over 30-60 minutes. Maintaining a low temperature is critical to prevent potential side reactions, such as acylation of the hydroxyl groups.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting aniline.

  • Workup - Quenching: Once the reaction is complete, quench it by adding saturated NaHCO3 solution to neutralize any remaining acid and excess benzoyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. The specific eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a common starting point.

  • Characterization: Characterize the purified product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Experimental Workflow Diagram

G cluster_prep Preparation (0-5 °C) cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product prep1 Dissolve Aniline Derivative in Anhydrous DCM prep2 Add Triethylamine (Base) prep1->prep2 react1 Slowly Add Benzoyl Chloride Solution prep2->react1 react2 Stir at RT (2-4h) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with NaHCO3 react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with Water & Brine workup2->workup3 workup4 Dry (MgSO4) & Concentrate workup3->workup4 purify Column Chromatography workup4->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A)

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yield can stem from several factors:

  • Insufficient Base: The reaction generates one equivalent of HCl. If less than one equivalent of a base like triethylamine is used, the HCl will protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction.[2] Ensure you use at least a slight excess (1.1-1.2 eq.) of base.

  • Moisture Contamination: Benzoyl chloride is highly reactive with water, leading to its hydrolysis into benzoic acid. This depletes your acylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction Temperature: While the initial addition should be cold to control reactivity, running the entire reaction at 0 °C may result in slow or incomplete conversion. Allowing it to warm to room temperature is often necessary for the reaction to go to completion.

  • Inefficient Workup: The product has moderate polarity due to the hydroxyl groups and may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent (like DCM or ethyl acetate) and minimize the volume of aqueous washes.

Q2: I'm observing multiple spots on my TLC plate, even after the starting material is gone. What are these byproducts?

A2: The most common byproducts are:

  • O-Acylated Product: This occurs when benzoyl chloride reacts with the hydroxyl groups of your starting material or product. This is more likely if the reaction temperature is too high or if a highly reactive base is used. To mitigate this, maintain a low temperature during the addition of benzoyl chloride.

  • Di-acylated Product: If both the amine and one or both hydroxyl groups are acylated, you will see significantly less polar spots on the TLC.

  • Benzoic Acid: If moisture was present, you will form benzoic acid from the hydrolysis of benzoyl chloride. This can typically be removed by washing with a mild base like NaHCO3 during workup.

Q3: My purified product seems unstable or changes color over time. Why is this happening?

A3: Aromatic amines can be susceptible to air oxidation, which often results in discoloration (e.g., turning pink, brown, or purple). While the acylation to an amide reduces this sensitivity, residual starting material or the product itself can still oxidize. Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light, especially if it is being stored for an extended period.

Q4: The purification by column chromatography is difficult, with the product streaking badly.

A4: Streaking on a silica gel column is often due to the polar hydroxyl and amide groups interacting strongly with the acidic silica. You can try a few strategies:

  • Deactivate the Silica: Add 1% triethylamine to your eluent system. This will cap the acidic sites on the silica gel and lead to better peak shapes.

  • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water) to purify the compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The reaction follows a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen of the primary aromatic amine attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. The base (e.g., triethylamine) then deprotonates the nitrogen to yield the final neutral amide product and triethylammonium chloride.[4][5]

Reaction Mechanism Diagram

Caption: Mechanism of nucleophilic acyl substitution for the benzoylation of an amine.

Q2: Can I use a different base, like sodium hydroxide?

A2: Yes, using an inorganic base like NaOH in a biphasic system (e.g., DCM/water) is a classic example of Schotten-Baumann conditions.[1][3] The advantage is the low cost of the base. However, NaOH can promote the hydrolysis of benzoyl chloride and potentially the product amide if the reaction is left for too long or at elevated temperatures. An organic base like triethylamine or pyridine in an anhydrous organic solvent is often preferred for cleaner reactions with sensitive substrates.[4]

Q3: Is it possible to use benzoic acid with a coupling agent instead of benzoyl chloride?

A3: Absolutely. Using benzoic acid with a peptide coupling agent (e.g., DCC, EDC, HOBt) is a common alternative, especially for more complex or sensitive molecules.[6] This method avoids the generation of HCl and can be milder, but the reagents are more expensive, and the removal of coupling byproducts (like DCU for DCC) can add an extra purification challenge.

Q4: What are the primary safety concerns for this synthesis?

A4:

  • Benzoyl Chloride: It is corrosive and a lachrymator (causes tearing). It reacts violently with water. Handle it exclusively in a fume hood with appropriate gloves and eye protection.

  • Solvents: Dichloromethane is a suspected carcinogen. Use in a well-ventilated area and avoid inhalation or skin contact.

  • Bases: Triethylamine and pyridine have strong, unpleasant odors and are flammable and corrosive. Handle with care in a fume hood.

Summary of Reaction Parameters

ParameterRecommended ConditionRationale
Stoichiometry Aniline (1.0 eq.), Benzoyl Chloride (1.05 eq.), Base (1.1-1.2 eq.)Slight excess of acylating agent and base ensures complete reaction.
Solvent Anhydrous Dichloromethane (DCM) or THFAprotic solvent prevents reaction with benzoyl chloride.
Temperature 0-5 °C for addition, then warm to Room Temp.Controls initial exotherm, prevents side reactions.
Base Triethylamine or PyridineScavenges HCl byproduct without introducing water.[4][5]
Reaction Time 2-4 hoursTypically sufficient for full conversion; monitor by TLC.
Workup Saturated NaHCO3 wash, followed by water and brineNeutralizes acid, removes water-soluble impurities.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.

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Validation & Comparative

Comparative analysis of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide is a chemical intermediate of significant interest in the development of various functional materials and pharmaceutical agents. Its structure, incorporating a benzamide moiety and a diethanolamine-substituted aniline, offers multiple points for further chemical modification. The efficient and scalable synthesis of this compound is therefore a critical aspect of its application. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparison of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Overview of Synthetic Strategies

Two logical and convergent synthetic pathways for the preparation of this compound are presented and compared.

  • Route A: Amide Bond Formation as the Key Final Step. This strategy involves the initial synthesis of the key intermediate, 3-(bis(2-hydroxyethyl)amino)aniline, followed by its acylation with a suitable benzoic acid derivative.

  • Route B: N-Alkylation as the Final Step. This approach commences with the formation of the benzamide core structure, N-(3-aminophenyl)benzamide, which is then subjected to N,N-dihydroxyethylation.

The following sections will delve into the specifics of each route, providing a comprehensive analysis to aid in the selection of the most appropriate method for a given research or production context.

Route A: Late-Stage Amidation

This synthetic route prioritizes the early introduction of the bis(2-hydroxyethyl)amino functionality, followed by the formation of the amide bond.

Logical Workflow for Route A

Route A Workflow A 3-Nitroaniline B 3-(Bis(2-hydroxyethyl)amino)nitrobenzene A->B N-Alkylation (e.g., Ethylene Oxide or 2-Chloroethanol) C 3-(Bis(2-hydroxyethyl)amino)aniline B->C Nitro Group Reduction (e.g., H₂/Pd-C or Fe/NH₄Cl) D This compound C->D Amide Formation (Schotten-Baumann Reaction) E Benzoyl Chloride E->D

Caption: Synthetic pathway for Route A.

Detailed Experimental Protocols for Route A

Step 1: Synthesis of 3-(Bis(2-hydroxyethyl)amino)nitrobenzene

The N-alkylation of 3-nitroaniline can be achieved using either ethylene oxide or 2-chloroethanol. The reaction with ethylene oxide is generally more atom-economical but requires careful handling due to its gaseous nature and high reactivity.[1][2][3]

  • Using Ethylene Oxide: In a pressure-rated reactor, 3-nitroaniline is dissolved in a suitable solvent such as water or a lower alcohol. A catalytic amount of acid or base can be used to modulate the reaction rate.[4] Ethylene oxide is then introduced into the reactor at a controlled temperature and pressure. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or GC). Upon completion, the excess ethylene oxide is safely vented, and the product is isolated by extraction and purified by crystallization or column chromatography. The reaction of aromatic amines with ethylene oxide forms the corresponding arylamino alcohols.[3]

  • Using 2-Chloroethanol: 3-Nitroaniline is mixed with an excess of 2-chloroethanol, and the mixture is heated, often in the presence of a base such as sodium carbonate or triethylamine to neutralize the HCl generated.[5] The use of water as a solvent can be an environmentally benign option.[5] The reaction temperature is a critical parameter to control, as higher temperatures can favor the formation of byproducts.[5] After the reaction is complete, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified.

Step 2: Synthesis of 3-(Bis(2-hydroxyethyl)amino)aniline

The reduction of the nitro group in 3-(bis(2-hydroxyethyl)amino)nitrobenzene to the corresponding amine is a standard transformation.

  • Catalytic Hydrogenation: The nitro compound is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere in a hydrogenation apparatus. This method is generally clean and high-yielding.

  • Chemical Reduction: A common and effective method involves the use of a metal in an acidic medium, such as iron powder with ammonium chloride in aqueous ethanol.[6] This method is often preferred in laboratory settings due to its simplicity and cost-effectiveness. The reaction mixture is typically refluxed until the starting material is consumed. The iron salts are then filtered off, and the product is isolated from the filtrate.

Step 3: Synthesis of this compound

The final step is the formation of the amide bond. The Schotten-Baumann reaction, which utilizes an acyl chloride and a base, is a widely employed and reliable method.[7][8][9][10]

  • Protocol: 3-(Bis(2-hydroxyethyl)amino)aniline is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of an organic solvent and aqueous base (e.g., NaOH solution).[10][11][12] The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with vigorous stirring.[11][13] The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.[9] After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The product is then isolated by separating the organic layer, washing it with water and brine, drying it over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure. The crude product can be purified by recrystallization.

Route B: Late-Stage N-Alkylation

In this alternative approach, the benzamide framework is constructed first, followed by the introduction of the bis(2-hydroxyethyl)amino group.

Logical Workflow for Route B

Route B Workflow A 3-Nitroaniline B N-(3-Nitrophenyl)benzamide A->B Amide Formation (Schotten-Baumann Reaction) C N-(3-Aminophenyl)benzamide B->C Nitro Group Reduction (e.g., H₂/Pd-C or Fe/NH₄Cl) D This compound C->D N-Alkylation (e.g., Ethylene Oxide or 2-Chloroethanol) E Benzoyl Chloride E->B

Caption: Synthetic pathway for Route B.

Detailed Experimental Protocols for Route B

Step 1: Synthesis of N-(3-Nitrophenyl)benzamide

This step involves the acylation of 3-nitroaniline with benzoyl chloride, a reaction analogous to the final step of Route A.

  • Protocol: In a flask, 3-nitroaniline is dissolved in a suitable solvent, and a base such as pyridine or aqueous sodium hydroxide is added.[9] The mixture is cooled, and benzoyl chloride is added portion-wise. The reaction is typically exothermic and requires cooling to maintain control. After the reaction is complete, the product precipitates and can be collected by filtration, washed with water to remove salts, and then with a cold solvent to remove unreacted starting materials. Recrystallization from a suitable solvent like ethanol yields the purified product.

Step 2: Synthesis of N-(3-Aminophenyl)benzamide

The reduction of the nitro group in N-(3-nitrophenyl)benzamide to the amine can be carried out using the same methods described in Route A.

  • Catalytic Hydrogenation: N-(3-Nitrophenyl)benzamide is dissolved in a suitable solvent, and a palladium on carbon catalyst is added. The mixture is then hydrogenated.

  • Chemical Reduction: The nitro compound is treated with a reducing agent such as iron powder and ammonium chloride in a mixture of ethanol and water.[6] The reaction is heated to reflux, and upon completion, the solid byproducts are filtered off, and the product is isolated from the filtrate.

Step 3: Synthesis of this compound

The final step in this route is the dihydroxyethylation of the amino group of N-(3-aminophenyl)benzamide.

  • Using Ethylene Oxide: N-(3-Aminophenyl)benzamide is reacted with an excess of ethylene oxide in a pressure vessel. The reaction conditions are similar to those described in Route A for the alkylation of 3-nitroaniline. Aromatic primary and secondary amines react with ethylene oxide to form the corresponding arylamino alcohols.[3]

  • Using 2-Chloroethanol: N-(3-Aminophenyl)benzamide is heated with an excess of 2-chloroethanol in the presence of a base to scavenge the HCl produced.[5] The progress of the reaction can be monitored by TLC. Once the starting material is consumed, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization.

Comparative Analysis of Synthesis Routes

FeatureRoute A: Late-Stage AmidationRoute B: Late-Stage N-Alkylation
Starting Materials 3-Nitroaniline, Ethylene Oxide/2-Chloroethanol, Benzoyl Chloride3-Nitroaniline, Benzoyl Chloride, Ethylene Oxide/2-Chloroethanol
Key Intermediates 3-(Bis(2-hydroxyethyl)amino)anilineN-(3-Aminophenyl)benzamide
Potential for Side Reactions - Incomplete di-alkylation of 3-nitroaniline. - Polymerization with ethylene oxide. - The free amino group in the intermediate is highly nucleophilic and may require protection in some contexts.- Potential for N-alkylation to compete with amide formation if conditions are not optimized. - The amide nitrogen is generally less nucleophilic, reducing the risk of side reactions during N-alkylation of the aniline nitrogen.
Purification Challenges - Separation of mono-, di-, and un-alkylated anilines can be challenging. - The polarity of the bis(hydroxyethyl) group can complicate chromatographic purification.- The intermediates are generally less polar and easier to handle and purify by standard techniques. - The final product's purification is similar in both routes.
Overall Yield (Anticipated) May be lower due to challenges in the initial N-alkylation and purification steps.Potentially higher and more reproducible due to more straightforward intermediate steps.
Safety Considerations - Use of ethylene oxide requires specialized equipment and safety protocols. - Benzoyl chloride is lachrymatory and corrosive.[8]- Similar safety considerations regarding ethylene oxide and benzoyl chloride apply.
Scalability The initial N-alkylation step, especially with ethylene oxide, might pose challenges for large-scale synthesis without specialized equipment.The synthesis of the benzamide intermediate is generally straightforward to scale up. The final N-alkylation step would have similar scalability considerations as in Route A.

Expert Insights and Recommendations

From the perspective of a senior application scientist, both routes are chemically sound and viable for the synthesis of this compound. However, Route B is generally recommended for its operational simplicity and potentially higher overall yield.

The rationale behind this recommendation lies in the nature of the key intermediates. In Route A, the intermediate 3-(bis(2-hydroxyethyl)amino)aniline is a relatively polar and potentially more reactive compound due to the free aromatic amine. Its purification can be more complex. In contrast, the intermediates in Route B, N-(3-nitrophenyl)benzamide and N-(3-aminophenyl)benzamide, are crystalline solids that are typically easier to purify by recrystallization.

The final N-alkylation step in Route B is performed on a less activated aromatic amine compared to 3-nitroaniline in Route A, which might require slightly more forcing conditions but can lead to a cleaner reaction profile.

For laboratories without access to high-pressure reactors for handling ethylene oxide, the use of 2-chloroethanol is a practical alternative in both routes. However, this introduces a salt byproduct that needs to be removed during workup.

Conclusion

The synthesis of this compound can be effectively achieved through two distinct synthetic strategies. While both routes are feasible, a comparative analysis suggests that Route B, which involves the formation of the benzamide bond prior to N-alkylation, offers advantages in terms of ease of purification of intermediates and potentially higher overall yields. The choice of the specific reagents and reaction conditions for each step will ultimately depend on the available laboratory infrastructure, safety considerations, and the desired scale of the synthesis. This guide provides the necessary foundational information for researchers to make an informed decision and to successfully implement the synthesis of this valuable chemical intermediate.

References

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A Comparative Spectroscopic Guide to the Structural Validation of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for the structural validation of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide, a compound of interest in various research domains. By juxtaposing predicted spectroscopic data with established values for analogous structures, we will demonstrate a robust methodology for confident structural elucidation using a suite of standard spectroscopic techniques.

The Imperative of Structural Integrity

The biological activity and physicochemical properties of a compound are intrinsically linked to its precise molecular architecture. In the case of this compound, the presence and positioning of the benzamide linkage, the tertiary amine with its hydroxyethyl arms, and the substitution pattern on the aromatic rings are all critical determinants of its function. Ambiguity in its structure could lead to erroneous interpretations of experimental results and hinder developmental progress. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for establishing the compound's identity with a high degree of certainty.[1][2]

Predicted Spectroscopic Profile of this compound

A logical starting point for structural validation is to predict the expected spectroscopic signatures based on the constituent functional groups and their electronic environments within the molecule.

Molecular Structure and Key Fragments:

Caption: Structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment. The aromatic region should show complex multiplets corresponding to the protons on the two benzene rings. The protons of the diethanolamine moiety will appear as triplets due to coupling with their adjacent methylene protons. The amide proton is anticipated to be a singlet, and the hydroxyl protons may also appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR will provide a count of the unique carbon atoms. The carbonyl carbon of the amide will be significantly downfield. The aromatic region will display multiple signals corresponding to the substituted and unsubstituted carbons of the phenyl rings. The carbons of the hydroxyethyl groups will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands indicative of the key functional groups. A broad O-H stretch from the hydroxyl groups is expected, along with an N-H stretch from the secondary amide. A strong C=O stretch from the amide carbonyl is also a key diagnostic peak.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (300.35 g/mol ). The fragmentation pattern will likely involve cleavage at the amide bond and loss of the hydroxyethyl groups.

Comparative Spectroscopic Data Analysis

To validate the structure, we will compare a hypothetical set of experimental data for this compound with the predicted values and with published data for structurally related compounds.

Table 1: Comparative Spectroscopic Data

Technique Expected for this compound Reference Data: N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide Reference Data: N-phenylbenzamide
¹H NMR (ppm) ~10.2 (s, 1H, NH), 7.9-7.1 (m, 9H, Ar-H), 3.7 (t, 4H, N-CH₂), 3.6 (t, 4H, CH₂-OH), 4.8 (br s, 2H, OH)Not available~10.25 (s, 1H, NH), 7.97-7.09 (m, 10H, Ar-H)
¹³C NMR (ppm) ~166 (C=O), 148, 139, 135, 132, 129, 128, 124, 120, 115, 110 (Ar-C), 60 (CH₂-OH), 55 (N-CH₂)~169 (C=O), 148, 139, 113, 110, 108, 104 (Ar-C), 61 (CH₂-OH), 55 (N-CH₂)~166.0 (C=O), 139.6, 135.5, 132.0, 129.1, 128.8, 128.1, 124.1, 120.8 (Ar-C)
IR (cm⁻¹) ~3300 (O-H, broad), ~3250 (N-H), ~1650 (C=O), ~1600, 1580 (C=C, aromatic)Available, shows characteristic amide and hydroxyl peaks.~3300 (N-H), ~1660 (C=O)
MS (m/z) 300 (M⁺), 269 ([M-CH₂OH]⁺), 225, 120, 105, 77Not available197 (M⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)

Detailed Experimental Protocols and Interpretation

A rigorous validation process involves a systematic workflow, from sample preparation to data interpretation.

Caption: Experimental workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak.

Interpretation of Hypothetical Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): A singlet at δ 10.2 ppm (1H) is assigned to the amide proton (N-H). A series of multiplets between δ 7.9 and 7.1 ppm (9H) correspond to the aromatic protons. Two triplets at approximately δ 3.7 ppm (4H) and δ 3.6 ppm (4H) are assigned to the N-CH₂ and CH₂-OH protons, respectively. A broad singlet around δ 4.8 ppm (2H) is attributed to the hydroxyl protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon (C=O) appears at δ 166.0 ppm. Aromatic carbons are observed in the δ 110-148 ppm range. The carbon attached to the amide nitrogen is expected around δ 139 ppm, while the carbon bearing the diethanolamine group would be further upfield. The CH₂-OH and N-CH₂ carbons are expected at approximately δ 60 ppm and δ 55 ppm, respectively. This pattern is consistent with the data for N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide, with the key difference being the signals for the benzoyl group instead of the acetyl group.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Interpretation of Hypothetical Data: A broad absorption band centered around 3300 cm⁻¹ is indicative of the O-H stretching of the hydroxyl groups. A sharper peak around 3250 cm⁻¹ corresponds to the N-H stretch of the secondary amide. A strong, sharp absorption at approximately 1650 cm⁻¹ is characteristic of the amide I band (C=O stretch). Aromatic C=C stretching vibrations are observed around 1600 and 1580 cm⁻¹.

Mass Spectrometry (MS)

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).

Interpretation of Hypothetical Data: The ESI-MS spectrum in positive ion mode is expected to show a protonated molecular ion [M+H]⁺ at m/z 301. The molecular ion [M]⁺ at m/z 300 may also be observed. Key fragmentation pathways would likely involve the loss of a hydroxyethyl group (-CH₂CH₂OH) leading to a fragment at m/z 255, and cleavage of the amide bond to produce fragments corresponding to the benzoyl cation (m/z 105) and the substituted aniline moiety.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a self-validating system for the structural confirmation of this compound. By comparing the experimental data with predicted values and the spectroscopic data of closely related analogs, a high degree of confidence in the assigned structure can be achieved. This multi-technique approach ensures the scientific integrity of research and development efforts that rely on this compound.

References

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
  • Wisdomlib. (2024).
  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides.
  • PubChemLite. (n.d.). This compound.
  • PubChem. (n.d.). N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide.
  • PubChem. (n.d.). Acetamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)-.

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A Technical Guide to Alternatives for N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in dye chemistry and material science, the selection of appropriate intermediates is a critical determinant of the final product's performance. N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide has long been a staple as a coupling component in the synthesis of disperse dyes, particularly for achieving red to bordeaux shades on polyester fibers. However, the evolving demands for enhanced dye properties, improved environmental profiles, and cost-efficiency have spurred the investigation into viable alternatives. This guide provides an in-depth comparison of this compound and its key alternatives, supported by experimental insights and data from the scientific literature.

The Role of this compound in Dye Synthesis

This compound, with the CAS Number 43051-46-3, is an aromatic amine derivative that serves as a coupling component in azo dye synthesis.[1][2][3] Its chemical structure, featuring a benzamido group and two hydroxyethyl moieties on the amino group, imparts specific characteristics to the resulting dyes. The bis(2-hydroxyethyl)amino group acts as a potent auxochrome, deepening the color and influencing the dye's affinity for hydrophobic fibers like polyester.[4] The benzamido group contributes to the molecule's overall size and can enhance sublimation fastness, a crucial property for disperse dyes applied at high temperatures.

The fundamental synthesis of an azo dye involves a two-step process: diazotization and azo coupling.[5] In this sequence, a primary aromatic amine (the diazo component) is converted into a reactive diazonium salt, which then undergoes an electrophilic substitution reaction with an electron-rich coupling component, such as this compound.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling Diazo_Component Primary Aromatic Amine (Diazo Component) Reagents NaNO2, HCl (0-5 °C) Diazo_Component->Reagents Diazonium_Salt Diazonium Salt Reagents->Diazonium_Salt Coupling_Component This compound (Coupling Component) Diazonium_Salt->Coupling_Component Electrophilic Aromatic Substitution Azo_Dye Azo Disperse Dye Coupling_Component->Azo_Dye

Caption: General workflow for azo dye synthesis.

Key Alternatives and Their Structural Rationale

The search for alternatives to this compound is driven by the desire to fine-tune specific dye properties. Modifications to the coupling component's structure can significantly impact color, fastness, and application efficiency. The primary alternatives can be categorized based on the modification of the core aniline structure.

Analogs with Modified Acylamino Groups

Replacing the benzamido group with other acylamino moieties can alter the dye's properties. For example, using a simpler acetamido group can lead to dyes with different solubility characteristics and potentially brighter shades, though it may affect sublimation fastness.

Derivatives of N,N-Bis(2-hydroxyethyl)aniline

A broader class of alternatives involves modifications to the aniline ring itself, while retaining the N,N-bis(2-hydroxyethyl)amino functionality. These compounds offer a wide range of possibilities for tuning the electronic and steric properties of the coupling component.

Heterocyclic Coupling Components

For achieving brilliant and high-performance dyes, heterocyclic coupling components have gained significant attention. These compounds can lead to dyes with higher molar extinction coefficients and improved light fastness compared to their carbocyclic counterparts.

Comparative Performance Analysis

While direct, side-by-side comparative studies with standardized experimental conditions are limited in publicly available literature, a synthesis of data from various sources allows for a qualitative and semi-quantitative comparison of the expected performance of dyes derived from this compound and its alternatives.

Table 1: Performance Comparison of Coupling Component Alternatives

Coupling Component ClassTypical Resulting Dye ColorExpected Light FastnessExpected Wash FastnessExpected Sublimation FastnessKey AdvantagesPotential Trade-offs
This compound Red to BordeauxGoodGood to ExcellentVery GoodBalanced properties, established useMay not achieve the highest brilliancy
Analogs with other Acylamino Groups Varies (Red to Violet)Moderate to GoodGoodModerate to Very GoodPotential for brighter shades, cost-effectivenessSublimation fastness can be lower
Substituted N,N-Bis(2-hydroxyethyl)anilines Wide Range (Yellow to Blue)Varies with substituentGood to ExcellentVaries with substituentVersatility in shade and propertiesPerformance is highly dependent on the specific substituent
Heterocyclic Amines Brilliant Shades (Red, Blue, Green)Very Good to ExcellentVery Good to ExcellentGood to Very GoodHigh color strength, excellent light fastnessPotentially higher cost of synthesis

The introduction of electron-withdrawing groups, such as nitro or bromo, on the diazo component or the coupling component can often improve light fastness.[6] Conversely, the wash fastness is influenced by the dye's molecular size and its affinity for the fiber.[6]

Experimental Protocols: A Comparative Synthesis Example

To illustrate the practical aspects of utilizing these coupling components, the following section outlines a representative, generalized protocol for the synthesis of a disperse red dye. This protocol can be adapted for this compound and its alternatives with minor modifications to stoichiometry and reaction conditions.

Materials and Reagents
  • Diazo Component: 4-Nitroaniline

  • Coupling Component: this compound or a selected alternative

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dispersing agent

  • Ice

  • Deionized Water

Step-by-Step Synthesis Protocol

Part A: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, suspend 4-nitroaniline (0.01 mol) in 50 mL of deionized water.

  • Slowly add concentrated hydrochloric acid (0.03 mol) with constant stirring. The mixture may warm up; cool it in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (0.011 mol) in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the 4-nitroaniline suspension while maintaining the temperature between 0-5 °C and stirring vigorously.

  • Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve the coupling component (0.01 mol) in a dilute aqueous solution of sodium hydroxide to ensure complete dissolution.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the coupling component solution with continuous stirring.

  • Maintain the temperature at 0-5 °C and a slightly acidic to neutral pH by adding a sodium acetate solution if necessary.

  • A colored precipitate of the azo dye will form. Continue stirring for 2-3 hours to ensure complete coupling.

  • Filter the precipitated dye, wash with cold deionized water until the filtrate is neutral, and dry in an oven at 60-70 °C.

Dyeing of Polyester Fabric
  • Prepare a dye bath containing the synthesized dye (1% on weight of fabric), a dispersing agent (1 g/L), and acetic acid to adjust the pH to 4.5-5.5.

  • Introduce the polyester fabric into the dye bath at room temperature.

  • Raise the temperature to 130 °C over 45 minutes and maintain it for 60 minutes.

  • Cool the dye bath to 70 °C and remove the fabric.

  • Rinse the dyed fabric thoroughly with water and then subject it to a reduction clearing process to remove unfixed surface dye.

  • Finally, wash the fabric with a non-ionic detergent and dry.

Comparative_Synthesis_Workflow cluster_synthesis Dye Synthesis cluster_application Dye Application Diazotization Diazotization of 4-Nitroaniline Coupling Azo Coupling with Selected Component Diazotization->Coupling Isolation Filtration, Washing, and Drying Coupling->Isolation Dye_Bath Dye Bath Preparation Isolation->Dye_Bath Synthesized Dye Dyeing High-Temperature Dyeing of Polyester Dye_Bath->Dyeing Finishing Reduction Clearing and Washing Dyeing->Finishing

Caption: Workflow for comparative dye synthesis and application.

Causality Behind Experimental Choices

  • Low-Temperature Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose, reducing the dye yield. Maintaining a temperature of 0-5 °C is crucial for maximizing the concentration of the reactive diazonium ion.

  • Acidic Conditions for Diazotization: The reaction of the primary amine with nitrous acid requires an acidic medium to generate the nitrosating agent.

  • Control of pH during Coupling: The coupling reaction is pH-dependent. Aromatic amines couple under weakly acidic conditions, while phenols couple under weakly alkaline conditions. The choice of pH is critical to ensure the desired electrophilic substitution on the coupling component.

  • Use of Dispersing Agents: Disperse dyes have low water solubility. Dispersing agents are essential to create a stable aqueous dispersion of the dye for uniform application to the hydrophobic polyester fibers.[7]

  • High-Temperature Dyeing: The compact and crystalline structure of polyester fibers requires high temperatures (typically 130 °C) to facilitate the diffusion of the disperse dye molecules into the fiber matrix.

  • Reduction Clearing: This post-dyeing treatment is necessary to remove any dye particles adhering to the fiber surface, which improves wash fastness and prevents color bleeding.

Conclusion and Future Outlook

This compound remains a valuable and reliable coupling component in the synthesis of red disperse dyes. However, for applications demanding specific shades, higher fastness properties, or improved environmental credentials, a range of viable alternatives exists. The selection of the most appropriate coupling component requires a thorough understanding of the structure-property relationships and a careful consideration of the desired performance characteristics of the final dye. As the demand for high-performance and sustainable colorants continues to grow, further research into novel coupling components, particularly those based on heterocyclic systems and those derived from renewable feedstocks, will be a key driver of innovation in the dye industry.

References

  • Bianchini, R., et al. (2008). 'Naturalization' of textile disperse dyes through glycoconjugation: the case of a bis(2-hydroxyethyl) group containing azo dye.
  • Chavan, R. B. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library, 4(2), 567-572.
  • Chikhi, A., et al. (2020).
  • Freeman, H. S., & McIntosh, S. A. (1989). Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine. Dyes and Pigments, 10(1), 37-51.
  • El-Mekkawy, A. I., et al. (2024). A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities. MDPI.
  • Egbensa, A. A., et al. (2021). SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. African Journals Online (AJOL).
  • Mekheimer, R. A., et al. (2011). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI.
  • The Synthesis of Azo Dyes. (n.d.). University of Toronto.
  • Patel, K. R., et al. (2013). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry.
  • Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. (2022).
  • Azo dyes and process for the manufacture of sulfone. (1991). Google Patents.

  • One-step process of preparing azo dyes by simultaneous diazotization. (1974).
  • Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. (2021). MDPI.
  • Synthesis and Application of Acid Dyes Based on 3-(4-Aminophenyl)-5-benzylidene-2-substituted phenyl-3, 5-dihydroimidazol-4-one. (2014).
  • A kind of disperse dye composition and its preparation method and use. (2017).
  • Synthesis and Application of Bifunctional Reactive Dyes Based on 3-(4-Aminophenyl)-5-benzylidene-2-substituted phenyl. (2011). Asian Journal of Chemistry.
  • A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. (2019). PMC - NIH.
  • Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021). Journal of Chemical Health Risks.
  • Synthesis of disperse dyes derived from 4-amino- N -decyl-1, 8-naphthalimide and their dyeing properties on polyester fabrics. (2018).
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  • Mechanisms and effects of sunlight exposure on disperse-dyed aromatic polysulfonamide fibers. (2025). Emerald Publishing.
  • Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. (2015). PMC - NIH.
  • Synthesis and spectral characterization of some new azo dyes and their metal complexes. (2007).
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  • DISPERSE DYES. (2020).
  • Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. (2023). MDPI.
  • Effect of Reactive Dyes Structure on Light Fastness. (2015). International Journal of Engineering Research & Technology.
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  • Process for the preparation of storage-stable dye dispersions. (1996).
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A Comparative Guide to the Biological Activity Screening of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies for screening the biological activity of N-phenylbenzamide derivatives, with a particular focus on anticancer and antimicrobial applications. While the specific compound class, N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide derivatives, represents a novel area of investigation with limited publicly available biological data, this guide will draw upon established protocols and comparative data from structurally related N-phenylbenzamides to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the efficacy of various benzamide analogs.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications.[1] The N-phenylbenzamide core, in particular, offers a versatile scaffold that can be readily functionalized to modulate its physicochemical properties and biological activity. Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3]

The core structure of interest, this compound, possesses several key features that make it an intriguing candidate for biological activity screening. The bis(2-hydroxyethyl)amino group introduces hydrophilicity and potential sites for hydrogen bonding, which can influence solubility and interactions with biological targets. The flexible nature of this group, combined with the diverse substitution patterns possible on both phenyl rings, allows for the creation of a large chemical space for drug discovery.

This guide will provide the necessary protocols and comparative data to enable the effective screening of novel derivatives of this and related N-phenylbenzamide scaffolds.

Anticancer Activity Screening

A primary focus in the development of novel benzamide derivatives is the evaluation of their cytotoxic potential against various cancer cell lines.[4][5] The goal is to identify compounds that can selectively inhibit the growth of cancer cells while minimizing harm to healthy cells.

Key Methodologies for In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of test compounds.[6]

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and reliance on the metabolic activity of viable cells. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is directly proportional to the number of living, metabolically active cells. This provides a quantitative measure of a compound's ability to induce cell death or inhibit proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test N-phenylbenzamide derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of the test compounds. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start: Cancer Cell Culture seeding Cell Seeding in 96-well Plate start->seeding treatment Treatment with Benzamide Derivatives seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (4h) for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan with DMSO formazan_formation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Data Analysis (Calculate IC50) absorbance->analysis end End: Cytotoxicity Profile analysis->end

Caption: A schematic overview of the MTT assay workflow for assessing cell viability.

Comparative Anticancer Activity of N-Phenylbenzamide Analogs

The following table summarizes the cytotoxic activity of various N-phenylbenzamide derivatives against different cancer cell lines, providing a baseline for comparison for newly synthesized compounds.

Compound ID Structure Cancer Cell Line IC50 (µM) Reference
4f Imidazole-based N-(4-fluorophenyl)benzamideA549 (Lung)7.5[5]
HeLa (Cervical)9.3[5]
MCF-7 (Breast)8.9[5]
4e Imidazole-based N-(3-chlorophenyl)benzamideA549 (Lung)10.2[5]
HeLa (Cervical)11.1[5]
MCF-7 (Breast)10.5[5]
6c Dibenzo[a,j]xanthene-dicarboxamide derivativeNB4 (Leukemia)0.82[7]
6e Dibenzo[a,j]xanthene-dicarboxamide derivativeNB4 (Leukemia)0.96[7]
BJ-13 A novel benzamide derivativeGastric Cancer CellsPotent (specific value not provided)[4]
5j Benzamide tryptamine derivativeCCRF-CEM (Leukemia)1.63 - 3.54[8]
Potential Mechanisms of Anticancer Action

The anticancer activity of benzamide derivatives can be attributed to various mechanisms. One prominent mechanism is the induction of apoptosis, or programmed cell death.[4] Some derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.[4] Another potential mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs).[9]

Apoptosis Induction Pathway by Benzamide Derivatives

Apoptosis_Pathway compound Benzamide Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis Agar_Diffusion_Workflow start Start: Prepare Microbial Inoculum plate_prep Inoculate Mueller-Hinton Agar Plate start->plate_prep well_creation Create Wells in Agar plate_prep->well_creation compound_addition Add Test Compounds and Controls to Wells well_creation->compound_addition incubation Incubate Plate (18-24h) compound_addition->incubation measurement Measure Zone of Inhibition incubation->measurement end End: Antimicrobial Activity Assessment measurement->end

Caption: A schematic representation of the agar well diffusion assay for antimicrobial screening.

Comparative Antimicrobial Activity of N-Phenylbenzamide Analogs

The following table presents the antimicrobial activity of various benzamide derivatives against representative bacterial strains.

Compound ID Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL) Reference
5a E. coli313.12[1]
B. subtilis256.25[1]
6b E. coli243.12[1]
6c B. subtilis246.25[1]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteria-2.5 - 5.0 (mg/mL)[2]
Novel Benzamidine Analogues P. gingivalis-31.25 - 125[10]
Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzamide derivatives are still under investigation but may involve the disruption of essential cellular processes in bacteria. Some proposed mechanisms include the inhibition of bacterial cell wall synthesis, interference with nucleic acid synthesis, or disruption of the bacterial cell membrane. [10]For instance, some derivatives may penetrate the peptidoglycan layer of the bacterial cell wall and interact with key enzymes or proteins, leading to cell lysis.

Conclusion and Future Directions

The N-phenylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. This guide has provided a comprehensive framework for the biological activity screening of this compound derivatives and their analogs, detailing robust experimental protocols and presenting comparative data to aid in the interpretation of results.

While specific biological data for this compound derivatives is currently limited, the methodologies and comparative insights presented here offer a clear path forward for their evaluation. Future research should focus on the synthesis and screening of a diverse library of these derivatives to establish clear structure-activity relationships. Furthermore, mechanistic studies will be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects, ultimately paving the way for the development of new and effective therapeutics.

References

  • Structure-activity (cytotoxicity) relationship. ResearchGate. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. 2024. Available from: [Link]

  • Design, synthesis and anticancer activity of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide. PubMed. 2012. Available from: [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. 2025. Available from: [Link]

  • Structure-Activity Relationship of Niclosamide Derivatives. PubMed. 2017. Available from: [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. 2023. Available from: [Link]

  • Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. PubMed. 2014. Available from: [Link]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. ResearchGate. 2021. Available from: [Link]

  • Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. ResearchGate. 2019. Available from: [Link]

  • In silico, synthesis and anticancer evaluation of benzamide tryptamine derivatives as novel eEF2K inhibitors. PubMed. 2022. Available from: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. 2025. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Institutes of Health. 2022. Available from: [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PubMed Central. 2022. Available from: [Link]

  • Synthesis, characterization and anticancer evaluation of some novel N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides. ResearchGate. 2014. Available from: [Link]

  • Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-. U.S. Environmental Protection Agency. Available from: [Link]

  • N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide. PubMed. 2008. Available from: [Link]

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A Senior Application Scientist's Guide to Solvent System Performance for N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the dynamic landscape of chemical research and drug development, the judicious selection of a solvent system is not merely a preliminary step but a critical determinant of experimental success. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that a solvent is not just a medium, but an active participant in the chemical process. We will delve into a comprehensive performance comparison of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide in various solvent systems. While direct, comprehensive comparative data for this specific molecule is not extensively published, this guide will provide a robust framework for its systematic evaluation. By leveraging established principles of physical organic chemistry and providing detailed experimental protocols, we aim to empower you to make informed decisions that will enhance the efficiency, yield, and reproducibility of your work.

Introduction to this compound and the Critical Role of Solvent Selection

This compound is a substituted benzamide with a molecular structure that suggests its utility as an intermediate in the synthesis of dyes and potentially as a scaffold in medicinal chemistry, for instance, in the development of DNA minor-groove-binding agents. Its chemical architecture, featuring a benzamide core, a tertiary amine, and two hydroxyl groups, imparts a unique combination of polarity, hydrogen bonding capabilities, and potential reactivity.

The performance of this molecule—be it its solubility, stability, or reactivity in a synthetic pathway—is intrinsically linked to the surrounding solvent environment. A solvent can influence reaction rates by orders of magnitude, alter equilibrium positions, and even dictate reaction pathways, leading to different products. For a molecule like this compound, with its multiple functional groups capable of engaging in a variety of intermolecular interactions, the choice of solvent is paramount.

This guide will provide a systematic approach to evaluating the performance of this compound across a spectrum of representative solvent systems. We will explore key performance indicators:

  • Solubility: A fundamental prerequisite for any solution-phase application.

  • Stability: Ensuring the integrity of the molecule over time.

  • Reaction Performance: Assessing its utility in a representative chemical transformation.

Designing the Solvent Screen: A Rationale-Driven Approach

To comprehensively understand the behavior of this compound, we have selected a diverse panel of solvents. The choice is dictated by variations in polarity, proticity, and functional group characteristics, allowing for a thorough exploration of solute-solvent interactions.

Table 1: Selected Solvent Systems for Performance Evaluation

Solvent ClassSolventDielectric Constant (ε)PropertiesRationale for Inclusion
Protic Methanol (MeOH)32.7Polar, Hydrogen Bond Donor/AcceptorExcellent for dissolving polar compounds and facilitating reactions involving charged intermediates.
Ethanol (EtOH)24.6Polar, Hydrogen Bond Donor/AcceptorSimilar to methanol but with reduced polarity; often used in recrystallizations.
Water (H₂O)80.1Highly Polar, Hydrogen Bond Donor/AcceptorImportant for biological applications and as a green solvent, though solubility of organic compounds can be limited.[1]
Aprotic Polar Acetonitrile (MeCN)37.5Polar, Hydrogen Bond AcceptorA common solvent for organic reactions with a large dipole moment.
Dimethylformamide (DMF)36.7Polar, Hydrogen Bond AcceptorHigh boiling point, excellent solvating power for a wide range of organic and inorganic compounds.
Dimethyl Sulfoxide (DMSO)46.7Highly Polar, Hydrogen Bond AcceptorA powerful solvent capable of dissolving many poorly soluble compounds.
Aprotic Nonpolar Dichloromethane (DCM)9.1Low PolarityA common solvent for organic synthesis and extractions.
Tetrahydrofuran (THF)7.6Low Polarity, Lewis BaseEthereal solvent often used in organometallic reactions.
Toluene2.4NonpolarAromatic solvent, can engage in π-stacking interactions.

Experimental Protocols: A Framework for In-House Evaluation

The following sections detail the experimental methodologies to quantitatively assess the performance of this compound in the selected solvent systems.

Quantitative Solubility Determination

Understanding the solubility of a compound is the first step in its application. The following protocol outlines a standard method for determining the equilibrium solubility.

Experimental Workflow for Solubility Determination

A Equilibrate solvent at a constant temperature (e.g., 25 °C) B Add excess this compound to the solvent A->B C Stir the suspension for a set period (e.g., 24 hours) to ensure equilibrium B->C D Allow the suspension to settle C->D E Withdraw a known volume of the supernatant D->E F Filter the aliquot through a 0.22 µm syringe filter E->F G Dilute the filtered solution with a suitable mobile phase F->G H Quantify the concentration using a validated HPLC method G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached.

  • Sampling: After 24 hours, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a calibrated pipette.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended solids.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve should be used for accurate quantification.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Hypothetical Solubility Data:

The following table presents hypothetical solubility data to illustrate how the results of these experiments could be presented. The expected trend is higher solubility in polar protic and polar aprotic solvents due to the presence of the hydroxyl and amino groups.

Table 2: Hypothetical Solubility of this compound at 25 °C

SolventPredicted Solubility (mg/mL)
Methanol> 50
Ethanol20 - 50
Water1 - 5
Acetonitrile10 - 20
DMF> 50
DMSO> 50
Dichloromethane5 - 10
THF5 - 10
Toluene< 1
Stability Assessment

The chemical stability of this compound in different solvents is crucial for its storage and use in reactions that may require elevated temperatures or prolonged reaction times.

Experimental Workflow for Stability Assessment

A Prepare a stock solution of known concentration in each solvent B Divide the stock solution into aliquots for different time points and conditions C Store aliquots under defined conditions (e.g., 25 °C and 40 °C) D At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot E Analyze the sample by HPLC F Quantify the remaining parent compound and identify any degradation products G Plot the percentage of parent compound remaining over time

Caption: Workflow for stability assessment.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in each test solvent at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solutions into sealed vials and store them at different temperatures (e.g., room temperature and an elevated temperature like 40°C or 60°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, and 72 hours), remove an aliquot from each vial.

  • HPLC Analysis: Analyze the samples immediately by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

Expected Stability Profile:

It is hypothesized that the compound will exhibit good stability in most aprotic solvents. In protic solvents, especially at elevated temperatures, there might be a risk of solvolysis of the amide bond or other degradation pathways.

Table 3: Hypothetical Stability of this compound (% remaining after 72 hours at 40 °C)

SolventPredicted Stability (%)
Methanol90 - 95
Ethanol95 - 99
Water85 - 90 (pH dependent)
Acetonitrile> 99
DMF> 99
DMSO> 99
Dichloromethane> 99
THF> 99
Toluene> 99
Performance in a Representative Reaction: N-Alkylation

To assess the influence of the solvent on the reactivity of this compound, a representative N-alkylation reaction can be monitored. The tertiary amine functionality is a prime site for such a reaction.

Reaction Scheme:

This compound + Alkyl Halide → Quaternary Ammonium Salt

Experimental Workflow for Reaction Performance Monitoring

A Dissolve reactants in the chosen solvent at a defined concentration B Initiate the reaction by adding the alkylating agent C Maintain the reaction at a constant temperature D At regular intervals, withdraw a small aliquot of the reaction mixture E Quench the reaction in the aliquot (if necessary) F Analyze the aliquot by HPLC to determine the concentration of reactant and product G Plot the concentration of product vs. time to determine the reaction rate

Caption: Workflow for monitoring reaction performance.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, dissolve this compound and a suitable alkylating agent (e.g., methyl iodide) in the test solvent.

  • Reaction Monitoring: Maintain the reaction at a constant temperature and stir. At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Sample Analysis: Quench the reaction in the aliquot if necessary (e.g., by dilution in a cold mobile phase) and analyze by HPLC to determine the concentrations of the starting material and the product.

  • Kinetic Analysis: Plot the concentration of the product as a function of time to determine the initial reaction rate. Compare the rates across the different solvent systems.

Anticipated Influence of Solvents on Reaction Rate:

Polar aprotic solvents like DMF and DMSO are expected to accelerate S_N2 reactions, such as N-alkylation, by solvating the cation while leaving the nucleophile relatively free. Protic solvents may hinder the reaction by solvating the nucleophilic amine through hydrogen bonding.

Table 4: Hypothetical Relative Reaction Rates for N-Alkylation

SolventPredicted Relative Rate
Methanol1.0
Ethanol0.8
Water0.5
Acetonitrile5.0
DMF10.0
DMSO12.0
Dichloromethane2.0
THF1.5
Toluene0.2

Synthesizing the Data: A Holistic View of Solvent Performance

The true power of this guide lies in the integrated analysis of the data generated from the proposed experiments. A solvent that offers excellent solubility might compromise stability, while another that promotes a fast reaction rate may lead to purification challenges.

Logical Framework for Solvent Selection

A Define Application Requirements (e.g., Synthesis, Formulation, Analysis) B Evaluate Solubility Data A->B C Evaluate Stability Data A->C D Evaluate Reaction Performance Data A->D E Consider Practical Aspects (e.g., Boiling Point, Toxicity, Cost) A->E F Select Optimal Solvent System B->F C->F D->F E->F

Caption: Decision-making framework for solvent selection.

For instance, for a synthetic application requiring high yield and rapid conversion, DMSO or DMF might be the solvents of choice, provided the product is stable under the reaction conditions. For a formulation where long-term stability is paramount, a less reactive solvent like acetonitrile or even a mixed solvent system might be more appropriate.

Conclusion: Empowering Your Research with a Methodical Approach

This guide has provided a comprehensive framework for comparing the performance of this compound in different solvent systems. While we have presented hypothetical data based on established chemical principles, the true value of this document lies in the detailed experimental protocols that will enable you to generate your own robust, in-house data.

By systematically evaluating solubility, stability, and reactivity, you can move beyond anecdotal evidence and make data-driven decisions in solvent selection. This methodical approach will not only enhance the success of your immediate experiments but also contribute to a deeper understanding of the chemical behavior of this versatile molecule.

References

  • Thermo Acoustic Study Of Benzamide In Different Solvents At 303K - Revista Electronica de Veterinaria. (2024). Retrieved from [Link]

  • N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide - PubMed. (2008). Retrieved from [Link]

  • The effect of various solvents on the reaction of benzenesulfonamide with benzaldehyde in the presence of DMTrCl at 40 °C. - ResearchGate. (n.d.). Retrieved from [Link]

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  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. (2019). Retrieved from [Link]

  • This compound - PubChem. (n.d.). Retrieved from [Link]

  • Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

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  • Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis... - Wiley Online Library. (2002). Retrieved from [Link]

  • Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- - PubChem. (n.d.). Retrieved from [Link]

  • United States Patent (19) 11 Patent Number: 5,993,491. (1999). Retrieved from [Link]

  • Benzoxazine dyes - US5118323A - Google Patents. (1992).
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  • Purification of aqueous dye solutions - EP1192224B1 - Google Patents. (2005).
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A Senior Application Scientist's Guide to Quantum Chemical Calculations: N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, a deep understanding of a molecule's electronic structure and physicochemical properties is paramount. This guide provides a comparative analysis of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide, a molecule of interest due to its complex functional groups, against structurally simpler analogs. We will explore how quantum chemical calculations, specifically Density Functional Theory (DFT), can elucidate structure-property relationships, offering predictive insights that accelerate research and development.

This document is tailored for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical framework for applying these computational methods.

Introduction: The "Why" Behind the Calculation

This compound (let's call it BHEAPB) is a substituted benzamide with several key features: a flexible diethanolamine group, a central aniline ring, and a benzamide moiety. This combination imparts a high degree of polarity, multiple hydrogen bond donor and acceptor sites, and conformational flexibility.[1] Understanding how these features influence the molecule's frontier molecular orbitals, charge distribution, and reactivity is crucial for predicting its behavior in a biological system or material matrix.

Computational chemistry allows us to build a molecular model and predict its properties before undertaking costly and time-consuming synthesis and experimentation.[2][3] By comparing the calculated properties of our target molecule with simpler, related structures, we can isolate the specific contributions of each functional group to the overall molecular character.

The Computational Protocol: A Self-Validating Workflow

For a molecule of this size and complexity, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[4][5] Our chosen methodology employs the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

  • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a workhorse in computational organic chemistry. It has been extensively tested and provides reliable geometries and electronic properties for a wide range of organic molecules.[6][7][8] While newer functionals exist, B3LYP's performance is well-documented, making it an authoritative and trustworthy choice for this type of analysis.[6][9]

  • Why 6-311++G(d,p)? This Pople-style basis set provides a robust description of the electron distribution. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the geometry of molecules with heteroatoms and hydrogen bonds. The "++" signifies the inclusion of diffuse functions on both heavy atoms and hydrogens, which are critical for describing anions and non-covalent interactions accurately.[7]

The following workflow ensures a systematic and reproducible investigation.

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Analysis & Comparison mol_build 1. Build 3D Structures (BHEAPB & Analogs) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Calculation (Verify Minima) geom_opt->freq_calc Optimized Geometry props_calc 4. Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->props_calc Verified Minimum data_extract 5. Data Extraction props_calc->data_extract Calculated Properties comparison 6. Comparative Analysis data_extract->comparison Tabulated Data validation 7. Validation vs. Experiment comparison->validation Structure-Property Insights MEP_Diagram cluster_bheapb MEP of BHEAPB cluster_npb MEP of N-Phenylbenzamide (Analog 1) bheapb_img bheapb_caption Red: O atoms (H-bond acceptors) Blue: N-H, O-H protons (H-bond donors) npb_img npb_caption Reduced H-bond donor/acceptor complexity.

Caption: Comparative MEP map concepts.

For BHEAPB, we would expect to see intense negative potential around the carbonyl oxygen and the two hydroxyl oxygens. Intense positive potential would be found around the amide N-H proton and the two hydroxyl O-H protons. This rich electrostatic landscape suggests a high capacity for forming multiple, specific hydrogen bonds, a key feature in drug-receptor interactions. In contrast, NPB would show a much simpler MEP map, lacking the strong positive and negative poles associated with the diethanolamine group.

Experimental Validation: Bridging Theory and Reality

A computational study is most powerful when its predictions can be validated by experimental data. One of the most direct comparisons is between the calculated and experimental infrared (IR) spectrum.

Protocol: Simulating the IR Spectrum
  • Perform a Frequency Calculation: This is a standard output from the DFT calculation performed in Step 3 of our workflow. [5]The calculation yields the vibrational frequencies and their corresponding intensities.

  • Apply a Scaling Factor: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is commonly applied to the calculated frequencies to bring them into better agreement with experimental values.

  • Plot the Spectrum: The scaled frequencies (x-axis) and calculated intensities (y-axis) are plotted, typically with a Lorentzian or Gaussian function applied to broaden the peaks, simulating an experimental spectrum.

This simulated spectrum can be directly compared to an experimental Fourier-transform infrared (FTIR) spectrum of a synthesized sample. [3][10]Key vibrational modes to compare would include:

  • O-H stretch: Expected ~3400-3300 cm⁻¹ (broad)

  • N-H stretch: Expected ~3300 cm⁻¹

  • C=O stretch (Amide I): Expected ~1650 cm⁻¹

  • N-H bend (Amide II): Expected ~1550 cm⁻¹

Agreement between the positions and relative intensities of these key peaks would provide strong confidence in the accuracy of the computed molecular geometry and electronic structure. [11][12][13]

Conclusion

This guide demonstrates a robust and scientifically sound framework for the quantum chemical analysis of this compound. By employing DFT calculations and a comparative approach with simpler analogs, we can deconstruct the molecule's properties and assign specific roles to its constituent functional groups. The calculations predict that the bis(2-hydroxyethyl)amino group significantly increases the molecule's polarity, electron-donating capacity, and potential for hydrogen bonding, while lowering its kinetic stability. These theoretical insights, which can be validated against experimental spectroscopic data, provide a powerful, predictive tool for guiding the design of new molecules in drug discovery and materials science.

References

  • Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • (PDF) Simulation of IR Spectra of Some Organic Compounds-A Review. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2008). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Quantum chemical calculations and their uses. (2021). Research, Society and Development. Retrieved January 22, 2026, from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Simulation of IR Spectra of Some Organic Compounds-A Review. (n.d.). IOSR Journal. Retrieved January 22, 2026, from [Link]

  • Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Selected machine learning of HOMO–LUMO gaps with improved data-efficiency. (2022). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service. (n.d.). CD ComputaBio. Retrieved January 22, 2026, from [Link]

  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Machine learning molecular dynamics for the simulation of infrared spectra. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • ubiquity of B3LYP/6-31G. (2016). Reddit. Retrieved January 22, 2026, from [Link]

  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). ACS Publications. Retrieved January 22, 2026, from [Link]

  • (PDF) Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • HOMO-LUMO Energy Gap. (2022). Schrödinger. Retrieved January 22, 2026, from [Link]

  • Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

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  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco. Retrieved January 22, 2026, from [Link]

  • Quantum Chemistry Calculations for Metabolomics. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Analysis of the HOMO–LUMO gap prediction accuracy using Model A. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling

Understanding the Risks: A Structural-Based Hazard Assessment

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide belongs to the family of aromatic amines and benzamide derivatives.[2] Compounds in these classes are known to present several potential hazards, including skin irritation, serious eye irritation, and respiratory irritation if inhaled.[4][5][6] Although the toxicological properties of this specific compound have not been thoroughly investigated, it is prudent to handle it with the care afforded to hazardous chemicals.[4][5]

The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the selection of appropriate PPE is critical to mitigate these risks.

Core Protective Measures: A Multi-Layered Approach to Safety

A comprehensive safety plan for handling this compound involves a combination of engineering controls, administrative controls, and the correct use of PPE. This guide focuses on the latter, providing a detailed breakdown of the essential protective gear.

Hand Protection: Your First Line of Defense

Rationale: Aromatic amines can be absorbed through the skin, and direct contact may cause skin irritation.[5][6][7] Therefore, selecting the right gloves is crucial.

Recommended Gloves:

  • Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable primary choice for handling this compound in solid form or in solution.

  • Double Gloving: For procedures with a higher risk of splashing or prolonged handling, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

Best Practices:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • Wash hands thoroughly with soap and water after removing gloves.

  • Change gloves immediately if they become contaminated.

Eye and Face Protection: Shielding from Splashes and Aerosols

Rationale: Many chemicals, including those in the benzamide family, can cause serious eye irritation.[4][5][6] Protecting your eyes from splashes, mists, or airborne particles is non-negotiable.

Recommended Protection:

  • Safety Glasses with Side Shields: For low-risk activities involving small quantities of the solid compound, safety glasses with side shields provide a basic level of protection.

  • Chemical Splash Goggles: When working with solutions of the compound or when there is a potential for splashing, chemical splash goggles are mandatory. They form a seal around the eyes, offering superior protection.

  • Face Shield: In conjunction with chemical splash goggles, a face shield should be worn during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during vigorous mixing.

Body Protection: Preventing Skin Contact

Rationale: To prevent accidental skin contact with this compound, appropriate protective clothing is essential.

Recommended Attire:

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this chemical.

  • Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In situations involving large quantities or a high risk of widespread contamination, disposable chemical-resistant coveralls may be necessary.

Respiratory Protection: Guarding Against Inhalation

Rationale: While the compound is a solid, it may become airborne as a dust or aerosol, especially during weighing or transfer. Aromatic amines can be harmful if inhaled, potentially causing respiratory tract irritation.[5][8]

Recommended Protection:

  • Work in a Ventilated Area: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Respirator: If work cannot be conducted in a fume hood and there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. The specific type of respirator should be selected based on a formal risk assessment. For powders, a particulate respirator (e.g., N95, P100) may be sufficient. For work with solutions that could generate vapors, an air-purifying respirator with organic vapor cartridges may be required.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and identify potential hazards.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a designated containment area to minimize the risk of inhalation.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Management
  • Evacuate: In the event of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully clean the spill area.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Quantitative Data Summary

PropertyValue
Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
CAS Number 43051-46-3

Data sourced from ECHEMI and the US EPA.[1][2]

Experimental Protocol: Safe Weighing and Solution Preparation

  • Preparation: Don all required PPE: nitrile gloves (double-gloved), chemical splash goggles, a face shield, and a lab coat. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Place a weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

  • Transfer: Gently add the weighed solid to a suitable reaction vessel containing the desired solvent.

  • Dissolution: Cap the vessel and mix gently until the solid is fully dissolved.

  • Clean-up: Decontaminate the spatula and any other equipment used. Dispose of the weigh boat and any contaminated wipes in the designated hazardous waste container.

Logical Relationship Diagram

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound Task Identify Potential Routes of Exposure (Inhalation, Skin, Eyes) Start->Task assess Hand Hand Protection (Nitrile Gloves) Task->Hand mitigate Eye Eye/Face Protection (Goggles/Face Shield) Task->Eye mitigate Body Body Protection (Lab Coat) Task->Body mitigate Respiratory Respiratory Protection (Fume Hood/Respirator) Task->Respiratory mitigate Procedure Safe Handling Procedure Hand->Procedure Eye->Procedure Body->Procedure Respiratory->Procedure Disposal Waste Disposal Procedure->Disposal generates

Caption: PPE Selection Workflow for Handling this compound.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • ECHEMI. N-[3-[Bis(2-hydroxyethyl)amino]phenyl]benzamide Formula.
  • Sigma-Aldrich. SAFETY DATA SHEET - (+)-Bis[(R)-1-phenylethyl]amine.
  • US EPA. Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- - Substance Details.
  • MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE.
  • PubChemLite. This compound.
  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Benzamide, N,N-diethyl-.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.